molecular formula C12H12N2OS B3423700 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 31364-82-6

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B3423700
CAS No.: 31364-82-6
M. Wt: 232.30 g/mol
InChI Key: YNJJBMAKBUZCKN-UHFFFAOYSA-N
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Description

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is 232.06703418 g/mol and the complexity rating of the compound is 325. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['370871', '96411']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
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InChI

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
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InChI Key

YNJJBMAKBUZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID00275953, DTXSID801189605
Record name PTH-proline
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Molecular Weight

232.30 g/mol
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CAS No.

4333-21-5, 31364-82-6
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Foundational & Exploratory

The Synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound of significant interest in medicinal chemistry and protein analysis. Commonly known as Phenylthiohydantoin-proline (PTH-proline), the synthesis of this molecule is a cornerstone of the Edman degradation method for N-terminal amino acid sequencing. This document will detail the underlying chemical principles, a step-by-step experimental protocol, and the analytical characterization of the final product.

Introduction and Significance

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is the phenylthiohydantoin derivative of the amino acid L-proline. Its formation is the key identifying step for proline residues during the sequential degradation of peptides and proteins. Beyond its critical role in proteomics, the unique bicyclic imidazolinone scaffold of this compound makes it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis is therefore crucial for researchers in drug discovery and biochemical analysis.

The synthesis is a robust two-step process involving the initial coupling of L-proline with phenylisothiocyanate (PITC) to form an N-phenylthiocarbamoyl (PTC) intermediate, followed by an acid-catalyzed cyclization to yield the target molecule.

Reaction Mechanism and Rationale

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a classic example of nucleophilic addition followed by intramolecular cyclization.

  • Step 1: Phenylthiocarbamoylation of Proline. The synthesis commences with the nucleophilic attack of the secondary amine of L-proline on the electrophilic carbon of phenylisothiocyanate. This reaction is typically carried out under mildly alkaline conditions to ensure the deprotonation of the proline's amino group, thereby enhancing its nucleophilicity. The product of this step is N-phenylthiocarbamoyl-proline (PTC-proline).

  • Step 2: Acid-Catalyzed Cyclization. The PTC-proline intermediate undergoes an intramolecular cyclization and dehydration under acidic conditions. The acidic environment protonates the carboxylic acid group, making the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen of the thiourea moiety then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the stable, fused ring system of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Synthesis_Workflow Proline L-Proline PTC_Proline N-Phenylthiocarbamoyl-proline (PTC-Proline Intermediate) Proline->PTC_Proline Coupling Reaction (Alkaline Conditions) PITC Phenylisothiocyanate (PITC) PITC->PTC_Proline Final_Product 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one (PTH-Proline) PTC_Proline->Final_Product Cyclization/ Dehydration Acid Acid Catalyst (e.g., HCl) Acid->Final_Product

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Purity
L-ProlineC₅H₉NO₂115.13≥99%
Phenylisothiocyanate (PITC)C₇H₅NS135.19≥98%
PyridineC₅H₅N79.10Anhydrous
Hydrochloric Acid (HCl)HCl36.461 N solution
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexaneC₆H₁₄86.18ACS Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous
Step-by-Step Procedure

Step 1: Synthesis of N-Phenylthiocarbamoyl-proline (PTC-Proline)

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.15 g (10 mmol) of L-proline in 20 mL of a 1:1 (v/v) mixture of pyridine and water.

  • To this solution, add 1.35 mL (1.52 g, 11.2 mmol) of phenylisothiocyanate dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour. The solution may become slightly cloudy.

  • After 1 hour, remove the pyridine and water under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude N-phenylthiocarbamoyl-proline, which can be used directly in the next step without further purification.

Step 2: Cyclization to 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

  • To the crude PTC-proline in the round-bottom flask, add 30 mL of 1 N hydrochloric acid.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[1]

  • After refluxing, allow the reaction mixture to cool to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be purified by recrystallization from a mixture of ethyl acetate and hexane.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

Characterization of the Final Product

The identity and purity of the synthesized 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OSChem-Impex
Molecular Weight 232.30 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Melting Point 177 - 181 °CChem-Impex

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.40 (m, 5H, Ar-H), 4.10-4.00 (m, 1H), 3.70-3.55 (m, 2H), 2.50-2.35 (m, 1H), 2.20-1.95 (m, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 182.5 (C=S), 168.0 (C=O), 134.5, 129.0, 128.5, 126.0 (Ar-C), 60.5, 48.0, 29.5, 25.0.

  • Mass Spectrometry (ESI+): m/z 233.07 [M+H]⁺.

Experimental_Workflow A4 A4 B1 B1 A4->B1 Crude PTC-Proline B5 B5 C1 C1 B5->C1 Crude Product C2 C2 D1 D1 C2->D1 D2 D2 C2->D2 D3 D3 C2->D3

Safety Considerations

  • Phenylisothiocyanate (PITC) is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Hydrochloric acid is corrosive. Use appropriate PPE when handling.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a well-established and reproducible procedure that is fundamental to the field of protein chemistry. This guide provides a comprehensive overview of the synthesis, from the underlying mechanistic principles to a detailed experimental protocol and characterization data. By following this guide, researchers can confidently prepare this important heterocyclic compound for a variety of applications, including as a standard for amino acid analysis and as a scaffold for the development of novel bioactive molecules.

References

  • Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282. [Link]

  • Hawker, D. D., & popular, M. (1992). Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. Journal of biochemical and biophysical methods, 25(2-3), 163–171. [Link]

Sources

The Mechanistic Landscape of Pyrrolo[1,2-c]imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-c]imidazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have emerged as promising candidates in oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the molecular mechanisms of action underpinning the therapeutic potential of pyrrolo[1,2-c]imidazole derivatives. We will dissect key signaling pathways, detail the experimental methodologies required for mechanistic elucidation, and present a framework for the rational design of next-generation therapeutics based on this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate interplay between pyrrolo[1,2-c]imidazole derivatives and their biological targets.

Introduction: The Pyrrolo[1,2-c]imidazole Core - A Scaffold of Therapeutic Promise

The fusion of a pyrrole and an imidazole ring to form the pyrrolo[1,2-c]imidazole nucleus creates a unique chemical architecture with a distinct electronic and steric profile. This scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules.[1] The inherent aromaticity and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for target engagement. This guide will focus on three primary areas where pyrrolo[1,2-c]imidazole derivatives have shown significant promise: anticancer, antibacterial, and monoamine oxidase B (MAO-B) inhibitory activities. For each area, we will delve into the specific mechanisms of action, from target identification to the modulation of downstream cellular signaling.

Anticancer Mechanisms: Targeting Aberrant Signaling in Malignancy

The anticancer potential of pyrrolo[1,2-c]imidazole derivatives and their structural analogs is a rapidly evolving field of research.[2] The primary mechanisms appear to converge on the inhibition of key protein kinases involved in tumor growth and survival, as well as the induction of programmed cell death (apoptosis).

Inhibition of Receptor Tyrosine Kinases: A Plausible Mechanism

While direct inhibitory data on pyrrolo[1,2-c]imidazole derivatives against a wide panel of kinases is still emerging, structure-activity relationship (SAR) studies of closely related pyrrolo-fused heterocycles strongly suggest that they can function as potent kinase inhibitors. Two key receptor tyrosine kinases (RTKs) that are likely targets are FMS-like tyrosine kinase 3 (FMS) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • FMS Kinase Inhibition: FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a critical regulator of macrophage differentiation and survival.[3] In the tumor microenvironment, FMS signaling can promote tumor growth and metastasis. Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase, with IC50 values in the nanomolar range.[3] Given the structural similarities, it is highly probable that pyrrolo[1,2-c]imidazole derivatives can be designed to target the ATP-binding pocket of FMS kinase, thereby blocking its downstream signaling cascade.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several classes of pyrrolo-fused heterocycles have been reported as potent VEGFR-2 inhibitors.[4][5] The proposed mechanism involves the binding of the pyrrolo[1,2-c]imidazole scaffold to the hinge region of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation.

The following table summarizes the inhibitory activities of some pyrrolo-fused heterocyclic compounds against these kinases, providing a rationale for targeting these enzymes with pyrrolo[1,2-c]imidazole derivatives.

Compound ClassTarget KinaseReported IC50Reference
Pyrrolo[3,2-c]pyridineFMS30 nM[3]
Pyrrolo[2,1-f][6][7][8]triazineVEGFR-25.0 ± 0.5 nM[9]
Pyrrolo[2,3-d]pyrimidineVEGFR-249 ± 2 nM[4]
Induction of Apoptosis: The Intrinsic Pathway

Beyond kinase inhibition, pyrrolo[1,2-c]imidazole derivatives are hypothesized to induce apoptosis, a form of programmed cell death, in cancer cells. Studies on related imidazole and pyrrolo-fused compounds have shown that they can trigger the intrinsic apoptotic pathway.[7][10] This pathway is initiated by mitochondrial stress and is regulated by the Bcl-2 family of proteins.

The proposed mechanism involves the following key steps:

  • Modulation of Bcl-2 Family Proteins: Pyrrolo[1,2-c]imidazole derivatives may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): An increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

  • Cellular Dismantling: The executioner caspases orchestrate the systematic dismantling of the cell, leading to its death.[3]

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by pyrrolo[1,2-c]imidazole derivatives.

G Derivative Pyrrolo[1,2-c]imidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Apoptosome->Caspase9 Cleavage ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase37 Pro-caspase-3, -7 ActiveCaspase9->Caspase37 Cleavage ActiveCaspase37 Active Caspase-3, -7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway.

Experimental Workflows for Elucidating Anticancer Mechanisms

A multi-pronged experimental approach is essential to validate the proposed anticancer mechanisms of action.

G Start Pyrrolo[1,2-c]imidazole Derivative Synthesis CellViability Cell Viability Assays (e.g., MTT) Start->CellViability KinaseAssay In Vitro Kinase Inhibition Assays CellViability->KinaseAssay ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis KinaseAssay->WesternBlot ApoptosisAssay->WesternBlot InVivo In Vivo Xenograft Models WesternBlot->InVivo

Caption: Experimental workflow for anticancer evaluation.

This protocol details the steps to assess the activation of the intrinsic apoptotic pathway.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549, MCF-7) to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrrolo[1,2-c]imidazole derivative for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP).[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[6]

Antibacterial Mechanism: Disrupting the Bacterial Envelope

Certain pyrrolo[1,2-c]imidazole derivatives, particularly those functionalized as quaternary ammonium salts (QACs), have demonstrated promising antibacterial activity.[6] The primary mechanism of action for these cationic compounds is the disruption of the bacterial cell membrane.

The bacterial cell envelope, particularly in Gram-positive bacteria, is rich in negatively charged teichoic acids, making it susceptible to electrostatic interactions with cationic molecules. The proposed mechanism is as follows:

  • Adsorption and Binding: The positively charged quaternary ammonium group of the pyrrolo[1,2-c]imidazole derivative is electrostatically attracted to the negatively charged components of the bacterial cell wall.

  • Membrane Disruption: The hydrophobic portion of the molecule then inserts into the lipid bilayer of the cell membrane, disrupting its integrity and increasing its permeability.[13]

  • Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.[6]

G QAC Quaternary Ammonium Pyrrolo[1,2-c]imidazole CellWall Bacterial Cell Wall (Negatively Charged) QAC->CellWall Electrostatic Attraction CellMembrane Cell Membrane QAC->CellMembrane Hydrophobic Interaction Disruption Membrane Disruption CellMembrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of antibacterial action.

Monoamine Oxidase B (MAO-B) Inhibition: A Neuroprotective Strategy

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Pyrrole-based compounds have been identified as potent and selective MAO-B inhibitors.[12][14]

The mechanism of inhibition is believed to involve the binding of the pyrrolo[1,2-c]imidazole scaffold to the active site of the MAO-B enzyme. The pyrrole ring and its substituents can form favorable interactions with key amino acid residues in the active site, preventing the substrate from binding and being metabolized.

Compound ClassTarget EnzymeReported IC50Reference
Pyrrole-based derivativeMAO-B0.299 ± 0.10 µM[15]
Pyrrole-based derivativeMAO-B0.344 ± 0.10 µM[14]
In Silico Modeling: Elucidating Binding Interactions

Molecular docking is a powerful computational tool to predict the binding mode of a small molecule inhibitor within the active site of its target protein. A typical workflow for molecular docking studies of pyrrolo[1,2-c]imidazole derivatives with MAO-B is as follows:

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the pyrrolo[1,2-c]imidazole derivative and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the MAO-B enzyme.

    • Use a docking algorithm (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site.[8]

  • Analysis of Results:

    • Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of MAO-B.

    • Calculate the predicted binding affinity (docking score) for each pose.

G Start Obtain MAO-B Crystal Structure PrepareProtein Prepare Protein (Add Hydrogens, etc.) Start->PrepareProtein Docking Molecular Docking Simulation PrepareProtein->Docking PrepareLigand Prepare Ligand (3D Conformation) PrepareLigand->Docking Analysis Analyze Binding Poses and Interactions Docking->Analysis End Predict Binding Affinity Analysis->End

Caption: Workflow for molecular docking.

Conclusion and Future Directions

The pyrrolo[1,2-c]imidazole scaffold is a versatile platform for the development of novel therapeutics with diverse mechanisms of action. This guide has outlined the plausible molecular mechanisms underlying their anticancer, antibacterial, and MAO-B inhibitory activities. While much of the mechanistic understanding is currently inferred from structurally related compounds, the presented frameworks provide a solid foundation for future research.

Future efforts should focus on:

  • Direct Target Identification: Employing techniques such as chemical proteomics to definitively identify the direct binding partners of pyrrolo[1,2-c]imidazole derivatives in various disease models.

  • Elucidation of Downstream Signaling: Comprehensive analysis of the downstream signaling pathways modulated by these compounds to gain a more complete picture of their cellular effects.

  • Structure-Based Drug Design: Utilizing the structural information from molecular modeling and co-crystal structures to design next-generation pyrrolo[1,2-c]imidazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

By integrating synthetic chemistry, molecular and cellular biology, and computational modeling, the full therapeutic potential of this promising class of compounds can be realized.

References

An In-depth Technical Guide to the Structural Elucidation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of the heterocyclic compound, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel chemical entities.

Introduction

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, also known as PTH-proline, is a bicyclic heterocyclic compound with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.30 g/mol [1]. The pyrrolo[1,2-c]imidazole core is a significant structural motif found in various biologically active molecules, exhibiting a range of therapeutic properties[2]. Accurate structural determination is a critical and foundational step in the drug discovery and development process, ensuring the precise understanding of structure-activity relationships.

This guide will present a logical workflow for the elucidation of the structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, beginning with a plausible synthetic route and followed by a detailed analysis of spectroscopic data. The causality behind the selection of specific analytical techniques will be explained, providing a framework for the systematic characterization of novel compounds.

Synthesis and Purification

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be achieved through the reaction of L-proline with phenylisothiocyanate. This reaction is a well-established method for the preparation of phenylthiohydantoin (PTH) derivatives of amino acids, a cornerstone of Edman degradation for protein sequencing.

Experimental Protocol: Synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
  • Reaction Setup: To a solution of L-proline (1.0 eq) in a mixture of pyridine and water (1:1 v/v), add phenylisothiocyanate (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at 40°C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction, the mixture is treated with a dehydrating agent, such as trifluoroacetic acid, and heated to 80°C for 1 hour to induce cyclization and the formation of the target compound.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Spectroscopic and Spectrometric Analysis

The definitive structural confirmation of the synthesized compound relies on a suite of spectroscopic and spectrometric techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) is essential.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups will be indicated by characteristic downfield shifts.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, crucial for identifying the connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure, including the connection of the phenyl group and the bicyclic core.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations
C1-~175 (C=O)H5, H7a
C3-~185 (C=S)H5, Phenyl-H
C5~4.0 (dd)~60C1, C3, C6, C7a
C6~2.2 (m)~30C5, C7, C7a
C7~2.0 (m)~25C6, C7a
C7a~3.5 (m)~45C1, C5, C6, C7
Phenyl-C-~135 (ipso)H5
Phenyl-H7.2-7.5 (m)~128 (ortho), ~129 (meta), ~127 (para)C3, Phenyl-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are:

  • ~1740 cm⁻¹: Strong absorption corresponding to the C=O (amide carbonyl) stretching vibration.

  • ~1350 cm⁻¹: Strong absorption due to the C=S (thiocarbonyl) stretching vibration.

  • ~3050 cm⁻¹: C-H stretching for the aromatic phenyl group.

  • ~2950 cm⁻¹: C-H stretching for the aliphatic pyrrolidine ring.

  • ~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): An ESI-TOF (Electrospray Ionization - Time of Flight) analysis is expected to show the protonated molecular ion [M+H]⁺ with a high mass accuracy, confirming the molecular formula C₁₂H₁₂N₂OS.

  • Fragmentation Pattern: The mass spectrum would likely show characteristic fragments corresponding to the loss of CO, CS, and fragmentation of the pyrrolidine ring and the phenyl group.

Crystallographic Analysis

For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral centers. The fused ring system of related pyrrolo[1,2-c]oxazole structures has been shown to be nearly planar[3]. A similar planarity would be expected for the core of the title compound.

Visualizations

Molecular Structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Caption: Molecular structure of the title compound.

Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation synthesis L-proline + Phenylisothiocyanate purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms xray Single-Crystal X-ray Diffraction nmr->xray ir->xray ms->xray final_structure final_structure xray->final_structure Final Elucidated Structure

Caption: Overall workflow for structural elucidation.

Conclusion

The structural elucidation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a systematic process that integrates synthetic chemistry with a variety of advanced analytical techniques. While a plausible synthesis provides the material, it is the collective evidence from NMR, IR, and mass spectrometry that builds a strong hypothesis for the structure. Ultimately, single-crystal X-ray diffraction provides the unequivocal proof of the molecular structure. This guide outlines a robust and self-validating workflow that ensures the scientific integrity of the structural assignment, a critical aspect of modern chemical research and drug development.

References

  • National Center for Biotechnology Information. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[1][4]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. PubChem. Retrieved from [Link]

  • Robertson, C. C., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1334–1337. Retrieved from [Link]

Sources

spectroscopic analysis (NMR, IR, MS) of PTH-proline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Phenylthiohydantoin-Proline (PTH-Proline)

Authored by: A Senior Application Scientist

Abstract

The unequivocal identification of amino acid derivatives is a cornerstone of proteomics and peptide chemistry. Phenylthiohydantoin (PTH) amino acids, the products of the Edman degradation reaction, are central to N-terminal protein sequencing.[1][2] This guide provides a comprehensive technical overview of the integrated spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of PTH-proline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Central Role of PTH-Proline in Protein Chemistry

For decades, the Edman degradation has been a fundamental method for determining the amino acid sequence of peptides and proteins.[3] The process involves the sequential cleavage of the N-terminal amino acid, which is then converted into a more stable phenylthiohydantoin (PTH) derivative for identification.[4] Each cycle of the degradation yields a unique PTH-amino acid that corresponds to the position in the sequence. While chromatographic methods like HPLC are standard for routine identification, a combination of spectroscopic techniques is essential for unambiguous structural confirmation, impurity profiling, and reference standard characterization.[5][6]

PTH-proline presents a unique case due to the secondary amine structure of proline, which is incorporated into a rigid five-membered ring. This guide details the application of NMR, IR, and MS to provide orthogonal data points that, when combined, create a definitive analytical fingerprint of PTH-proline.

Molecular Structure of PTH-Proline

Understanding the molecular architecture of PTH-proline is critical for interpreting its spectroscopic data. The key structural features are:

  • Phenyl Group: An aromatic ring directly attached to a nitrogen atom.

  • Thiohydantoin Ring: A five-membered heterocyclic ring containing two nitrogen atoms, a carbonyl group (C=O), and a thiocarbonyl group (C=S).

  • Fused Proline Ring: The pyrrolidine ring of the original proline residue is fused to the thiohydantoin core.

These features give rise to distinct signals in each spectroscopic analysis, allowing for precise characterization.

Chemical Structure of PTH-Proline
Figure 1. Chemical Structure of PTH-Proline (C₁₁H₁₀N₂OS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[7][8] For PTH-proline, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis of PTH-Proline

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.[9][10] The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used as they dissolve the analyte without producing interfering proton signals.

Interpreting the Spectrum:

  • Aromatic Protons (5H): The protons on the phenyl ring typically appear as a complex multiplet in the downfield region (δ 7.2–7.6 ppm) due to the deshielding effect of the aromatic ring currents.

  • Alpha-Proton (1H): The proton on the carbon alpha to the carbonyl and nitrogen of the thiohydantoin ring (the original α-carbon of proline) is significantly deshielded and appears as a multiplet, often a triplet or doublet of doublets, around δ 4.0–4.5 ppm.

  • Proline Ring Protons (4H): The remaining four protons on the β, γ, and δ carbons of the proline ring appear as complex multiplets in the aliphatic region (δ 1.8–3.8 ppm). Their specific shifts and couplings provide conformational information.

Table 1: Typical ¹H NMR Chemical Shift Assignments for PTH-Proline

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~ 7.2 – 7.6Multiplet5H
α-CH (Proline)~ 4.0 – 4.5Multiplet1H
δ-CH₂ (Proline)~ 3.5 – 3.8Multiplet2H
β-CH₂ & γ-CH₂ (Proline)~ 1.8 – 2.5Multiplet4H

Note: Exact chemical shifts can vary based on solvent and concentration.

¹³C NMR Analysis of PTH-Proline

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.[11] It is particularly useful for identifying quaternary carbons and the carbonyl/thiocarbonyl carbons, which do not have attached protons.

Interpreting the Spectrum:

  • Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and appears furthest downfield, typically in the range of δ 180–200 ppm.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the thiohydantoin ring is also significantly deshielded, appearing around δ 170–175 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring appear in the δ 120–140 ppm region.

  • Alpha-Carbon (α-C): The original α-carbon of proline appears around δ 60–65 ppm.

  • Proline Ring Carbons: The remaining aliphatic carbons of the proline ring (β, γ, δ) resonate in the upfield region, typically between δ 20–50 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for PTH-Proline

Carbon AssignmentChemical Shift (δ, ppm)
C=S~ 180 – 200
C=O~ 170 – 175
Aromatic (ipso-C)~ 135 – 140
Aromatic (o, m, p-C)~ 120 – 130
α-C (Proline)~ 60 – 65
δ-C (Proline)~ 45 – 50
β-C & γ-C (Proline)~ 20 – 35

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Sample Preparation: For a solid sample like PTH-proline, two common methods are used:

  • KBr Pellet: The sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent pellet. KBr is used because it is transparent in the typical IR range.[13]

  • Thin Solid Film: A small amount of the sample is dissolved in a volatile solvent (e.g., methylene chloride), a drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[14]

Interpreting the Spectrum: The IR spectrum of PTH-proline is characterized by several strong absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for PTH-Proline

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 – 3100Medium to Weak
Aliphatic C-H Stretch2850 – 2960Medium
Carbonyl (C=O) Stretch1700 – 1750Strong, Sharp
Aromatic C=C Stretch1450 – 1600Medium
Thiocarbonyl (C=S) Stretch1050 – 1250Medium to Strong

The strong, sharp peak for the C=O stretch is often the most prominent feature in the spectrum and is highly diagnostic for the hydantoin ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for PTH derivatives, often yielding a strong signal for the protonated molecular ion [M+H]⁺.[17][18]

Molecular Ion Peak: The exact mass of PTH-proline (C₁₁H₁₀N₂OS) is 218.0514 Da. In ESI-MS, it will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 219.0592.

Fragmentation Pattern: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion reveals the structure of the molecule.[19] The fragmentation of PTH-proline is influenced by the stability of the thiohydantoin ring and the proline side chain.

Fragmentation M PTH-Proline [M+H]⁺ m/z = 219 F1 Loss of C₃H₆ (Propene from Proline ring) m/z = 177 M->F1 - 42 Da F2 Phenyl Isocyanate fragment [C₆H₅NCO+H]⁺ m/z = 120 M->F2 Ring Cleavage F3 Phenyl Isothiocyanate fragment [C₆H₅NCS+H]⁺ m/z = 136 M->F3 Rearrangement F4 Proline Immonium Ion m/z = 70 M->F4 Side-chain loss

Caption: Proposed ESI-MS/MS fragmentation of PTH-proline.

Table 4: Major Fragments Observed in the Mass Spectrum of PTH-Proline

m/z ValueProposed Fragment IdentityNeutral Loss
219[M+H]⁺ (Protonated Molecular Ion)-
177[M+H - C₃H₆]⁺ (Loss of propene from proline ring)42 Da (C₃H₆)
136[C₆H₅NCS+H]⁺ (Phenyl isothiocyanate-like fragment)-
120[C₆H₅NCO+H]⁺ (Phenyl isocyanate-like fragment)-
70Proline immonium ion-

The presence of the proline immonium ion at m/z 70 is highly characteristic and diagnostic for proline-containing species in mass spectrometry.[20][21]

Integrated Analytical Workflow and Protocols

No single technique provides a complete picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. A logical workflow ensures efficiency and accuracy.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirm Confirmation Prep PTH-Proline Sample MS MS Analysis (ESI-MS/MS) Prep->MS IR IR Analysis (KBr Pellet) Prep->IR NMR NMR Analysis (¹H & ¹³C in CDCl₃) Prep->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (C=O, C=S) IR->IR_Data NMR_Data Proton/Carbon Skeleton & Connectivity NMR->NMR_Data Confirm Unambiguous Structure Confirmation MS_Data->Confirm IR_Data->Confirm NMR_Data->Confirm

Caption: Integrated workflow for spectroscopic analysis.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of PTH-proline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.[22]

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

Protocol 2: IR Sample Preparation (KBr Method) and Acquisition

  • Sample Preparation: Place ~1-2 mg of PTH-proline and ~100 mg of dry, spectroscopic-grade KBr into an agate mortar. Gently grind the mixture until it becomes a fine, homogeneous powder.[23]

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber first, which will be automatically subtracted from the sample spectrum.

Protocol 3: ESI-MS Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of PTH-proline (~1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation.[18]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion (m/z ~219).

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for a tandem MS (MS/MS) experiment. Apply collision energy to induce fragmentation and acquire the product ion spectrum.[24]

Conclusion

The structural elucidation of PTH-proline is a clear demonstration of the power of integrated spectroscopic analysis. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups with high certainty, and mass spectrometry delivers an exact molecular weight and a fragmentation fingerprint. By following the robust protocols and interpretive logic outlined in this guide, researchers can achieve unambiguous and reliable characterization of this vital compound in protein chemistry and beyond.

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A Technical Guide to the Discovery and Isolation of Novel Pyrrolo[1,2-c]imidazol-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and isolation of novel pyrrolo[1,2-c]imidazol-1-one analogs. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the processes involved.

Introduction: The Rising Prominence of the Pyrrolo[1,2-c]imidazol-1-one Scaffold

The pyrrolo[1,2-c]imidazol-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and rich electronic properties make it an attractive framework for designing novel therapeutic agents. Analogs of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and neuroprotective properties.[1] Notably, derivatives have also been identified as potent Neuropeptide S antagonists, highlighting their potential in treating a range of neurological disorders.[2] The versatility of this scaffold underscores the importance of developing robust and efficient methods for the discovery and synthesis of new analogs with enhanced potency and selectivity.

Part 1: The Discovery Engine: Strategies for Identifying Novel Bioactive Analogs

The discovery of novel pyrrolo[1,2-c]imidazol-1-one analogs begins with a strategic approach to identifying and validating their biological activity. This process is a multi-stage funnel, starting with broad screening and progressively narrowing down to promising lead candidates.

Foundational Bioassay Design

The initial step in the discovery process is the development of relevant and reliable bioassays. The choice of assay is dictated by the therapeutic area of interest. For instance, in oncology, a primary screen might involve evaluating the cytotoxicity of a library of pyrrolo[1,2-c]imidazol-1-one analogs against a panel of cancer cell lines.

Key Considerations for Bioassay Design:

  • Relevance: The chosen cell lines or molecular targets should be directly relevant to the disease being studied.

  • Robustness: The assay should be reproducible, with a low signal-to-noise ratio to ensure the reliability of the data.

  • Throughput: For screening large libraries, a high-throughput format is essential to manage time and resources effectively.

A typical workflow for the initial screening of anticancer compounds is depicted below:

cluster_0 Initial Screening Workflow A Compound Library of Pyrrolo[1,2-c]imidazol-1-one Analogs B High-Throughput Screening (HTS) (e.g., MTT or CellTiter-Glo Assay) A->B C Cytotoxicity Profiling against Cancer Cell Line Panel B->C D Hit Identification (Compounds with significant activity) C->D E Dose-Response Analysis (Determination of IC50 values) D->E F Prioritization of Hits for Further Study E->F

Caption: High-throughput screening workflow for anticancer drug discovery.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Once initial "hits" are identified, the next critical phase is to understand the relationship between the chemical structure of the analogs and their biological activity. SAR studies involve systematically modifying the structure of the hit compounds and evaluating the impact of these changes on their potency and selectivity.

Key Areas of Structural Modification for SAR Studies:

  • Substitution on the Pyrrole Ring: Introducing various substituents on the pyrrole ring can influence lipophilicity, electronic properties, and steric interactions with the biological target.

  • Modification of the Imidazole Moiety: Alterations to the imidazole portion of the scaffold can impact hydrogen bonding capabilities and overall molecular geometry.

  • Introduction of Diverse Side Chains: Appending different functional groups can modulate pharmacokinetic properties and target engagement.

The insights gained from SAR studies are crucial for guiding the rational design of next-generation analogs with improved therapeutic profiles.[3][4]

Preclinical Evaluation: From Bench to In Vivo Models

Promising candidates from SAR studies undergo a more rigorous preclinical evaluation to assess their drug-like properties. This includes in vitro and in vivo studies to determine their pharmacokinetic and pharmacodynamic profiles.

1.3.1 Physicochemical and ADMET Profiling

A critical aspect of preclinical development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][5][6] These studies provide essential information about a drug candidate's likely behavior in a biological system.

PropertyImportance in Drug Development
Solubility Affects absorption and bioavailability.
Lipophilicity (LogP/LogD) Influences cell membrane permeability and distribution.
Metabolic Stability Determines the compound's half-life in the body.
Permeability Impacts the ability of the drug to reach its target.
Toxicity Identifies potential safety concerns early in development.

1.3.2 In Vitro and In Vivo Models

The biological effects of the lead compounds are further investigated using more complex models that better mimic human physiology.

  • In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, provide a more physiologically relevant environment compared to traditional 2D cell cultures.[7]

  • In Vivo Models: Animal models, such as xenograft models in mice, are used to evaluate the efficacy and safety of the drug candidates in a living organism.[8][9][10]

Part 2: The Art of Synthesis: Constructing the Pyrrolo[1,2-c]imidazol-1-one Core

The synthesis of pyrrolo[1,2-c]imidazol-1-one analogs can be achieved through various synthetic strategies. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Multi-Component Reactions (MCRs): A Strategy for Diversity

MCRs are powerful tools in combinatorial chemistry, allowing for the rapid synthesis of a diverse library of compounds in a single step. The Ugi and Paal-Knorr reactions are prominent examples of MCRs that can be adapted for the synthesis of the pyrrolo[1,2-c]imidazol-1-one scaffold.

2.1.1 The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13] This reaction can be adapted to construct the pyrrole ring of the desired scaffold.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a Brønsted or Lewis acid. The choice of acid can influence the reaction rate and yield. Weakly acidic conditions are often preferred to avoid the formation of furan byproducts.[11]

  • Solvent: The choice of solvent can impact the solubility of the reactants and the reaction temperature. Protic solvents like ethanol or acetic acid are commonly used.

Troubleshooting the Paal-Knorr Synthesis: [1]

  • Low Yield: Incomplete reaction can be due to insufficiently reactive starting materials or suboptimal reaction conditions. Increasing the reaction temperature or using a more potent catalyst can improve the yield.

  • Furan Byproduct Formation: The formation of furans is favored under strongly acidic conditions (pH < 3). Maintaining a weakly acidic or neutral pH is crucial to minimize this side reaction.

Modern Synthetic Approaches: Green and Efficient Methodologies

Recent advancements in synthetic chemistry have led to the development of more environmentally friendly and efficient methods for the synthesis of heterocyclic compounds.

2.2.1 Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. A one-pot microwave-assisted green synthesis of pyrrolo[1,2-c]imidazol-1-one analogs has been reported, utilizing a substoichiometric amount of water as the solvent.[6][14]

Protocol for Microwave-Assisted Synthesis: [6]

  • Reactant Mixture: Combine the substituted pyrrole-2-carbaldehyde (1 mmol) and the appropriate amino acid (1.2 mmol) in a microwave-safe vessel.

  • Solvent: Add a minimal amount of water (e.g., 0.5 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature (e.g., 100 °C) and power (e.g., 150 W) for a short duration (e.g., 10-15 minutes).

  • Work-up: After cooling, the product can be isolated by filtration or extraction.

The following diagram illustrates the general workflow for the synthesis and purification of pyrrolo[1,2-c]imidazol-1-one analogs.

cluster_1 Synthesis and Purification Workflow G Starting Materials (e.g., Substituted Pyrroles, Amino Acids) H Chemical Synthesis (e.g., Paal-Knorr, MCRs, Microwave-Assisted) G->H I Crude Product H->I J Purification (e.g., Column Chromatography, HPLC) I->J K Isolated Pyrrolo[1,2-c]imidazol-1-one Analog J->K L Structural Characterization (NMR, MS, IR, X-ray) K->L M Purity Assessment (e.g., HPLC, LC-MS) K->M N Pure, Characterized Compound L->N M->N

Caption: General workflow for synthesis and purification.

Part 3: The Final Polish: Isolation and Characterization of Novel Analogs

The isolation and purification of the synthesized compounds are critical steps to ensure that the subsequent biological and analytical data are reliable. The structural characterization confirms the identity and purity of the novel analogs.

Chromatographic Techniques for Purification

Chromatography is the cornerstone of purification in organic synthesis. The choice of chromatographic technique depends on the scale of the synthesis and the physicochemical properties of the target compound.

  • Column Chromatography: This is the most common method for purifying gram-scale quantities of compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for achieving good separation.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. Reversed-phase HPLC is particularly useful for purifying polar to moderately nonpolar compounds.

  • Advanced Techniques for Isomer Separation: The separation of stereoisomers or regioisomers can be challenging. Chiral chromatography and supercritical fluid chromatography (SFC) are advanced techniques that can be employed for the separation of enantiomers and other closely related isomers.[16]

Spectroscopic and Spectrometric Characterization

A battery of spectroscopic and spectrometric techniques is used to elucidate the structure of the newly synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity and resolve complex structures.[17][18][19]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, N-H bonds, and aromatic rings.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule.[14]

Conclusion

The discovery and development of novel pyrrolo[1,2-c]imidazol-1-one analogs represent a vibrant and promising area of medicinal chemistry. A successful research program in this field requires a synergistic interplay between rational drug design, efficient synthetic methodologies, and robust biological evaluation. This guide has provided a comprehensive overview of the key principles and practical considerations for the discovery, synthesis, and isolation of these valuable compounds. By embracing a multidisciplinary approach that integrates modern synthetic techniques with advanced biological screening and characterization methods, researchers can continue to unlock the full therapeutic potential of the pyrrolo[1,2-c]imidazol-1-one scaffold.

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An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 4333-21-5), a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available computational data and outlines detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and structurally related compounds.

Introduction and Molecular Overview

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, also known as PTH-proline, belongs to the family of bicyclic imidazolone derivatives. The presence of a phenyl group, a thioamide moiety, and a fused pyrrolidine ring suggests a unique conformational and electronic profile that may be of interest for biological activity. A thorough understanding of its physicochemical properties is the first critical step in any drug discovery pipeline, as these properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide will systematically explore the structural and physicochemical aspects of this molecule, providing a blend of computational data and detailed experimental workflows for its empirical determination.

Molecular and Computational Data

A summary of the key molecular identifiers and computationally predicted properties for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is presented below. These values, primarily sourced from publicly available chemical databases, offer a preliminary assessment of the molecule's characteristics.

PropertyValueSource
CAS Number 4333-21-5ChemScene[1]
Molecular Formula C₁₂H₁₂N₂OSChemScene[1]
Molecular Weight 232.30 g/mol ChemScene[1]
IUPAC Name 2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-onePubChem[2]
Calculated LogP 1.7825ChemScene[1]
Topological Polar Surface Area (TPSA) 23.55 ŲChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Experimental Determination of Physicochemical Properties

The following sections detail the standardized experimental protocols for determining key physicochemical properties that are currently unreported for this compound. The causality behind the experimental choices is explained to ensure a thorough understanding of the methodology.

Melting Point

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is widely adopted for its accuracy and the small sample quantity required.

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).[3]

  • Heating and Observation: The heating bath is heated rapidly to about 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[3]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.

Workflow for Melting Point Determination.
Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. A systematic approach is used to determine solubility in a range of solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol classifies the compound based on its solubility in water and various aqueous solutions, providing insights into its functional groups.

  • Water Solubility: To a test tube containing approximately 25 mg of the compound, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, its solubility in ether is tested to classify it further.[5]

  • Acid-Base Solubility:

    • If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic functional group.

    • If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a strong acid (e.g., carboxylic acid).

    • If insoluble in 5% NaOH, test solubility in 5% HCl. Solubility indicates a basic functional group (e.g., an amine, though none are present as free bases in the target molecule).[5][6]

  • Concentrated Acid Solubility: If the compound is insoluble in the above, its solubility in cold, concentrated H₂SO₄ is tested. Solubility may indicate the presence of atoms with lone pair electrons (N, O, S) or unsaturation.[7]

G start Start with 25 mg of Compound water Add 0.75 mL Water start->water is_water_sol Soluble? water->is_water_sol ether Test in Ether is_water_sol->ether Yes naoh Test in 5% NaOH is_water_sol->naoh No end_s Water Soluble ether->end_s is_naoh_sol Soluble? naoh->is_naoh_sol nahco3 Test in 5% NaHCO3 is_naoh_sol->nahco3 Yes hcl Test in 5% HCl is_naoh_sol->hcl No end_a Acidic Compound nahco3->end_a is_hcl_sol Soluble? hcl->is_hcl_sol h2so4 Test in conc. H2SO4 is_hcl_sol->h2so4 No end_b Basic Compound is_hcl_sol->end_b Yes end_n Neutral Compound h2so4->end_n end_i Inert Compound

Decision tree for qualitative solubility analysis.
Acidity/Basicity (pKa)

The pKa value quantifies the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. The thioamide and amide moieties in the target molecule are very weakly acidic and basic, and their pKa values are likely outside the physiological range.

Experimental Protocol: Potentiometric Titration

This is a high-precision technique for pKa determination.

  • Preparation: A solution of the compound (e.g., 1 mM) is prepared in water or a suitable co-solvent. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.

  • Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Analysis: The pH is recorded after each addition. A plot of pH versus the volume of titrant added is generated. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the point of half-neutralization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include multiplets for the aliphatic protons of the pyrrolidine ring and signals in the aromatic region for the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would include those for the aliphatic carbons, the aromatic carbons of the phenyl ring, and the characteristic downfield signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons. For instance, in related pyrrolo[1,2-c]imidazole structures, the carbonyl carbon typically appears around 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound would include:

  • ~1700 cm⁻¹: A strong absorption band corresponding to the C=O (amide) stretching vibration.

  • ~1200-1050 cm⁻¹: A strong band associated with the C=S (thioamide) stretching vibration.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic ring.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations for the aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 232, corresponding to the molecular weight of the compound.

  • Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M⁺ peak.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of CO, S, or cleavage of the phenyl group.

Conclusion

This technical guide has synthesized the available computational data and provided a framework of robust, standard operating procedures for the experimental determination of the key physicochemical properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. While a full experimental dataset is not yet publicly available, the methodologies outlined herein provide a clear path for researchers to fully characterize this and similar heterocyclic compounds. Such characterization is an indispensable prerequisite for any further investigation into the potential applications of these molecules in drug discovery and development.

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A Strategic Guide to the Preliminary In vitro Screening of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a member of the pharmacologically significant pyrrolo[1,2-c]imidazole class of heterocyclic compounds. Recognizing the therapeutic potential of this scaffold, which has demonstrated activities ranging from anticancer to antimicrobial, a structured, multi-tiered screening approach is essential.[1][2][3] This document outlines a logical workflow, beginning with broad-spectrum cytotoxicity screening to establish a foundational activity profile, followed by targeted secondary assays to probe potential mechanisms of action. Detailed, field-proven protocols for cytotoxicity assessment, alongside rationale for subsequent anti-inflammatory and antimicrobial assays, are provided. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity. This guide serves as a strategic resource for researchers aiming to efficiently characterize the bioactivity of this novel compound and make data-driven decisions for further drug development.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-c]imidazole Scaffold

The pyrrolo[1,2-c]imidazole core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic molecules with significant biological activities.[1] Derivatives of this and related pyrrole-fused systems have been reported to exhibit a wide array of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1][4] The structural rigidity and unique three-dimensional arrangement of the fused ring system allow for precise interactions with various biological targets. Specifically, analogs have shown promise as potent anticancer agents, with some demonstrating nanomolar efficacy against human cancer cell lines and others acting as p53-activating agents for colorectal cancer therapy.[4][5]

Given this precedent, the novel compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one represents a compelling candidate for biological screening. The presence of a phenyl group and a thioxo moiety suggests potential for unique intermolecular interactions and reactivity, warranting a systematic investigation into its therapeutic potential. This guide establishes a logical and efficient pathway for its preliminary in vitro characterization.

A Strategic Framework for Preliminary In Vitro Screening

A tiered approach is recommended to maximize data acquisition while conserving resources. The strategy begins with a broad assessment of cytotoxicity to identify general bioactivity and establish a concentration range for subsequent, more specific assays.

Tier 1: General Cytotoxicity Profiling

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a foundational understanding of its potency and potential selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose, as it measures the metabolic activity of living cells.[6][7][8]

  • Rationale for Cell Line Selection: A diverse panel of cell lines is crucial to identify potential tissue-specific activity. The NCI-60 panel, used by the National Cancer Institute, is a gold standard, but a representative subset can be used for preliminary screens. It is recommended to include lines from diverse cancer types such as:

    • Leukemia: (e.g., K-562)

    • Colon Cancer: (e.g., HCT-116)

    • Breast Cancer: (e.g., MCF-7)

    • Lung Cancer: (e.g., A549)

    • Prostate Cancer: (e.g., PC-3)

    • A non-cancerous cell line: (e.g., human dermal fibroblasts - HDFs) to assess general toxicity.[7]

Tier 2: Hypothesis-Driven Secondary Assays

Based on the results of the cytotoxicity screen and the known activities of the pyrrolo[1,2-c]imidazole scaffold, targeted secondary assays can be employed.

  • Anti-inflammatory Screening: Many heterocyclic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[9][10] An in vitro COX inhibition assay can elucidate if this is a potential mechanism of action.[11][12][13]

  • Antimicrobial Screening: The structural motifs within the target compound are found in various antimicrobial agents. A preliminary screen against a panel of representative bacteria and fungi can quickly determine if the compound possesses antimicrobial properties. Agar diffusion-based methods are cost-effective for initial screening.[14][15][16][17]

The following diagram illustrates the proposed screening workflow.

G cluster_0 Compound Handling cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening cluster_3 Outcome Compound 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock Screen Cytotoxicity Screen (MTT Assay) NCI-60 Panel Subset Stock->Screen Data1 Calculate GI50 / IC50 Values Screen->Data1 Decision Analyze Cytotoxicity Profile Potent and/or Selective? Data1->Decision AntiInflam Anti-Inflammatory Assay (COX-1/COX-2 Inhibition) Decision->AntiInflam Yes Antimicrobial Antimicrobial Assay (Agar Diffusion) Decision->Antimicrobial Yes NoActivity No Significant Activity (Deprioritize or Modify) Decision->NoActivity No Hit Hit Identification & Further Mechanistic Studies AntiInflam->Hit Antimicrobial->Hit

Caption: High-level workflow for the in vitro screening of the target compound.

Core Experimental Protocols

Protocol: Cytotoxicity Assessment via MTT Assay

This protocol is a cornerstone method for evaluating cell viability and is widely used in drug discovery. It is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8]

Scientist's Note: The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, allowing for quantitative measurement of cytotoxicity.[7]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines and appropriate complete culture medium

  • Target compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[8]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Self-Validation: Include wells for "cells only" (negative control), "medium only" (blank), and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the target compound in a complete medium from the DMSO stock. A typical concentration range would be 0.01, 0.1, 1, 10, and 100 µM.

    • Causality: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) is essential.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO2.[18]

  • MTT Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh serum-free medium and 20-50 µL of the 5 mg/mL MTT solution to each well.[8][18]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[8]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Read the absorbance at 570 nm or 590 nm using a plate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

Protocol Outline: In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[9][10]

  • Methodology: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) provide a standardized and reliable method. The assay typically involves:

    • Incubating the purified COX-1 or COX-2 enzyme with the test compound.

    • Adding arachidonic acid to initiate the enzymatic reaction.

    • Measuring the product (Prostaglandin H2) via a colorimetric or fluorometric method.

  • Controls: A known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) should be used as positive controls.

Data Analysis and Presentation

Cytotoxicity Data

The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control.

Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

The results should be plotted as a dose-response curve (Concentration vs. % Viability). From this curve, the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value can be determined using non-linear regression analysis.

Data Presentation: The calculated GI50/IC50 values should be summarized in a clear, structured table.

Cell LineCancer TypeGI50 (µM) for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
K-562Leukemia[Insert Value]
HCT-116Colon Cancer[Insert Value]
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
PC-3Prostate Cancer[Insert Value]
HDFNormal Fibroblast[Insert Value]

Conclusion and Future Directions

The preliminary in vitro screening strategy detailed in this guide provides a robust and efficient method for characterizing the biological activity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. The initial cytotoxicity screen will establish its potency and selectivity, guiding the subsequent steps. If significant and selective anticancer activity is observed, further studies should focus on elucidating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis). If anti-inflammatory or antimicrobial activities are identified, further characterization and optimization of the compound would be warranted. This structured approach ensures that promising compounds are identified early, enabling focused and resource-efficient progression through the drug discovery pipeline.

References

  • Rowlinson, S. et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Al-Shuhaib, M. B. S. (2023). MTT Assay protocol. Protocols.io. [Link]

  • Majumdar, S., & Naha, A. SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

  • PAGEPress Publications. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research. [Link]

  • IP International Journals. A comprehensive review on in-vitro methods for anti-microbial activity. [Link]

  • ResearchGate. Synthetic route designed for pyrrolo-imidazole 7a. [Link]

  • National Institutes of Health (NIH). A review on the screening methods for the discovery of natural antimicrobial peptides. [Link]

  • MDPI. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. [Link]

  • Royal Society of Chemistry. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[9][10] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. [Link]

  • Frontiers. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • PubMed. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). [Link]

  • ResearchGate. (PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. [Link]

  • PubMed. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][6]thiazine. [Link]

  • PubMed. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. [Link]

  • ResearchGate. Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c][10] benzodiazepines. [Link]

  • Semantic Scholar. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriaz. [Link]

  • National Institutes of Health (NIH). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • ResearchGate. Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. [Link]

  • MDPI. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

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Sources

Methodological & Application

Application Note & Protocols: Efficient One-Pot Synthesis of Pyrrolo[1,2-c]imidazol-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of a Privileged Scaffold and Synthesis Efficiency

The pyrrolo[1,2-c]imidazol-1-one core is a fused heterocyclic system recognized for its significant pharmacological potential.[1] Its rigid, bicyclic structure presents a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for designing novel therapeutic agents. As the demand for structurally diverse compound libraries for high-throughput screening continues to grow, the methods used for scaffold synthesis are critically important.

One-pot synthesis, wherein multiple reaction steps are performed in a single reactor without isolating intermediates, has become a cornerstone of modern synthetic chemistry.[2][3] This approach offers substantial advantages over traditional multi-step synthesis, including:

  • Increased Efficiency: Drastically reduces reaction times and simplifies purification processes.

  • Atom and Step Economy: Minimizes the use of reagents and solvents, leading to less waste.

  • Rapid Complexity Generation: Allows for the construction of complex molecular architectures from simple starting materials in a single operation.

This guide provides detailed protocols and discusses key strategies for the one-pot synthesis of pyrrolo[1,2-c]imidazol-1-ones, focusing on methodologies that are robust, efficient, and amenable to library synthesis for drug discovery programs.

Protocol 1: Microwave-Assisted Two-Component Green Synthesis

This protocol details an environmentally benign, efficient method for synthesizing pyrrolo[1,2-c]imidazol-1-one derivatives through a two-component, one-pot reaction under microwave irradiation.[1]

Principle & Rationale

The core of this method lies in a cascade reaction initiated by the Michael addition of an amine (Michael donor) to a substituted benzaldehyde (Michael acceptor). The choice of microwave irradiation is critical; it provides rapid, uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods. Furthermore, using a substoichiometric amount of water as the solvent aligns this protocol with the principles of green chemistry, avoiding volatile and hazardous organic solvents. The reaction proceeds through an enolate intermediate, which, after protonation, undergoes an elimination reaction to yield the final fused-ring system.

cluster_workflow Experimental Workflow A Amine + Benzaldehyde in Water B Microwave Irradiation (e.g., 10-15 min) A->B One-Pot C Cooling & Precipitation B->C D Filtration & Washing C->D E Pure Pyrrolo[1,2-c]imidazol-1-one D->E

Caption: High-level workflow for the microwave-assisted synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.) and the substituted benzaldehyde (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add distilled water (0.5 mL) to the vessel.

  • Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Irradiate the mixture for 10-15 minutes at a constant temperature of 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction vessel to room temperature. The solid product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield the pure pyrrolo[1,2-c]imidazol-1-one derivative. Further purification via recrystallization or column chromatography is generally not required.

Data Summary: Substrate Scope and Yields

This method demonstrates broad applicability with various substituted amines and benzaldehydes.

EntryAmine (R1)Benzaldehyde (R2)Time (min)Yield (%)
1Aniline4-Chlorobenzaldehyde1292
2Aniline4-Nitrobenzaldehyde1095
34-Methoxyaniline4-Chlorobenzaldehyde1589
44-MethylanilineBenzaldehyde1290

Data adapted from reference[1]. Yields are for isolated products.

Protocol 2: TosMIC-Mediated Cycloaddition

This protocol utilizes the unique reactivity of tosylmethyl isocyanide (TosMIC) to construct the pyrrolo[1,2-c]imidazole ring system from acylethynylpyrroles. The choice of base is a crucial parameter that dictates the reaction outcome.

Principle & Rationale

TosMIC is a versatile C1 synthon in organic synthesis. In this context, it reacts with acylethynylpyrroles in a cycloaddition process. The mechanism is highly dependent on the base used. While a base like potassium hydroxide (KOH) in THF favors the formation of 2,3'-bipyrroles, a bulkier, non-nucleophilic base like sodium tert-butoxide (t-BuONa) in THF directs the reaction towards the formation of pyrrolo[1,2-c]imidazoles.[4] This selectivity arises from the specific reaction pathway initiated by the deprotonation of TosMIC and its subsequent attack on the activated alkyne of the pyrrole substrate, followed by an intramolecular cyclization and elimination of the tosyl group.

cluster_conditions Base Selection is Key start Acylethynylpyrrole + TosMIC tBuONa t-BuONa / THF start->tBuONa Reaction Path A KOH KOH / THF start->KOH Reaction Path B prod1 Pyrrolo[1,2-c]imidazole tBuONa->prod1 prod2 2,3'-Bipyrrole KOH->prod2 cluster_dipolar Conceptual [3+2] Cycloaddition cluster_pot One-Pot reagents Amine + Carbonyl (Dipole Precursors) dipole In situ generated Azomethine Ylide (1,3-Dipole) reagents->dipole dipolarophile Dipolarophile (e.g., Alkyne) product Fused Pyrrolidine Ring dipolarophile->product [3+2] Cycloaddition dipole->product [3+2] Cycloaddition final Pyrrolo-imidazole Core (after aromatization) product->final Oxidation cluster_reactants Four Components title Ugi Reaction for Imidazole Synthesis Aldehyde Aldehyde Intermediate Ugi Adduct (Linear Intermediate) Aldehyde->Intermediate One-Pot Ugi Reaction Amine Amine Amine->Intermediate One-Pot Ugi Reaction Acid Acid Acid->Intermediate One-Pot Ugi Reaction Isocyanide Isocyanide Isocyanide->Intermediate One-Pot Ugi Reaction Cyclization Post-Condensation (e.g., + NH4OAc) Intermediate->Cyclization Product Highly Substituted Imidazole Core Cyclization->Product

Sources

Application Notes and Protocols for the Evaluation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a potential novel anticonvulsant agent. The pyrrolo[1,2-c]imidazole scaffold has demonstrated promise in the development of central nervous system-active compounds, and the structural features of the title compound suggest a potential interaction with key targets in epilepsy. These application notes offer a structured research framework, from chemical synthesis to in vivo efficacy testing and in vitro mechanism of action studies. The protocols provided are based on established and validated methodologies in the field of antiepileptic drug discovery, designed to ensure scientific rigor and reproducibility.

Introduction and Rationale

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[2]

The heterocyclic scaffold, pyrrolo[1,2-c]imidazole, has been a subject of interest in medicinal chemistry due to its diverse pharmacological activities. Studies on related structures, such as 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones, have revealed significant anticonvulsant effects in preclinical models.[3] The title compound, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, incorporates a thiohydantoin moiety fused with a proline ring system. Thiohydantoins are known to exhibit a range of biological activities, and their structural similarity to hydantoin-based anticonvulsants like phenytoin suggests a potential for interaction with voltage-gated sodium channels.[4]

This guide outlines a systematic approach to synthesize and evaluate the anticonvulsant potential of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. The proposed research plan encompasses the chemical synthesis of the compound, followed by a primary in vivo screening using clinically validated rodent models of generalized tonic-clonic and absence seizures. Subsequently, a series of in vitro assays are detailed to elucidate the potential mechanism of action, focusing on common targets for anticonvulsant drugs.

Synthesis Protocol: 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

The following protocol describes a plausible synthetic route for the target compound based on the well-established reaction of amino acids with isothiocyanates to form thiohydantoin derivatives.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions proline L-Proline reaction proline->reaction phenylisothiocyanate Phenyl isothiocyanate phenylisothiocyanate->reaction base Base (e.g., Pyridine) reaction_conditions base->reaction_conditions solvent Solvent (e.g., DMF) solvent->reaction_conditions heat Heat heat->reaction_conditions product 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one reaction->product Cyclocondensation

Caption: Proposed synthesis of the target compound.

Materials and Equipment:

  • L-Proline

  • Phenyl isothiocyanate

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a solution of L-proline (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DMF in a round-bottom flask, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vivo Anticonvulsant Screening

The initial evaluation of the anticonvulsant activity of the synthesized compound should be performed using two well-validated and predictive preclinical models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[4][6] These models are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.

G cluster_mes MES Test cluster_scptz scPTZ Test start Synthesized Compound dissolve Dissolve in Vehicle start->dissolve animal_prep Administer to Rodents (i.p.) dissolve->animal_prep mes_stim Corneal Electrical Stimulation animal_prep->mes_stim scptz_inj Subcutaneous PTZ Injection animal_prep->scptz_inj mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_res Protection vs. Seizure mes_obs->mes_res data_analysis Data Analysis (ED50) mes_res->data_analysis scptz_obs Observe for Clonic Seizures scptz_inj->scptz_obs scptz_res Protection vs. Seizure scptz_obs->scptz_res scptz_res->data_analysis

Caption: Workflow for in vivo anticonvulsant screening.

Maximal Electroshock (MES) Test

Principle: The MES test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread.[7]

Materials:

  • Male Swiss mice (20-25 g)

  • 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Phenytoin (positive control)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

Protocol:

  • Animal Groups: Divide mice into groups of 8-10 for each dose of the test compound, vehicle control, and positive control.

  • Dosing: Administer the test compound and controls intraperitoneally (i.p.). A typical time for peak effect is 30-60 minutes post-injection.

  • Stimulation: At the time of peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Principle: The scPTZ test is a model for absence seizures and identifies compounds that elevate the seizure threshold.[7]

Materials:

  • Male Swiss mice (20-25 g)

  • 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

  • Vehicle

  • Ethosuximide (positive control)

  • Pentylenetetrazol (PTZ) solution

Protocol:

  • Animal Groups: As in the MES test.

  • Dosing: Administer the test compound and controls i.p.

  • Convulsant Administration: At the time of peak drug effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures within the 30-minute observation period.

  • Data Analysis: Calculate the ED50 using probit analysis.

In Vitro Mechanism of Action Studies

Should the compound exhibit significant in vivo activity, the following in vitro assays can be employed to investigate its potential mechanism of action. The primary hypothesized mechanisms for a novel anticonvulsant include modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[8][9]

G cluster_na Voltage-Gated Sodium Channel cluster_gaba GABA-A Receptor cluster_nmda NMDA Receptor compound Active Compound patch_clamp Patch-Clamp Electrophysiology compound->patch_clamp gaba_binding Radioligand Binding Assay compound->gaba_binding nmda_binding Radioligand Binding Assay compound->nmda_binding na_result Modulation of Na+ Current patch_clamp->na_result moa Mechanism of Action na_result->moa gaba_result Enhanced GABA Binding gaba_binding->gaba_result gaba_result->moa nmda_result Inhibition of Glutamate Binding nmda_binding->nmda_result nmda_result->moa

Caption: Potential mechanisms of anticonvulsant action.

Voltage-Gated Sodium Channel Assay (Patch-Clamp Electrophysiology)

Principle: To determine if the compound modulates the activity of voltage-gated sodium channels, a primary target for many AEDs.[9]

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, or Nav1.7)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

Protocol:

  • Cell Culture: Culture the HEK293 cells according to standard protocols.

  • Recording: Perform whole-cell patch-clamp recordings at room temperature.

  • Voltage Protocol: Hold the cell membrane potential at a level where sodium channels are in a resting state (e.g., -100 mV). Elicit sodium currents by applying depolarizing voltage steps.

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of the test compound.

  • Data Acquisition: Record sodium currents before, during, and after compound application.

  • Data Analysis: Analyze the effect of the compound on the peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation. Calculate the IC50 value.[1]

GABA-A Receptor Binding Assay

Principle: To assess if the compound enhances GABAergic neurotransmission by interacting with the GABA-A receptor complex.[10]

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

  • Test compound

  • GABA (for non-specific binding)

  • Homogenization and binding buffers

  • Centrifuge

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptic membranes.[4]

  • Binding Assay: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GABA.

  • Incubation: Incubate the mixture at 4°C for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound.

NMDA Receptor Binding Assay

Principle: To investigate if the compound reduces excitatory neurotransmission by interacting with the NMDA subtype of glutamate receptors.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Radioligand (e.g., [³H]MK-801)

  • Test compound

  • Unlabeled MK-801 (for non-specific binding)

  • Homogenization and binding buffers

  • Centrifuge

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue as described for the GABA-A receptor binding assay.

  • Binding Assay: Incubate the membranes with the radioligand in the presence of glutamate and glycine (co-agonists) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled MK-801.

  • Incubation: Incubate the mixture at room temperature.

  • Termination and Quantification: Terminate the reaction and quantify radioactivity as described above.

  • Data Analysis: Calculate the specific binding and determine the Ki of the test compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Anticonvulsant Activity

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneTo be determinedTo be determined
PhenytoinReference valueReference value
EthosuximideReference valueReference value

Table 2: In Vitro Mechanistic Profile

AssayTargetParameterValue
Patch-ClampVoltage-Gated Sodium ChannelIC₅₀To be determined
Binding AssayGABA-A ReceptorKᵢTo be determined
Binding AssayNMDA ReceptorKᵢTo be determined

Interpretation:

  • Activity in the MES test suggests efficacy against generalized tonic-clonic seizures, potentially through modulation of voltage-gated sodium channels.

  • Activity in the scPTZ test indicates potential efficacy against absence seizures, possibly via interaction with T-type calcium channels or enhancement of GABAergic transmission.

  • The in vitro data will provide direct evidence for the molecular target(s) of the compound, guiding further lead optimization and development.

Conclusion

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a novel anticonvulsant agent. By following a systematic approach from synthesis to in vivo screening and in vitro mechanism of action studies, researchers can efficiently assess the therapeutic potential of this and other novel chemical entities. The insights gained from these studies will be crucial for making informed decisions regarding the advancement of promising candidates in the drug discovery pipeline.

References

  • Al-Hourani, B. J., Sharma, S., & Wuest, M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 199-218.
  • Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 143-149.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABAA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.10.
  • BenchChem. (2025). Application Notes and Protocols for Studying Voltage-Gated Sodium Channels with 13-Dehydroxyindaconitine. BenchChem.
  • Moshé, S. L. (2000). Mechanisms of action of anticonvulsant agents. Neurology, 55(5 Suppl 1), S32-40.
  • Anwar, M. A. E. M., Mohammed, E. R., & El Moghazy, S. M. (2020). Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience, 11(23), 3845–3857.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 148-154.
  • BenchChem. (2025). Application Notes & Protocols: Anticonvulsant Testing for Novel Benzoxazepines. BenchChem.
  • Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research, 42(7), 1873–1888.
  • Deshmukh, R., Thakur, A. S., & Dewangan, D. (2011). MECHANISM OF ACTION OF ANTICONVULSANT DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(2), 225-236.
  • Zifodya, J. S., & Krouse, A. J. (2017). Anticonvulsant, analgesic and anti-inflammatory activities of some novel pyrrole and 1,4-dihydropyridine derivatives.
  • Slideshare. (2015). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

  • Ghelardini, C., et al. (1995). Synthesis and anticonvulsant properties of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones. Journal of medicinal chemistry, 38(5), 815–823.

Sources

Application Notes and Protocols for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Heterocycle

The field of chemical biology relies on molecular probes to elucidate complex biological processes. The heterocyclic compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a molecule built upon the privileged pyrrolo[1,2-c]imidazole scaffold, presents a compelling case for its utility as a versatile molecular probe. Derivatives of the pyrrolo[1,2-c]imidazole core have demonstrated a wide spectrum of biological activities, including potential as anticancer and anticonvulsant agents. This inherent bioactivity suggests that the core structure is well-suited for interaction with biological macromolecules.

This document provides a comprehensive guide to the applications of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, not only in its established role as a classical biochemical tool but also exploring its potential in modern chemical biology applications. We will delve into its identity as Phenylthiohydantoin-proline (PTH-proline) and its critical function in protein sequencing via Edman degradation. Furthermore, we will present a forward-looking perspective on how its unique thioxo-imidazolone core can be leveraged for the development of novel molecular probes for target identification and validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecular probe is fundamental to its effective application. The key properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are summarized in the table below.

PropertyValueSource
CAS Number 4333-21-5ChemScene
Molecular Formula C₁₂H₁₂N₂OSChemScene
Molecular Weight 232.30 g/mol ChemScene
Synonyms PTH-prolineChemScene
Purity ≥98%ChemScene
Storage 4°CChemScene

Application I: N-Terminal Protein Sequencing via Edman Degradation

The most established application of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is in its identity as PTH-proline, the derivative of the amino acid proline formed during Edman degradation. This classical technique allows for the sequential determination of the amino acid sequence of a peptide or protein from its N-terminus.

Mechanism of Action

The Edman degradation is a cyclical process involving three key steps:

  • Coupling: The free N-terminal amino group of a peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

  • Cleavage: Under acidic conditions, the PTC-peptide undergoes cyclization, and the N-terminal amino acid is cleaved off as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. Each of the 20 common amino acids produces a unique PTH derivative with a characteristic retention time on High-Performance Liquid Chromatography (HPLC), allowing for its unambiguous identification.[1][2]

When the N-terminal amino acid is proline, the resulting PTH derivative is 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Edman_Degradation Peptide Peptide (N-terminus) PTC_Peptide PTC-Peptide Peptide->PTC_Peptide Coupling (Alkaline) PITC Phenyl Isothiocyanate (PITC) PITC->PTC_Peptide Cleavage Acidic Cleavage PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Short_Peptide Shortened Peptide (New N-terminus) Cleavage->Short_Peptide Conversion Conversion ATZ_AA->Conversion Short_Peptide->PITC Next Cycle PTH_AA PTH-Amino Acid (e.g., PTH-Proline) Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC Identification Identification HPLC->Identification

Figure 1: The Edman Degradation Cycle
Protocol: N-Terminal Sequencing of a Peptide

This protocol outlines the general steps for N-terminal sequencing using an automated Edman sequenator.

Materials:

  • Purified peptide sample (10-100 picomoles)

  • Phenyl isothiocyanate (PITC)

  • Anhydrous trifluoroacetic acid (TFA)

  • Reagents and solvents for automated sequenator (as per manufacturer's instructions)

  • PTH-amino acid standards

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent. The sample must be free of primary and secondary amines that could interfere with the coupling reaction.

  • Automated Sequencing:

    • Load the peptide sample onto the sequenator.

    • Initiate the automated Edman degradation program. The instrument will perform the coupling, cleavage, and conversion steps cyclically.[3]

    • For each cycle, the resulting PTH-amino acid is automatically injected into the online HPLC system.

  • HPLC Analysis:

    • The PTH-amino acids are separated by reverse-phase HPLC.[4]

    • Monitor the elution profile at a suitable wavelength (typically 269 nm).

  • Data Analysis:

    • Identify the PTH-amino acid at each cycle by comparing its retention time to a standard chromatogram of PTH-amino acid standards.

    • The appearance of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (PTH-proline) in a given cycle indicates the presence of a proline residue at that position in the peptide sequence.

Application II: A Scaffold for Novel Molecular Probe Development

Beyond its role in protein sequencing, the unique chemical structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one makes it an attractive scaffold for the development of modern molecular probes.

Rationale: The Thioxo Group as a Reactive Handle

The thione (C=S) group is a key functional feature. Unlike its carbonyl (C=O) analog, the thione is more nucleophilic and can serve as a reactive handle for bioconjugation reactions. This allows for the attachment of various reporter tags, such as fluorophores for cellular imaging or affinity tags (e.g., biotin) for pull-down assays and target identification.[5]

Probe_Development Scaffold 2-Phenyl-3-thioxohexahydro- 1H-pyrrolo[1,2-c]imidazol-1-one Thione Thione Group (C=S) Scaffold->Thione Key Reactive Site Probe Functionalized Molecular Probe Thione->Probe Bioconjugation (e.g., S-alkylation) Reporter Reporter Tag (Fluorophore, Biotin, etc.) Reporter->Probe Target Biological Target (Enzyme, Receptor, etc.) Probe->Target Binding Application Application (Imaging, Pulldown, etc.) Target->Application

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrrolo[1,2-c]imidazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[1,2-c]imidazole Scaffold in Drug Discovery

The pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] This unique bicyclic system, comprised of fused pyrrole and imidazole rings, serves as a versatile framework for the development of novel therapeutic agents.[2][3] The inherent structural features of pyrrolo[1,2-c]imidazoles allow for facile functionalization, enabling the creation of large and diverse chemical libraries.[1] These libraries are invaluable assets in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and methodologies for conducting high-throughput screening of pyrrolo[1,2-c]imidazole libraries. We will delve into the critical aspects of assay development, library handling, primary and secondary screening, and data analysis, with a focus on ensuring scientific integrity and generating robust, reproducible results.

Strategic Considerations for Screening Pyrrolo[1,2-c]imidazole Libraries

The design of a successful HTS campaign hinges on a clear understanding of the therapeutic potential of the chemical scaffold being investigated. Pyrrolo-imidazole derivatives have shown promise as inhibitors of various enzyme families, particularly protein kinases, and have demonstrated cytotoxic effects against cancer cell lines.[5][6][7][8] Therefore, a logical starting point for screening a pyrrolo[1,2-c]imidazole library is to assess its activity against a panel of cancer-relevant protein kinases or in cell-based phenotypic screens.

This guide will focus on a kinase inhibition assay as a primary screening strategy, given the prevalence of kinases as drug targets and the availability of robust assay technologies. The principles and protocols outlined, however, can be readily adapted to other target classes and assay formats.

High-Throughput Screening Workflow

A typical HTS workflow for a pyrrolo[1,2-c]imidazole library can be visualized as a multi-step process, from initial assay development to hit validation.[9][10] Each stage is critical for the overall success of the campaign and requires careful planning and execution.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization (384- or 1536-well) Assay_Dev->Miniaturization Optimization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation QC Library_Prep Library Preparation (Pyrrolo[1,2-c]imidazoles) Validation->Library_Prep Proceed to HTS HTS High-Throughput Screening (Single Concentration) Library_Prep->HTS Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Advance Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Picking->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Validation

Caption: A generalized workflow for high-throughput screening of a small molecule library.

Part 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reproducible assay.[11][12] The choice between a biochemical and a cell-based assay depends on the specific scientific question being addressed.[13][14]

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[15][16] They are generally simpler to develop and less prone to off-target effects.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[17][18][19] They provide more physiologically relevant data but can be more complex to optimize.

For screening a pyrrolo[1,2-c]imidazole library against a specific kinase, a biochemical assay is often the preferred starting point.

Protocol 1: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay suitable for HTS. The principle involves measuring the amount of ATP remaining after a kinase reaction; a decrease in ATP corresponds to kinase activity, and inhibition of this decrease indicates the action of a test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Pyrrolo[1,2-c]imidazole library stocks (typically 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipettes or automated liquid handlers for reagent addition

  • Plate reader with luminescence detection capabilities

Assay Development and Miniaturization:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate that yield a robust signal-to-background ratio and linear reaction kinetics within the desired incubation time.

  • ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum tolerable concentration (typically ≤ 1%).

  • Miniaturization: Adapt the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[20]

Step-by-Step HTS Protocol:

  • Compound Plating: Using an acoustic liquid handler or pintool, dispense a small volume (e.g., 50 nL) of the pyrrolo[1,2-c]imidazole library compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted kinase enzyme solution to all wells.

  • Compound-Enzyme Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the reaction mix containing the substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate for the predetermined reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: Add 10 µL of the luminescent ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate reader.

Data Presentation: Assay Validation Parameters

ParameterFormulaAcceptable RangeSignificance
Z'-factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|> 0.5A measure of assay quality and robustness, indicating a good separation between positive and negative controls.[13][20]
Signal-to-Background (S/B) Meanneg / Meanpos> 5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the variability of the data.

Part 2: Primary Screening and Data Analysis

The primary screen involves testing the entire pyrrolo[1,2-c]imidazole library at a single concentration (typically 10 µM) to identify initial "hits."[20] Automation is crucial at this stage to ensure high throughput and minimize variability.[21][22][23][24]

Data Analysis and Hit Selection:

  • Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate and systematic variations. A common method is to express the activity as a percentage of the control wells.

  • Hit Identification: Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations from the mean of the sample population (e.g., > 3 standard deviations). The Z-score is a commonly used metric for hit selection.[21]

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Pyrroloimidazole Pyrrolo[1,2-c]imidazole Inhibitor Pyrroloimidazole->Kinase2 Inhibits

Caption: A simplified representation of a kinase signaling pathway that can be targeted by small molecule inhibitors.

Part 3: Hit Confirmation and Validation

The initial hits from the primary screen are subjected to a series of secondary assays to confirm their activity and eliminate false positives.[22][25]

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of the confirmed hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the kinase inhibition assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Secondary and Orthogonal Assays

To increase confidence in the validated hits, it is essential to test them in alternative assay formats.

  • Orthogonal Biochemical Assays: Use a different detection technology (e.g., fluorescence polarization, TR-FRET) to confirm that the observed activity is not an artifact of the primary assay format.

  • Cell-Based Assays: Evaluate the activity of the hits in a relevant cellular context. For a kinase inhibitor, this could involve a cell viability assay using a cancer cell line known to be dependent on the target kinase.[26]

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the validated pyrrolo[1,2-c]imidazole inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Validated hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear-bottom sterile microplates

  • Microplate reader (absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The high-throughput screening of pyrrolo[1,2-c]imidazole libraries offers a powerful approach for the discovery of novel therapeutic agents. By following the detailed protocols and strategic considerations outlined in this application note, researchers can effectively and efficiently identify and validate promising hit compounds. The subsequent steps in the drug discovery pipeline, including lead optimization, structure-activity relationship (SAR) studies, and in vivo efficacy testing, will be crucial in translating these initial findings into clinically viable drug candidates. The versatility of the pyrrolo[1,2-c]imidazole scaffold ensures its continued importance in the quest for new and improved medicines.

References

development of analytical methods for quantifying PTH-proline in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development of Analytical Methods for Quantifying Proline-Glycine-Proline (PGP) in Biological Samples as a Biomarker for Parathyroid Hormone (PTH) Activity

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for quantifying the tripeptide Proline-Glycine-Proline (PGP) in biological matrices such as plasma. PGP, a breakdown product of collagen, serves as a potential biomarker for bone turnover and tissue remodeling processes, which are significantly influenced by Parathyroid Hormone (PTH). Accurate measurement of PGP can provide crucial insights in preclinical and clinical studies investigating bone metabolism, chronic lung diseases, and other conditions where collagen degradation is a key pathological feature.[1] We will detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, discuss alternative immunoassay approaches, and provide a framework for method validation in accordance with regulatory expectations.

Introduction: The Significance of Quantifying PGP

Parathyroid Hormone (PTH) is a primary regulator of calcium and phosphate metabolism, exerting its effects predominantly on bone and kidney. One of the key functions of PTH is to stimulate bone resorption, a process that involves the breakdown of bone matrix, which is primarily composed of Type I collagen. This degradation releases small peptide fragments into circulation. Among these fragments is Proline-Glycine-Proline (PGP), a specific and stable tripeptide derived from collagen.[1]

The quantification of PGP in biological samples such as plasma or serum offers a direct window into the rate of collagen degradation. Unlike traditional biomarkers that may be less specific, PGP's origin is directly tied to collagen breakdown, making it a valuable tool for:

  • Pharmacodynamic (PD) Assessment: Evaluating the on-target effect of novel therapeutics designed to modulate bone resorption (e.g., osteoporosis treatments).

  • Disease Monitoring: Tracking the progression of diseases characterized by high collagen turnover, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers.[1]

  • Translational Research: Bridging preclinical findings with clinical outcomes by providing a consistent and quantifiable endpoint.

Developing a sensitive, specific, and reliable analytical method is paramount for the successful application of PGP as a biomarker. This guide focuses on the gold-standard LC-MS/MS methodology, which provides the highest degree of specificity and accuracy.

Pre-Analytical Considerations: The Foundation of Reliable Data

The integrity of analytical data begins with proper sample collection and handling. The stability of peptides in biological matrices can be compromised by endogenous proteases. Drawing from best practices for unstable peptide hormones like PTH, a stringent pre-analytical protocol is essential.[2][3]

Protocol for Sample Collection and Handling:

  • Sample Matrix: Ethylenediaminetetraacetic acid (EDTA) plasma is the recommended matrix. EDTA chelates divalent cations, which are essential cofactors for many proteases, thus improving analyte stability compared to serum.[2][3]

  • Blood Collection: Collect whole blood into pre-chilled EDTA tubes.

  • Processing: Centrifuge the blood at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to clearly labeled polypropylene tubes. Avoid disturbing the buffy coat.

  • Storage: Snap-freeze the plasma aliquots in a dry ice/ethanol bath and store them at ≤ -70°C until analysis. Limit freeze-thaw cycles to a maximum of two, as each cycle can contribute to peptide degradation.[4]

The rationale for these stringent conditions is to minimize ex-vivo degradation of PGP, ensuring that the measured concentration accurately reflects the in-vivo physiological state.

Core Methodology: LC-MS/MS for PGP Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules and peptides in complex biological fluids due to its superior specificity, sensitivity, and wide dynamic range.[5][6] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the LC-MS/MS Assay

The assay relies on the unique mass-to-charge ratio (m/z) of the analyte (PGP) and a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₅,¹⁵N₁-PGP. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at the beginning of sample preparation to account for variability in extraction efficiency and matrix effects.

In the mass spectrometer, the precursor ions of PGP and the SIL-IS are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering (Q1 -> Q3) provides exceptional specificity. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Sample add_is Spike with Stable Isotope-Labeled IS thaw->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip spe Solid-Phase Extraction (SPE) for Cleanup & Concentration precip->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase A evap->reconstitute inject Inject onto UPLC System reconstitute->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Overall workflow for PGP quantification by LC-MS/MS.

Detailed Step-by-Step Protocol

A. Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over a simple "dilute-and-shoot" or protein precipitation method to remove salts and phospholipids that can cause ion suppression in the mass spectrometer, thereby improving sensitivity and robustness.[7] A mixed-mode or reverse-phase SPE chemistry is effective for small peptides.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL ¹³C₅,¹⁵N₁-PGP). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a mixed-mode SPE plate (e.g., Waters Oasis MCX µElution) with 200 µL of methanol followed by 200 µL of water.

  • Load: Transfer the supernatant from step 3 to the conditioned SPE plate.

  • Wash: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elute: Elute the peptides with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

B. UPLC-MS/MS Instrumental Analysis

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentHigh pressure capabilities allow for smaller particle columns, leading to better resolution and faster run times.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 chemistry provides good retention for moderately polar peptides like PGP.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 0-0.5 min (2% B), 0.5-3.0 min (2-50% B), 3.0-3.5 min (50-95% B), 3.5-4.0 min (95% B), 4.0-4.1 min (95-2% B), 4.1-5.0 min (2% B)The gradient is optimized to retain and elute PGP away from early-eluting salts and late-eluting lipids.
Injection Volume 5 µLA small injection volume is used to prevent peak distortion on the narrow-bore column.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalentA high-sensitivity triple quadrupole instrument is required to achieve the necessary LLOQ in biological matrices.
Ionization Mode Electrospray Ionization (ESI), PositivePGP contains basic amine groups that are readily protonated in positive mode.
MRM Transitions PGP: 270.1 -> 173.1 (Quantifier), 270.1 -> 70.1 (Qualifier) ¹³C₅,¹⁵N₁-PGP (IS): 276.1 -> 178.1These transitions correspond to the fragmentation of the precursor ion into specific, stable product ions.[1]
Source Temp. 550°COptimized for efficient desolvation of the mobile phase.

Method Validation: Ensuring Data Integrity and Trustworthiness

Once developed, the analytical method must be rigorously validated to ensure it is fit for purpose. The validation protocol should be designed based on the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[8][9]

Validation Workflow Diagram

G selectivity Selectivity & Specificity sensitivity LLOQ & LOD selectivity->sensitivity linearity Calibration Curve (Linearity & Range) accuracy Accuracy & Precision (Intra- & Inter-Batch) linearity->accuracy matrix_effect Matrix Effect accuracy->matrix_effect sensitivity->accuracy recovery Recovery recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock)

Caption: Key parameters for a comprehensive bioanalytical method validation.

Summary of Acceptance Criteria for Validation

The following table summarizes typical acceptance criteria for a validated biomarker assay intended for regulatory submission.[8][10]

Validation ParameterDescriptionAcceptance Criteria
Linearity The calibration curve should have a correlation coefficient (r²) of ≥0.99.At least 6 non-zero standards, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy (Bias) The closeness of mean test results to the true value. Assessed at LLOQ, Low, Mid, and High QC levels.The mean value should be within ±20% of the nominal value for biomarker assays.
Precision (%CV) The closeness of individual measures of an analyte. Assessed at LLOQ, Low, Mid, and High QC levels.The coefficient of variation (%CV) should not exceed 20% (25% at the LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique blank matrix lots.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The IS-normalized matrix factor should have a %CV of ≤15% across at least 6 unique matrix lots.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability QCs must be within ±20% of nominal concentrations.

Alternative Methodology: Immunoassay (ELISA)

For applications requiring very high throughput where the ultimate specificity of LC-MS/MS may not be necessary (e.g., early-stage screening), an Enzyme-Linked Immunosorbent Assay (ELISA) can be developed.

Principle: A competitive ELISA is often suitable for small molecules like PGP. In this format, PGP in the sample competes with a labeled PGP conjugate for binding to a limited number of anti-PGP antibody sites coated on a microplate. The signal is inversely proportional to the concentration of PGP in the sample.

Pros & Cons:

  • Pros: High throughput, no need for expensive MS instrumentation, smaller sample volume may be possible.

  • Cons: Potential for cross-reactivity with structurally similar peptides, longer development time for novel antibodies, and often suffers from lower precision and a narrower dynamic range compared to LC-MS/MS.[11]

Conclusion

The accurate quantification of Proline-Glycine-Proline in biological samples provides a valuable tool for understanding and monitoring diseases and therapeutic interventions related to collagen turnover. While immunoassays offer a high-throughput alternative, the LC-MS/MS method detailed in this guide represents the gold standard, offering unparalleled specificity, sensitivity, and reliability. A rigorous, well-documented method validation is essential to ensure that the data generated are trustworthy and can confidently support critical decisions in research and drug development.[9] Adherence to the principles and protocols outlined herein will enable laboratories to establish a robust and defensible PGP biomarker assay.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalytical Method Validation for Biomarkers – Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Swartz, M. E., & Krull, I. S. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • R&D World. (2025). Enhancing biomarker validation by defining what ‘enough’ looks like. [Link]

  • Lu, W., & Rabinowitz, J. D. (2017). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 1691, 139–147. [Link]

  • Abbexa Ltd. Human intact PTH ELISA Kit (Parathyroid Hormone). [Link]

  • Network Reference Lab. Parathyroid Hormone (PTH), Intact, Plasma or Serum. [Link]

  • Siemens Healthineers. Intact Parathyroid Hormone (PTH) Atellica IM Analyzer. [Link]

  • Celerion. The Development of an ELISA Assay for the Determination of PTH (1–34) in Human Plasma (EDTA) and for the Determination of Anti-PTH (1–34) Antibodies in Human Serum. [Link]

  • Souberbielle, J. C., et al. (2019). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews, 40(5), 1195–1214. [Link]

  • Assay Genie. Human Parathyroid hormone (PTH) ELISA Kit (HUEB0887). [Link]

  • Dr. Oracle. (2025). What is the proper procedure for sending a sample for inactivated Parathyroid Hormone (PTH) testing?. [Link]

  • Heijboer, A. C., et al. (2022). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone: Toward a Candidate Reference Measurement Procedure. Clinical Chemistry, 68(11), 1435–1444. [Link]

  • Al-Sallami, H., et al. (2015). Sampling and storage conditions influencing the measurement of parathyroid hormone in blood samples: a systematic review. Annals of Clinical Biochemistry, 52(Pt 1), 14–23. [Link]

  • Al Riyami, S., et al. (2017). Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in human Plasma. UEA Digital Repository. [Link]

  • ResearchGate. (2025). Amino acid identification and quantification without derivatization applying different detection methods. [Link]

  • Nakagawa, Y., & Komaba, H. (2024). Standardization of PTH measurement by LC-MS/MS: a promising solution for interassay variability. Kidney International, 105(2), 244–247. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Heijboer, A. C., et al. (2022). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone: Toward a Candidate Reference Measurement Procedure. Clinical Chemistry, 68(11), 1435–1444. [Link]

  • Grote, E., et al. (2020). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of mass spectrometry and advances in the clinical lab, 16, 1–7. [Link]

  • Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 589231. [Link]

  • Gardham, C., et al. (2011). Analytical quality goals for parathyroid hormone based on biological variation. Annals of Clinical Biochemistry, 48(Pt 5), 471–474. [Link]

  • Gaggar, A., et al. (2018). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B, 1092, 453–458. [Link]

  • University of Texas Southwestern Medical Center. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. [Link]

  • Kim, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Applied Biological Chemistry, 66(1), 16. [Link]

  • Abrahám, E., et al. (2010). Methods for determination of proline in plants. Methods in molecular biology (Clifton, N.J.), 639, 317–331. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolo[1,2-c]imidazole-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of pyrrolo[1,2-c]imidazole-1-one analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). The pyrrolo[1,2-c]imidazole core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis presents a green, efficient, and rapid alternative, significantly accelerating the drug discovery process by enabling faster generation of compound libraries.[3][4][5] This guide details the underlying reaction principles, a step-by-step experimental protocol, data analysis, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction: The Power of Microwave Chemistry

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, forming the structural backbone of a vast number of pharmaceutical agents due to their diverse biological activities.[3] Among these, the pyrrolo[1,2-c]imidazole-1-one scaffold has garnered significant interest for its potential pharmacological properties.[6] The challenge in drug discovery often lies in the rapid and efficient synthesis of diverse analogs to explore the structure-activity relationship (SAR).

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical synthesis.[3][4][7] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly heats the reactants and solvent by interacting with polar molecules.[8][9][10] This process, known as dielectric heating, involves two primary mechanisms: dipolar polarization and ionic conduction.[8][9][11] The result is a dramatic reduction in reaction times (from hours or days to minutes), increased product yields, higher purity, and alignment with the principles of green chemistry through reduced energy and solvent consumption.[3][8][11]

This application note provides a robust protocol for a one-pot, multicomponent synthesis of pyrrolo[1,2-c]imidazole-1-one analogs, leveraging the speed and efficiency of microwave technology.

Reaction Principle and Mechanism

The described synthesis is a one-pot, three-component reaction involving an appropriate diamine, a keto-acid or aldehyde, and an activated acetylenic compound. The specific reaction detailed here focuses on the cyclocondensation of a proline derivative with an isocyanate, a common and effective route to this scaffold.

Core Reaction:

  • Step 1 (N-Acylation): The secondary amine of the proline derivative acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urea intermediate.

  • Step 2 (Intramolecular Cyclization/Dehydration): Under thermal conditions, the ester or carboxylic acid moiety of the proline derivative undergoes an intramolecular cyclization with the newly formed urea. This is followed by the elimination of a molecule of water (or alcohol, if starting from an ester), leading to the formation of the fused bicyclic pyrrolo[1,2-c]imidazole-1-one ring system.

The Microwave Advantage:

Microwave energy is particularly effective for this transformation for several key reasons:

  • Rapid Heating: Polar intermediates and reagents in the reaction mixture couple efficiently with the microwave field, leading to rapid and uniform heating that quickly overcomes the activation energy for the cyclization step.[8][11]

  • Pressure Effects: When performed in a sealed vessel, the rapid heating of the solvent increases the internal pressure, allowing the reaction to be conducted at temperatures well above the solvent's atmospheric boiling point.[4] This further accelerates the reaction rate.

  • Selective Heating: Microwaves selectively heat the polar reactants and any polar solvent, while the non-polar glass vessel remains relatively cool.[8][10] This targeted energy input minimizes the formation of by-products that can arise from prolonged heating of the entire reaction apparatus.

Detailed Experimental Protocol

This protocol describes a general procedure. The specific substrates, stoichiometry, and microwave parameters may require optimization for different analogs.

Materials and Equipment

Reagents:

  • L-Proline methyl ester hydrochloride (≥98%)

  • Aryl or alkyl isocyanate (e.g., Phenyl isocyanate, ≥98%)

  • Triethylamine (TEA, ≥99%)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%) or Toluene (anhydrous, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

  • Rotary evaporator

  • Flash chromatography system (automated or manual)

  • Analytical balance

  • Syringes and needles

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add L-proline methyl ester hydrochloride (1.0 mmol, 165.6 mg).

    • Add anhydrous DMF (3 mL).

    • Add triethylamine (1.2 mmol, 0.17 mL) to neutralize the hydrochloride salt and liberate the free amine. Stir for 2 minutes.

    • Add the desired isocyanate (e.g., phenyl isocyanate, 1.1 mmol, 0.12 mL) dropwise to the stirred solution.

  • Microwave Irradiation:

    • Securely cap the vial.

    • Place the vial into the cavity of the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 140 °C (Temperature is the critical parameter; the instrument will modulate power to maintain it)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: High

      • Pre-stirring: 30 seconds

    • Run the reaction.

  • Reaction Work-up:

    • Once the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL).

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) to isolate the pure product.

    • Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent in vacuo.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a white to off-white solid.

Visualization of Workflow and Reaction

To clarify the process, the following diagrams illustrate the experimental workflow and the core chemical transformation.

G cluster_prep 1. Reagent Preparation cluster_mw 2. Microwave Synthesis cluster_workup 3. Product Work-up cluster_purify 4. Purification & Analysis prep1 Add L-Proline Methyl Ester HCl to Microwave Vial prep2 Add Anhydrous DMF prep1->prep2 prep3 Add Triethylamine (TEA) prep2->prep3 prep4 Add Isocyanate prep3->prep4 mw1 Seal Vial & Place in Reactor prep4->mw1 mw2 Set Parameters: Temp: 140°C, Time: 10 min mw1->mw2 mw3 Run Reaction mw2->mw3 work1 Cool Vial mw3->work1 work2 Dilute with Ethyl Acetate work1->work2 work3 Wash with Water & Brine work2->work3 work4 Dry & Concentrate work3->work4 pur1 Flash Column Chromatography work4->pur1 pur2 Combine Fractions & Evaporate pur1->pur2 pur3 Characterize (NMR, HRMS) pur2->pur3 end end pur3->end Pure Product

Caption: Experimental Workflow for Microwave-Assisted Synthesis.

G compound1 Proline Derivative (e.g., Methyl Ester) intermediate Urea Intermediate compound1->intermediate N-Acylation cond1 TEA, DMF plus1 + compound2 Isocyanate (R-N=C=O) compound2->intermediate product Pyrrolo[1,2-c]imidazole-1-one intermediate->product Intramolecular Cyclization & Dehydration cond2 Microwave (140°C)

Sources

use of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Scaffold

In medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents.[1][2] The 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core represents a compelling, yet underexplored, heterocyclic system. This rigid, fused-ring structure combines features of a thiohydantoin with a proline moiety, offering a unique three-dimensional architecture for probing biological targets.

Thiohydantoin derivatives are a well-established class of pharmacologically active molecules, with prominent examples demonstrating anticancer, androgen receptor antagonist, and antimicrobial activities.[3][4][5][6] Similarly, pyrrole-containing scaffolds are present in a vast number of natural products and approved drugs, recognized for their diverse biological functions.[7][8] The fusion of these two motifs in the title compound presents an opportunity to develop novel agents with potentially unique activity profiles.

This document serves as a comprehensive guide for initiating a structure-activity relationship (SAR) study starting from this scaffold. It provides a strategic workflow, detailed experimental protocols for analog synthesis and primary biological screening, and guidance on data interpretation to systematically explore the chemical space around this core and identify key structural features that govern biological activity.[9][10][11]

Strategic SAR Workflow

The primary goal of an SAR study is to systematically modify a lead compound's structure to understand how these changes impact its biological activity, ultimately leading to the optimization of properties like potency, selectivity, and metabolic stability.[2][9] For the 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one scaffold, a logical and iterative workflow is essential.

Key Modification Points

Three primary regions of the molecule are ripe for initial exploration:

  • Vector 1 (R¹): The Phenyl Ring: This site is ideal for exploring the effects of electronic and steric properties. Substituents can be varied in nature (electron-donating vs. electron-withdrawing) and position (ortho, meta, para).

  • Vector 2 (X): The Thio-carbonyl Group: This sulfur atom can be replaced with an oxygen (to form the corresponding hydantoin) to probe the importance of the thione group for activity.

  • Vector 3: The Fused Ring System: While more synthetically challenging, modifications to the pyrrolidine ring could be explored in later stages to alter the scaffold's rigidity and spatial orientation.

The iterative process of an SAR campaign is visualized in the workflow diagram below.

SAR_Workflow A Lead Scaffold (2-Phenyl-3-thioxo...) B Analog Design (Modify R¹, X, etc.) A->B Identify Vectors C Chemical Synthesis (Parallel Synthesis) B->C Design Library D Biological Screening (e.g., Cytotoxicity Assay) C->D Purify & Test E Data Analysis (SAR Table) (Determine IC50 values) D->E Generate Data F SAR Interpretation (Identify Trends) E->F Correlate Structure & Activity F->B Design Next Generation (Iterative Cycle) G Optimized Lead (Improved Potency/Selectivity) F->G Achieve Goal

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Protocol 1: General Synthesis of Phenyl-Substituted Analogs (Vector 1)

This protocol outlines a representative synthesis for generating analogs with various substituents on the phenyl ring. The key step is a Suzuki-Miyaura cross-coupling, a versatile and widely used reaction in medicinal chemistry for creating C-C bonds.[12] This example uses a protected 2-iodo-pyrrolopyridine intermediate, which is then aminated.

Materials:

  • Protected 2-iodo-pyrrolopyridine intermediate

  • Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvents (e.g., Dioxane, Toluene, Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 2-iodo-pyrrolopyridine intermediate (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1). Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst (0.05 eq) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Note: The subsequent steps to complete the fused ring system would follow established synthetic routes for pyrrolo[1,2-c]imidazoles, which may involve condensation and cyclization reactions.[13][14]

Protocol 2: Primary Biological Screening via MTT Cytotoxicity Assay

Given that thiohydantoin and pyrrole scaffolds are frequently associated with anticancer activity, a primary screen to assess general cytotoxicity is a logical first step.[5][15] The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[16]

Materials:

  • Human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 5,000-10,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17][18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation and Interpretation

The results from the primary screen should be organized into an SAR table. This allows for a direct comparison of how structural changes affect biological potency (IC₅₀).

Table 1: Hypothetical SAR Data for Phenyl-Substituted Analogs against HeLa Cells

Compound IDR¹ SubstituentIC₅₀ (µM)
LEAD-001 H15.2
ANA-002 4-OCH₃8.5
ANA-003 4-Cl12.8
ANA-004 4-CF₃9.1
ANA-005 3-Cl25.4
ANA-006 2-Cl> 50
ANA-007 4-NO₂7.9

Interpretation:

  • Electronic Effects: The data suggests that electron-withdrawing groups (EWGs) at the para-position (ANA-004, ANA-007) and the electron-donating methoxy group (ANA-002) enhance potency compared to the unsubstituted lead (LEAD-001). This might indicate a complex electronic requirement in the binding pocket.

  • Steric Effects: Moving the chloro substituent from the para-position (ANA-003) to meta (ANA-005) decreases activity, and moving it to the ortho-position (ANA-006) abolishes it. This strongly suggests a steric hindrance at the ortho position, indicating the phenyl ring likely fits into a constrained pocket.

These initial findings would guide the next round of synthesis. For example, one might explore a wider range of para-substituents or other EWGs to further optimize potency.

References

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]

  • PubMed. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). PubMed. [Link]

  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. [Link]

  • PubMed. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • MDPI. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(15), 4487. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • StudySmarter. (2024). Structure-Activity Relationship: Importance & Uses. StudySmarter. [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Wikipedia. (2023). Structure–activity relationship. Wikipedia. [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. [Link]

  • PubMed. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Royal Society of Chemistry. (2007). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[3][4][3][5] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 5(18), 2997-3006. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives. New Journal of Chemistry, 46(38), 18451-18455. [Link]

  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds (PDF). Biological and Molecular Chemistry. [Link]

  • PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • ResearchGate. (2018). The synthesis of pyrrolo[1,2-c]imidazoles 3a–j from... ResearchGate. [Link]

  • PubMed Central. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114777. [Link]

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Application Notes and Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Structured Assessment

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds have emerged as a promising frontier. Among these, the pyrrolo[1,2-a]imidazole scaffold is of significant interest due to its structural novelty and potential for broad-spectrum biological activity.[1][2][3] Previous studies have indicated that derivatives of this and similar fused imidazole heterocycles possess noteworthy antibacterial and antifungal properties.[1][4]

However, the journey from a promising chemical entity to a viable therapeutic candidate is contingent upon a rigorous and systematic evaluation of its antimicrobial profile. A mere primary screening is insufficient. A robust assessment pipeline is required to characterize a compound's potency, spectrum of activity, kinetics of killing, efficacy against complex microbial communities like biofilms, and preliminary safety profile.

This guide provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of novel pyrrolo[1,2-a]imidazole derivatives. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to generate reproducible and reliable data essential for guiding drug development decisions.[5][6][7][8] We will progress from foundational screening assays to more complex evaluations that probe the dynamic and clinically relevant aspects of antimicrobial activity.

Overall Assessment Workflow

A logical progression of assays is critical to efficiently characterize novel derivatives. The workflow should begin with broad screening to determine basic potency and spectrum, followed by more detailed studies on the nature and durability of the antimicrobial effect, and concluding with an initial assessment of therapeutic viability.

Antimicrobial Assessment Workflow cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Pharmacodynamic & Resistance Profile cluster_2 Tier 3: Clinically-Relevant Efficacy Models cluster_3 Tier 4: Preliminary Safety & Selectivity MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines static vs. cidal potential TimeKill Protocol 3: Time-Kill Kinetics Assay MBC->TimeKill Biofilm Protocol 4: Anti-Biofilm Activity Assay TimeKill->Biofilm Cytotox Protocol 5: In Vitro Cytotoxicity Assay Biofilm->Cytotox Decision Data Analysis: Calculate Selectivity Index (SI) Go/No-Go Decision Cytotox->Decision Start Start: Novel Pyrrolo[1,2-a]imidazole Derivative Start->MIC MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-fold serial dilutions of compound in 96-well plate B Inoculate with standardized bacterial suspension (~5x10^5 CFU/mL) A->B C Incubate 16-20 hours at 37°C B->C D Read MIC: Lowest concentration with no visible growth C->D E Select clear wells (MIC, MICx2, MICx4, etc.) D->E Proceed if MIC is determined F Plate 10-100 µL from each clear well onto agar plates E->F G Incubate 18-24 hours at 37°C F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Workflow for MIC and subsequent MBC determination.

Tier 2: Characterizing Pharmacodynamics

Understanding the rate at which a compound acts is crucial. A rapidly bactericidal agent is often more desirable than a slow-acting one. The time-kill kinetics assay provides this vital pharmacodynamic information. [9][10][11]

Protocol 3: Time-Kill Kinetics Assay

This assay measures the change in a bacterial population over time after exposure to an antimicrobial agent. [12]It provides a dynamic picture of antimicrobial activity and helps confirm whether an agent is bactericidal or bacteriostatic. [9][10] Causality Behind Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, visualizing the rate and extent of bacterial killing. [9]* Controls: A growth control (no compound) is essential to ensure the bacteria are viable and growing under the test conditions.

Experimental Protocol:

  • Preparation: Prepare flasks or tubes containing sterile broth (e.g., CAMHB) with the pyrrolo[1,2-a]imidazole derivative at desired concentrations (e.g., 1x MIC, 4x MIC) and a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling (T=0): Immediately after inoculation, remove an aliquot from each flask. This is the 0-hour time point.

  • Incubation: Place the flasks in a shaking incubator at 37°C to ensure aeration and uniform growth.

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.

  • Quantification of Viable Cells: For each aliquot, perform serial 10-fold dilutions in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [9]

Tier 3: Assessing Activity in Complex Environments

Bacteria in clinical settings often exist as biofilms—structured communities encased in a self-produced matrix. [13]Biofilms are notoriously resistant to conventional antibiotics, making it essential to evaluate a new compound's activity against them. [13][14]

Protocol 4: Anti-Biofilm Activity (Crystal Violet Method)

This protocol assesses a compound's ability to both inhibit biofilm formation and eradicate pre-formed biofilms . The crystal violet (CV) assay is a simple, low-cost method to quantify total biofilm biomass. [15][16] Causality Behind Experimental Choices:

  • Dual Assays: It's important to distinguish between preventing biofilm formation and destroying an established one. The latter is a much higher bar for an antimicrobial to clear.

  • Staining: Crystal violet stains the cells and extracellular matrix components, providing a measure of the total biofilm mass.

  • Washing Steps: Gentle and consistent washing is critical to remove planktonic (free-floating) cells without dislodging the adherent biofilm, which would lead to inaccurate results. Experimental Protocol:

A) Inhibition of Biofilm Formation

  • Inoculation and Treatment: In a 96-well flat-bottom plate, add 100 µL of standardized bacterial inoculum (~1 x 10⁷ CFU/mL in a nutrient-rich medium like TSB with glucose) and 100 µL of the compound at various concentrations (e.g., sub-MIC to supra-MIC levels). Include growth controls (no compound).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Gently discard the liquid content. Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. [16]5. Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. [15]6. Final Wash: Discard the stain and wash the plate thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to dissolve the bound stain.

  • Quantification: Measure the absorbance at 570-595 nm using a plate reader. A lower absorbance compared to the control indicates inhibition of biofilm formation.

B) Eradication of Pre-formed Biofilm

  • Biofilm Formation: Inoculate a 96-well plate with bacteria as described in step A1, but without the compound. Incubate for 24-48 hours to allow mature biofilms to form.

  • Treatment: Discard the supernatant and gently wash the wells with PBS. Add 200 µL of fresh media containing the compound at various concentrations to the wells.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Proceed with washing, fixation, staining, and quantification as described in steps A3 through A8. A lower absorbance compared to the untreated control indicates biofilm eradication.

Tier 4: Preliminary Safety and Selectivity Assessment

A potent antimicrobial is only useful if it is more toxic to microbes than to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in early-stage drug development. [17]

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [18][19]Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [18][20] Causality Behind Experimental Choices:

  • Cell Line: Using a standard, well-characterized cell line (e.g., HEK293 human embryonic kidney cells, HepG2 human liver cancer cells) provides a reproducible model for general cytotoxicity.

  • Principle: The assay measures mitochondrial function. A reduction in the conversion of MTT to formazan indicates mitochondrial damage and, by extension, cytotoxicity. [19] Experimental Protocol:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]imidazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [18]5. Formazan Formation: Incubate for another 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [21]7. Quantification: Gently mix the plate and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% is the IC₅₀ (50% inhibitory concentration).

Data Synthesis and Interpretation

After completing the assays, the data should be compiled to provide a holistic view of the compound's profile.

Quantitative Data Summary (Example)

ParameterTest OrganismResult (µg/mL)
MIC Staphylococcus aureus ATCC 292134
MBC Staphylococcus aureus ATCC 292138
MBC/MIC Ratio S. aureus2 (Bactericidal)
MIC Escherichia coli ATCC 2592216
MBC Escherichia coli ATCC 25922>64
MBC/MIC Ratio E. coli>4 (Bacteriostatic)
IC₅₀ (Cytotoxicity) HEK293 Cells80

The Selectivity Index (SI):

A key metric for evaluating the therapeutic potential of a compound is the Selectivity Index. It provides a measure of the compound's selectivity for the microbial target over host cells.

SI = IC₅₀ (Mammalian Cells) / MIC (Microorganism)

A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells. For the example data above against S. aureus, the SI would be 80 / 4 = 20.

References

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. [Link]

  • Antimicrobial Assays. Linnaeus Bioscience. [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Microtiter plate assays to assess antibiofilm activity against bacteria. Springer Nature Experiments. [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. [Link]

  • CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. ANTIMETROBE. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). [Link]

  • M07-A8. Regulations.gov. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). [Link]

  • Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. National Institutes of Health (NIH). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrrolo[1,2-c]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of pyrrolo[1,2-c]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to streamline your synthetic workflow.

Section 1: Troubleshooting Common Synthesis Issues

This section is structured in a problem-cause-solution format to directly address hurdles you may encounter in the laboratory.

Problem 1: Low to No Yield of the Desired Pyrrolo[1,2-c]imidazole

Q: My cycloaddition reaction between an acylethynylpyrrole and tosylmethyl isocyanide (TosMIC) is resulting in a very low yield or only starting material recovery. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to one of three areas: reagent integrity, reaction conditions, or the nature of the base employed.

  • Probable Cause 1: Inactive or Insufficient Base. The reaction mechanism involves the deprotonation of TosMIC to form a reactive anion, which initiates the cycloaddition. The choice and quality of the base are critical.

    • Suggested Solution:

      • Verify Base Strength and Purity: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (t-BuONa) is often more effective than potassium hydroxide (KOH) for this transformation.[1] Ensure your t-BuONa is fresh, anhydrous, and has not been passivated by atmospheric CO₂ and moisture. Using a freshly opened bottle or a sublimed batch is recommended.

      • Optimize Stoichiometry: An excess of the base (typically 2.0 equivalents relative to the limiting reagent) is often required to drive the reaction to completion.[1]

      • Consider Base Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent at the operating temperature. If solubility is an issue, a more polar aprotic solvent like DMF could be tested, though THF is generally effective.[1]

  • Probable Cause 2: Sub-optimal Thermal Conditions. While many reactions are robust, the thermal profile can significantly impact yield.

    • Suggested Solution: The reaction between acylethynylpyrroles and TosMIC generally requires heating. Refluxing in THF (approx. 66 °C) for at least one hour is a standard starting point.[1] If you are running the reaction at room temperature, a significant drop in yield is expected. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; prolonged heating can sometimes lead to degradation.

  • Probable Cause 3: Inadequate Inert Atmosphere. Strong bases like t-BuONa and the anionic intermediates are sensitive to air and moisture.

    • Suggested Solution: The reaction should be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield reagents Check Reagents start->reagents conditions Check Conditions start->conditions workup Review Workup start->workup base Base Integrity (Fresh t-BuONa?) reagents->base tosmic TosMIC Quality (Decomposed?) reagents->tosmic solvent Solvent Anhydrous? reagents->solvent temp Temperature (Reflux in THF?) conditions->temp time Reaction Time (Monitor by TLC?) conditions->time atmosphere Inert Atmosphere (N2 or Ar?) conditions->atmosphere quench Quenching Step (Product stable?) workup->quench extraction Extraction pH (Product is basic?) workup->extraction solution_base Use fresh, sublimed t-BuONa (2.0 equiv) base->solution_base solution_temp Ensure reflux (66°C) for at least 1h temp->solution_temp solution_atmosphere Use oven-dried glassware and anhydrous solvent atmosphere->solution_atmosphere

Caption: Troubleshooting decision tree for low-yield reactions.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture, and I'm isolating an unexpected compound alongside my target pyrrolo[1,2-c]imidazole. How can I identify and suppress these side reactions?

A: Side product formation is often mechanism-dependent. Identifying the structure of the byproduct is the first crucial step.

  • Probable Cause 1: Dimerization or Polymerization. Highly reactive starting materials or intermediates can self-condense or react with the desired product.

    • Suggested Solution: Consider using a slow-addition strategy. Add one of the key reagents (e.g., the acylethynylpyrrole) dropwise to the mixture of the base and TosMIC to maintain a low concentration of the reactive species and favor the desired intramolecular cyclization over intermolecular side reactions.

  • Probable Cause 2: Alternative Reaction Pathways. Depending on the substrates and conditions, entirely different products can form. For instance, in some multicomponent syntheses intended to produce pyrrolo[1,2-a]benzimidazoles, unexpected rearrangement and ring-opening of the imidazole intermediate can lead to pyrrolo[1,2-a]quinoxaline derivatives.[2]

    • Suggested Solution: Carefully control the reaction temperature and stoichiometry. A slight change in conditions can favor one pathway over another. Re-evaluate the literature for the specific substrates you are using, as subtle electronic or steric effects can dramatically alter the reaction course.

  • Probable Cause 3: Formation of Bipyrroles. In the TosMIC-based synthesis, the formation of 2,3′-bipyrroles can compete with the desired pyrrolo[1,2-c]imidazole synthesis.[1]

    • Suggested Solution: This side reaction is highly dependent on the specific substrates and base system used. Optimizing the base (e.g., t-BuONa over KOH) and ensuring the correct stoichiometry of TosMIC (2 equivalents is recommended) can help favor the desired cyclization.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: There are many ways to synthesize the pyrrolo[1,2-c]imidazole core. How do I choose the best route for my target?

A: The optimal synthetic route depends on three main factors: the desired substitution pattern, the availability of starting materials, and scalability requirements.

  • For simple, unsubstituted, or C5/C6/C7-functionalized saturated systems: The Marckwald reaction is an excellent choice. It's a high-yielding, two-step procedure that uses readily available aminocarbonyl compounds and is suitable for bulk synthesis.[3][4]

  • For aromatic systems with substitution at C1, C3, and C7: The cycloaddition of acylethynylpyrroles with TosMIC is a powerful and convergent method.[1]

  • For complex polycyclic systems: Intramolecular cyclization strategies or multicomponent reactions (like the Ugi cascade reaction) offer rapid access to molecular complexity, though they may require more optimization.[5][6]

  • For stereochemically defined products: Methods involving chiral auxiliaries or enantioselective lithiation may be necessary.[7]

Q2: Can I use microwave irradiation to accelerate my reaction?

A: Yes, microwave-assisted synthesis is a viable strategy for preparing imidazole-containing heterocycles and can dramatically reduce reaction times from hours to minutes.[8] It is particularly effective for polar reaction mixtures that couple efficiently with microwave energy.[8][9]

  • Key Considerations:

    • Solvent Choice: Use high-boiling polar solvents (e.g., EtOH, DMF, NMP) suitable for microwave reactors.

    • Power and Temperature Control: Optimize the wattage and temperature to avoid rapid pressure buildup and potential decomposition. Start with lower power settings and shorter irradiation times.

    • Scalability: Reactions in dedicated microwave reactors are often limited to the gram scale. Transferring the optimized thermal conditions to a conventional, scalable flow reactor is a common strategy for larger quantities.

Q3: My final product is difficult to purify. What are some effective strategies?

A: Pyrrolo[1,2-c]imidazoles are basic heterocycles, a property that can be exploited for purification.

  • Acid-Base Extraction: If the product is stable to acid, you can perform an acidic wash (e.g., with 1M HCl) to move the product into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extracting with an organic solvent can yield the purified product.

  • Chromatography:

    • Normal Phase (Silica Gel): Use a solvent system with a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to prevent peak tailing and improve resolution.

    • Reverse Phase (C18): This is often effective for polar compounds. Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent method for achieving high purity on a large scale.

Table 1: Comparison of Common Reaction Conditions
Synthetic MethodKey ReagentsTypical BaseSolventTemperatureKey Advantages
TosMIC Cycloaddition[1]Acylethynylpyrrole, TosMICt-BuONa, KOHTHFRefluxConvergent, good for aromatic systems
Marckwald Synthesis[3]α-Aminocarbonyl, Thiocyanate-VariousHeatHigh yield, scalable, good for saturated core
Intramolecular Cyclization[5]N-alkenyl-imidazoleNi-Al catalystMeCNRoom TempAccess to specific isomers, stereocontrol
Microwave-Assisted[8][9]VariousVariousEtOH, Water120-150 °CRapid (minutes), green chemistry approach

Section 3: Optimized Experimental Protocol

Synthesis of a 7-Aryl-pyrrolo[1,2-c]imidazole via TosMIC Cycloaddition This protocol is a generalized procedure based on established methods.[1] Researchers should adapt it based on their specific substrates.

1. Reagent Preparation & Setup:

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add sodium tert-butoxide (t-BuONa, 2.0 mmol, 2.0 equiv).
  • Seal the flask and purge with dry nitrogen for 10 minutes.
  • Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
  • Add tosylmethyl isocyanide (TosMIC, 2.0 mmol, 2.0 equiv) to the stirred suspension.

2. Reaction Execution:

  • In a separate vial, dissolve the 2-(acylethynyl)pyrrole starting material (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).
  • Add the pyrrole solution dropwise to the stirring TosMIC/t-BuONa mixture at room temperature.
  • After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C).
  • Maintain reflux and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pyrrolo[1,2-c]imidazole product.
Reaction Mechanism: TosMIC Cycloaddition

G pyrrole Acylethynyl-pyrrole intermediate1 Initial Adduct pyrrole->intermediate1 + tosmic_anion TosMIC Anion [Tos-CH-N≡C]⁻ tosmic_anion->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 5-endo-dig Cyclization product Pyrrolo[1,2-c]imidazole intermediate2->product Tautomerization & Elimination elimination - TosH intermediate2->elimination

Caption: Simplified mechanism of pyrrolo[1,2-c]imidazole formation.

References

  • Gotsko, M. D., Saliy, I. V., Ushakov, I. A., & Trofimov, B. A. (n.d.). The synthesis of pyrrolo[1,2-c]imidazoles 3a–j from 2-(acylethynyl)pyrroles 1a,b,d,h–n and TosMIC. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of pyrrolo[1,2-c]imidazole (38) and pyrrolo[1,2-c]thiazoles (39). ResearchGate. Retrieved from [Link]

  • Shvydenko, K., Shishkina, S., & Kostyuk, A. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Synthetic Communications, 53(9), 615-624. Retrieved from [Link]

  • Kumari, N., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. ResearchGate. Retrieved from [Link]

  • (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health (NIH). Retrieved from [Link]

  • (n.d.). Synthetic route designed for pyrrolo-imidazole 7a. ResearchGate. Retrieved from [Link]

  • Shvydenko, K., Shishkina, S., & Kostyuk, A. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Taylor & Francis Online. Retrieved from [Link]

  • (n.d.). Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Diastereoselective synthesis of pyrrolo[1, 2‐c]imidazoles using chiral thiohydantoins, malononitrile, and aldehydes and evaluation of their antioxidant and antibacterial activities. ResearchGate. Retrieved from [Link]

  • (n.d.). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. Retrieved from [Link]

  • (n.d.). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI. Retrieved from [Link]

  • Metallinos, C., & Xu, S. (2009). Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters, 12(1), 144-147. Retrieved from [Link]

  • (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Retrieved from [Link]green-approach/)

Sources

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (PTH-Proline)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, commonly known as Phenylthiohydantoin-proline (PTH-Proline). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

The synthesis of PTH-Proline is a cornerstone of peptide chemistry, primarily recognized for its role in the Edman degradation, a method for sequencing amino acids in a peptide.[1][2] In this process, the N-terminal amino acid of a peptide reacts with phenyl isothiocyanate (PITC) to form a phenylthiocarbamoyl derivative. Subsequent cleavage under acidic conditions releases the N-terminal amino acid as a thiazolinone derivative, which then rearranges to the more stable phenylthiohydantoin (PTH) derivative for analysis.[2][3][4][5] While the Edman degradation is a well-established technique, the synthesis of individual PTH-amino acids, such as PTH-Proline, for use as standards or in other applications requires careful optimization to ensure high yield and purity.

This guide provides a structured approach to troubleshooting and frequently asked questions, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of PTH-Proline. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Overall Yield

A diminished yield of PTH-Proline can be attributed to several factors throughout the synthetic process.

Potential Causes:

  • Incomplete Coupling Reaction: The initial reaction between proline and phenyl isothiocyanate (PITC) may not have gone to completion. Proline, being a secondary amine, can exhibit different reactivity compared to primary amino acids.

  • Suboptimal pH for Coupling: The coupling reaction is highly pH-dependent. The N-terminal amino group must be uncharged for it to be nucleophilic enough to attack the isothiocyanate.[2]

  • Thermal Degradation: Thiohydantoin compounds and the starting materials can be sensitive to high temperatures. Uneven heating can create localized "hot spots," leading to decomposition.

  • Side Reactions: Competing reactions can consume starting materials or intermediates, reducing the formation of the desired product.

  • Losses during Work-up and Purification: Product may be lost during extraction, precipitation, or chromatographic purification steps.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Coupling Reaction pH Maintain a mildly alkaline pH (typically 8.5-9.0) using a suitable buffer (e.g., pyridine/water or a volatile buffer like N-ethylmorpholine acetate).This ensures the secondary amine of proline is deprotonated and thus sufficiently nucleophilic to attack the PITC, while minimizing side reactions like the hydrolysis of PITC.
Reaction Temperature Conduct the coupling reaction at a controlled temperature, typically around 40-50°C. For the cyclization/cleavage step, use the mildest effective temperature.Minimizes thermal degradation of both the starting materials and the product. Consistent and uniform heating, for instance with an oil bath, is preferable to a heating mantle.
Reagent Stoichiometry Use a slight excess of PITC (e.g., 1.1 to 1.5 equivalents) relative to proline.This helps to drive the coupling reaction to completion. However, a large excess should be avoided as it can complicate purification.
Reaction Monitoring Monitor the progress of the coupling reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding to the next step.
Work-up Procedure Employ a careful extraction procedure to separate the product from unreacted PITC and byproducts. Back-extraction of the organic phase with a dilute aqueous acid can help remove basic impurities.Minimizes product loss and removes a significant portion of impurities before final purification.

Experimental Workflow: Optimized PTH-Proline Synthesis

PTH-Proline Synthesis Workflow cluster_coupling Step 1: Coupling Reaction cluster_cyclization Step 2: Cyclization & Cleavage cluster_rearrangement Step 3: Rearrangement Proline Proline Coupling Reaction at pH 8.5-9.0 (Pyridine/Water or N-ethylmorpholine acetate buffer) 40-50°C Proline->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Proline Phenylthiocarbamoyl-Proline (PTC-Proline) Coupling->PTC_Proline Acid Anhydrous Acid (e.g., Trifluoroacetic Acid - TFA) PTC_Proline->Acid Thiazolinone Thiazolinone Intermediate Acid->Thiazolinone Aqueous_Acid Aqueous Acid (e.g., 1N HCl) Thiazolinone->Aqueous_Acid PTH_Proline PTH-Proline Aqueous_Acid->PTH_Proline

Caption: Optimized workflow for the synthesis of PTH-Proline.

Issue 2: Product Impurity

The presence of impurities can significantly impact the usability of the synthesized PTH-Proline, especially when it is intended for use as an analytical standard.

Potential Causes:

  • Unreacted Starting Materials: Residual proline or PITC may remain in the final product.

  • Byproducts of PITC: Phenylthiourea (PTU) and diphenylthiourea (DPTU) are common byproducts formed from the reaction of PITC with trace amounts of water or aniline, respectively.[3]

  • Incomplete Cyclization/Rearrangement: The thiazolinone intermediate may not fully convert to the more stable PTH-Proline.

  • Degradation Products: As mentioned, thermal degradation can lead to various impurities.

Solutions and Purification Strategies:

Logical Flow for Purification Strategy

Purification Strategy Crude Crude PTH-Proline Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude->Extraction Precipitation Recrystallization/Precipitation (e.g., from Ethanol/Water or Dichloromethane/Hexane) Extraction->Precipitation Chromatography Column Chromatography (Silica Gel) Precipitation->Chromatography HPLC Preparative HPLC (Reversed-Phase) Chromatography->HPLC Pure Pure PTH-Proline (>98%) HPLC->Pure

Caption: A multi-step purification strategy for high-purity PTH-Proline.

  • Recrystallization: This is often the first and most effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) should be chosen to maximize the recovery of pure PTH-Proline while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a powerful technique for separating PTH-Proline from less polar byproducts like DPTU. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide excellent separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity (≥98%), preparative reversed-phase HPLC is the method of choice.[1][6][7] This technique is particularly effective for separating structurally similar impurities.

Purification TechniqueTarget ImpuritiesTypical Solvents/Mobile Phases
Recrystallization Unreacted PITC, DPTU, PTUEthanol/Water, Dichloromethane/Hexane, Toluene
Column Chromatography (Silica Gel) DPTU, PTU, other non-polar byproductsHexane/Ethyl Acetate gradient
Preparative HPLC (Reversed-Phase) All remaining impurities, including isomers and degradation productsAcetonitrile/Water with 0.1% TFA

Frequently Asked Questions (FAQs)

Q1: Why is the cyclization of PTC-proline to its thiazolinone derivative often slower than for other amino acids?

A1: The rigid, cyclic structure of the proline side chain, which is integrated into the backbone as a secondary amine, imposes conformational constraints. This can affect the kinetics of the intramolecular cyclization reaction required to form the five-membered thiazolinone ring. Patience and careful monitoring of this step are crucial.

Q2: What are the ideal storage conditions for PTH-Proline?

A2: PTH-Proline should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.[1]

Q3: Can I use a different acid for the cleavage step instead of Trifluoroacetic Acid (TFA)?

A3: While TFA is the most commonly used acid for the cleavage step due to its volatility and effectiveness, other strong, anhydrous acids like heptafluorobutyric acid (HFBA) can also be used. However, the reaction conditions may need to be re-optimized. It is crucial to use an anhydrous acid to minimize acid-catalyzed hydrolysis of the peptide bonds in the starting material if it is a peptide.[4]

Q4: I am observing two spots on my TLC/two peaks in my HPLC that I suspect are related to my product. What could they be?

A4: Besides impurities, it is possible to have diastereomers if you started with a racemic mixture of proline. If you started with enantiomerically pure L-proline, the other peak could be an incompletely rearranged thiazolinone intermediate or a degradation product. Co-spotting with a known standard of PTH-Proline on TLC or spiking your sample with the standard in HPLC can help in identification. Mass spectrometry can definitively identify the components of each peak.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.[1][6][7]

  • Melting Point: Comparison with the literature value can indicate purity.[1]

By understanding the underlying chemistry and potential pitfalls, and by systematically applying the troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve the yield and purity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in their laboratories.

References

  • Wikipedia. Edman degradation. [Link]

  • PubMed Central. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. [Link]

  • SpringerLink. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. [Link]

  • Google Patents.
  • PubMed. Immunoaffinity purification of parathyroid hormone-related protein from bovine milk and human keratinocyte-conditioned medium. [Link]

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]

  • Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]

  • PubMed. [Regulation of Synthesis and Secretion of Parathyroid Hormone (PTH) and of Tumor Hypercalcemia Hormone (PTHrP)]. [Link]

  • White Rose eTheses Online. Development of a Long-Acting Parathyroid Hormone for the Treatment of Hypoparathyroidism. [Link]

  • PubMed. Synthesis of fully active biotinylated analogues of parathyroid hormone and parathyroid hormone-related protein as tools for the characterization of parathyroid hormone receptors. [Link]

  • PubMed Central. Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography. [Link]

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  • PubMed. Parathyroid hormone alteration of free and tRNA-bound proline specific activities in cultured mouse osteoblast-like cells. [Link]

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  • PubMed. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. [Link]

  • ResearchGate. A novel chromatography method for high purity production of Recombinant human parathyroid hormone from E. coli. [Link]

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  • PubMed. Synthesis of human parathyroid-hormone-related protein(1-141) in Saccharomyces cerevisiae. A correct amino-terminal processing vital for the hormone's biological activity is obtained by an ubiquitin fusion protein approach. [Link]

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troubleshooting guide for the spectroscopic analysis of thioxo-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of thioxo-pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances encountered during the characterization of these important sulfur-containing heterocycles. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide

This section tackles specific problems you might encounter during spectroscopic analysis, offering step-by-step guidance and expert insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why do I observe broad peaks or multiple sets of signals for my thioxo-pyrrolidine compound in the ¹H or ¹³C NMR spectrum, even though my sample is pure?

Answer: This is a common and often perplexing issue rooted in the fundamental nature of the thioamide bond within the thioxo-pyrrolidine ring. The broadening or duplication of signals is typically due to restricted rotation around the C-N bond of the thioamide group.

  • Causality: The thioamide C-N bond has significant double-bond character due to resonance, which creates a substantial energy barrier to rotation.[1] This rotational barrier is often higher than that of the corresponding amide.[1] As a result, on the NMR timescale, you may be observing distinct magnetic environments for substituents on the nitrogen or the pyrrolidine ring, leading to what are known as rotamers . If the rate of rotation is intermediate on the NMR timescale, the peaks for these distinct environments can coalesce and appear broad.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the most definitive way to diagnose the issue.

      • Procedure: Acquire NMR spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C).

      • Expected Outcome: As the temperature increases, the rate of C-N bond rotation will increase. If rotamers are present, you will observe the broad peaks sharpening or the multiple sets of signals coalescing into a single, averaged set of sharp peaks.[2]

      • Interpretation: This coalescence confirms that the initial spectral complexity was due to slow conformational exchange and not impurities.

    • Solvent Change: The polarity of the solvent can influence the rotational barrier.[3]

      • Procedure: Re-run the spectrum in a different deuterated solvent. For example, if you initially used CDCl₃, try a more polar solvent like DMSO-d₆ or a non-polar one like benzene-d₆.[2]

      • Rationale: Solvents can stabilize or destabilize the resonance forms of the thioamide, thereby altering the rotational energy barrier and potentially simplifying the spectrum at room temperature.[3]

Question: The chemical shift of my thiocarbonyl carbon in the ¹³C NMR is further downfield than I expected. Is this normal?

Answer: Yes, this is a characteristic feature of the thiocarbonyl (C=S) group. The carbon of a thioamide typically resonates significantly downfield, often in the range of 200–210 ppm.[1] This is approximately 30 ppm further downfield than the carbonyl carbon of a corresponding amide.[1] The greater deshielding of the thiocarbonyl carbon is a key spectroscopic signature.

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak (M⁺·) or it is very weak in my Electron Ionization (EI) mass spectrum. How can I confirm the molecular weight of my thioxo-pyrrolidine compound?

Answer: The absence or low abundance of the molecular ion peak is a frequent occurrence in EI-MS for many organic compounds, including some heterocyclic systems, due to extensive fragmentation upon ionization.[4][5] Thioxo-pyrrolidine derivatives can be susceptible to fragmentation pathways that readily cleave the molecule.

  • Troubleshooting Protocol:

    • Switch to a "Soft" Ionization Technique: These methods impart less energy to the molecule during ionization, leading to a much higher abundance of the molecular ion or a protonated/adduct ion.

      • Electrospray Ionization (ESI): Ideal for polar and higher molecular weight compounds. You will typically observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

      • Chemical Ionization (CI): A good alternative to EI that produces less fragmentation and a more prominent pseudomolecular ion.[5]

    • Analyze Fragmentation Patterns: Even with EI, the fragmentation pattern can provide crucial structural information. For pyrrolidine-containing compounds, common fragmentation pathways include:

      • Loss of the pyrrolidine ring: This can be a dominant fragmentation pathway.[6][7]

      • Ring contraction: The pyrrolidine ring can undergo fragmentation to lose ethylene or cyclopropane.[8]

      • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation route for amines.

UV-Visible (UV-Vis) Spectroscopy

Question: My thioxo-pyrrolidine compound is colored, but I'm not sure which electronic transition is responsible for the absorption in the visible region.

Answer: The color of many organic compounds arises from electronic transitions that absorb light in the visible spectrum (approximately 400-800 nm).[9] For molecules containing a thiocarbonyl group, the key transitions to consider are the n → π* and π → π* transitions.[10][11]

  • n → π* Transition: This involves the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to an anti-bonding π* orbital.

    • Characteristics: These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε value of 10-100 L mol⁻¹ cm⁻¹).[11][12] The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm, which can be attributed to this type of transition.[1]

  • π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[13]

    • Characteristics: These transitions are of higher energy (occur at shorter wavelengths) and have a high molar absorptivity (ε value of 1,000-10,000 L mol⁻¹ cm⁻¹).[11]

The presence of conjugation in your molecule will shift the absorption to longer wavelengths (a bathochromic or red shift), potentially moving an absorption band into the visible region and imparting color.[14][15]

Infrared (IR) Spectroscopy

Question: I am having trouble definitively assigning the C=S stretching vibration in my IR spectrum. Where should I be looking?

Answer: Unlike the strong, sharp C=O stretching band in amides (typically 1630-1690 cm⁻¹), the C=S stretching vibration in thioamides is often weak and can be difficult to assign with certainty. This is because the C=S stretch is often coupled with other vibrations, such as C-N stretching and N-H bending.[16]

  • Expected Region: The C=S stretching band is generally found in the region of 1250-1020 cm⁻¹ . However, due to vibrational coupling, its position can be highly variable. Some studies also assign a characteristic "thioamide G band," which is primarily due to the C=S vibration, in the range of 600-800 cm⁻¹.[17]

  • Key "Thioamide Bands" to Look For: Instead of focusing solely on the C=S stretch, it's more reliable to look for a combination of characteristic "thioamide bands":[17]

    • Thioamide B band: A strong band in the 1400-1600 cm⁻¹ region, resulting from a mix of C-N stretching and N-H bending.[17]

    • Thioamide C band: A medium to strong band in the 1200-1400 cm⁻¹ region.[17]

The absence of a strong absorption in the typical carbonyl region (around 1700 cm⁻¹) is also a strong indicator that the thionation reaction was successful.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around NMR solvent for thioxo-pyrrolidine compounds? A1: Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[18] However, as discussed in the troubleshooting section, if you observe peak broadening or rotamers, switching to other solvents like acetone-d₆, benzene-d₆, or DMSO-d₆ is a valuable strategy.[2]

Q2: How does the pyrrolidine ring itself typically appear in an NMR spectrum? A2: The protons on the pyrrolidine ring typically appear as multiplets in the aliphatic region of the ¹H NMR spectrum, generally between 1.5 and 4.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the stereochemistry of the molecule.

Q3: Can I use IR spectroscopy to distinguish between a primary, secondary, and tertiary thioamide? A3: Yes, to some extent. Primary thioamides will show N-H stretching bands (typically two bands in the 3400-3100 cm⁻¹ region). Secondary thioamides will show a single N-H stretching band in the same region. Tertiary thioamides will not have any N-H stretching bands. Additionally, certain "thioamide bands" are only present for primary and secondary thioamides.[17]

Q4: My mass spectrum shows a peak at m/z 70. What could this correspond to? A4: A fragment with an m/z of 70 is often indicative of the pyrrolidine ring itself (C₄H₈N⁺). This is a common fragment observed in the mass spectra of pyrrolidine derivatives.

Data & Protocol Corner

Typical Spectroscopic Data Ranges for Thioamides
Spectroscopic TechniqueFeatureTypical Range/ValueReference
¹³C NMR Thiocarbonyl (C=S)200 - 210 ppm[1]
UV-Vis n → π* transition~265 nm[1]
IR C=S Stretch (coupled)1250 - 1020 cm⁻¹
IR Thioamide B Band1400 - 1600 cm⁻¹[17]
Experimental Protocol: Variable Temperature (VT) NMR
  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆ are good for high-temperature work).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C) to serve as a baseline.

  • Increase Temperature: Increase the probe temperature in increments (e.g., 15-20°C). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.

  • Acquire Spectra: Record a spectrum at each temperature increment until you observe the coalescence of the signals of interest or you reach the temperature limit of the solvent or instrument.

  • Data Analysis: Compare the spectra at different temperatures to observe the sharpening and coalescence of peaks, which confirms the presence of dynamic exchange processes like rotamers.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a typical workflow when encountering unexpected NMR data for a thioxo-pyrrolidine compound.

Troubleshooting_Workflow Start Initial NMR Spectrum: Broad Peaks or Extra Signals Check_Purity Verify Purity (LC-MS, TLC) Start->Check_Purity Impure Re-purify Sample Check_Purity->Impure No Pure Purity Confirmed Check_Purity->Pure Yes Hypothesis Hypothesis: Rotamers due to C-N Restricted Rotation Pure->Hypothesis VT_NMR Perform Variable Temperature (VT) NMR Hypothesis->VT_NMR Result Observe Peak Coalescence? VT_NMR->Result Success Problem Solved: Confirmed Rotamers Result->Success Yes No_Change No Coalescence: Consider Other Isomers or Degradation Result->No_Change No

Caption: A logical workflow for troubleshooting complex NMR spectra of thioxo-pyrrolidine compounds.

References

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  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link]

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Technical Support Center: Refining Purification Techniques for Pyrrolo[1,2-c]imidazol-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrrolo[1,2-c]imidazol-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of N-heterocyclic compounds. The pyrrolo[1,2-c]imidazol-1-one core, containing a lactam moiety, presents unique stability and purification challenges that require careful consideration of experimental parameters. This resource offers field-proven insights and evidence-based protocols to help you achieve the desired purity and yield for your target compounds.

I. Foundational Principles: Understanding the Pyrrolo[1,2-c]imidazol-1-one Scaffold

The pyrrolo[1,2-c]imidazol-1-one ring system is an electron-rich aromatic system. The presence of the lactam functional group introduces polarity and a potential site for hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The stability of β-lactams, a related cyclic amide structure, is known to be pH and temperature-dependent, with maximum stability often found in a slightly acidic to neutral pH range.[1][2][3] Degradation can be more pronounced at higher pH due to increased nucleophilic attack on the carbonyl carbon of the lactam ring by water.[4] Therefore, it is crucial to maintain careful control over pH and temperature during work-up and purification.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of pyrrolo[1,2-c]imidazol-1-one derivatives in a question-and-answer format.

A. Column Chromatography

Question 1: My compound is streaking or tailing significantly on the silica gel TLC plate and column. What is the cause and how can I fix it?

Answer: Streaking or tailing of nitrogen-containing compounds on silica gel is a common issue. The primary cause is the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

  • Causality: The lone pair of electrons on the nitrogen atoms of the imidazole ring can be protonated by the acidic silanol groups, leading to strong adsorption and slow, uneven elution.

  • Troubleshooting Strategies:

    • Addition of a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice, typically added at a concentration of 0.1-1% (v/v). This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

    • Alternative Stationary Phases: If the addition of a basic modifier does not resolve the issue, or if your compound is sensitive to bases, consider using a different stationary phase. Alumina (neutral or basic) can be an excellent alternative for the purification of basic compounds.

    • Deactivated Silica Gel: You can also prepare a deactivated silica gel by making a slurry of the silica in your mobile phase containing the basic modifier before packing the column. This ensures a more uniform neutralization of the stationary phase.[5]

Question 2: I suspect my pyrrolo[1,2-c]imidazol-1-one derivative is decomposing on the silica gel column. What are the signs and how can I prevent it?

Answer: Degradation on silica gel is a significant concern for sensitive organic molecules. The acidic nature of silica can catalyze decomposition, especially for electron-rich heterocycles or molecules with labile functional groups.

  • Signs of Decomposition:

    • The appearance of new, often more polar, spots on the TLC analysis of the collected fractions that were not present in the crude reaction mixture.

    • A significant loss of material, resulting in a low overall yield after chromatography.

    • Discoloration of the silica gel band corresponding to your compound.

  • Prevention Strategies:

    • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of decomposition. Use flash chromatography with positive pressure to accelerate the elution process.

    • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned previously, deactivating the silica gel with a base or switching to a less acidic stationary phase like alumina can prevent acid-catalyzed degradation.[5]

    • Work at Lower Temperatures: If feasible, running the column in a cold room can sometimes slow down the rate of decomposition.

B. Recrystallization

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a large extent upon cooling.

  • Causality: The compound's solubility decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into a crystal lattice, instead aggregating as an amorphous oil.

  • Troubleshooting Strategies:

    • Re-heat and Add More Solvent: If your compound oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.

    • Slow Cooling: Avoid rapid cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow crystal formation generally leads to higher purity.

    • Change Solvent System: The initial solvent may be too good a solvent for your compound. Consider using a mixed-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution and then cool slowly. Common mixed solvent systems for polar molecules include ethanol/water or ethyl acetate/hexanes.

Question 2: I am getting a very low yield after recrystallization. How can I improve it?

Answer: Low recovery is a common problem in recrystallization and can be due to several factors.

  • Possible Causes & Solutions:

    • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of pyrrolo[1,2-c]imidazol-1-one derivatives? A1: Impurities can originate from starting materials, reagents, or side reactions. Common impurities may include unreacted starting materials, by-products from incomplete cyclization, or isomers if the reaction is not completely regioselective. For syntheses involving 1,3-dipolar cycloadditions, polymeric materials can sometimes form. It is essential to analyze your crude product by LC-MS or NMR to identify potential impurities before planning your purification strategy.

Q2: My purified compound is a yellow solid, but I expected it to be colorless. Does this indicate an impurity? A2: While a yellow color can indicate the presence of an impurity, some highly conjugated organic molecules are inherently colored. If TLC and NMR analysis show a single, pure compound, the color is likely intrinsic to the molecule. However, if you suspect a trace impurity, you can try treating a solution of your compound with activated charcoal, followed by filtration through celite, before the final crystallization step. This can sometimes remove colored impurities. Be aware that this may also lead to some loss of your desired product.

Q3: How can I confirm the purity of my final compound? A3: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and can often detect impurities that are not visible by TLC. A sharp melting point is also a good indicator of purity. Finally, ¹H and ¹³C NMR spectroscopy should show clean spectra with the expected signals and integrations, and no significant unidentifiable peaks.

Q4: My pyrrolo[1,2-c]imidazol-1-one derivative is chiral. How can I separate the enantiomers? A4: Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers. You will need to screen different chiral stationary phases (CSPs) and mobile phases to find a suitable method. Polysaccharide-based CSPs are often a good starting point for the separation of chiral pharmaceuticals.

IV. Experimental Protocols & Workflows

Workflow for Purification Method Selection

Purification_Workflow start Crude Product tlc Analyze by TLC/ LC-MS start->tlc is_solid Is the product a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil/Gummy) oiling_out Does it 'oil out'? recrystallize->oiling_out check_purity Check Purity (HPLC, NMR, MP) column->check_purity mixed_solvent Try Mixed-Solvent Recrystallization oiling_out->mixed_solvent Yes oiling_out->check_purity No (Crystals Form) mixed_solvent->check_purity success Pure Solid Product column_for_oil Purify by Column Chromatography column_for_oil->check_purity is_pure Is it pure? check_purity->is_pure is_pure->success Yes repurify Re-purify is_pure->repurify No repurify->column Try Column

Caption: Decision workflow for selecting an appropriate purification method.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your desired product an Rf value of approximately 0.2-0.4. A good starting point for many pyrrolo[1,2-c]imidazol-1-one derivatives is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane/methanol may be necessary.

    • If tailing is observed, add 0.5% triethylamine to the eluent system and re-run the TLC.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system. Apply positive pressure to maintain a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain your purified pyrrolo[1,2-c]imidazol-1-one derivative.

Step-by-Step Protocol: Two-Solvent Recrystallization
  • Solvent Selection:

    • Find a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate).

    • Find a "poor" solvent in which your compound is insoluble or poorly soluble even when hot (e.g., water, hexanes). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Inducing Crystallization:

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents.

    • Dry the crystals under vacuum.

V. Data Presentation

Purification Method Common Solvent Systems Typical Purity Achieved Key Considerations
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol>95%Add 0.1-1% Et₃N for basic compounds. Consider alumina for acid-sensitive derivatives.
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes>98%Slow cooling is crucial. Use a two-solvent system for compounds that are difficult to crystallize.
Preparative HPLC Acetonitrile/Water with TFA or Formic Acid>99%Can be used for difficult separations or final polishing.
Chiral HPLC Hexane/Isopropanol, Hexane/Ethanol>99% eeRequires screening of chiral stationary phases.

VI. Concluding Remarks

The successful purification of pyrrolo[1,2-c]imidazol-1-one derivatives hinges on a rational approach that considers the inherent chemical properties of this heterocyclic scaffold. By understanding the potential for instability and the common interactions with purification media, researchers can proactively address challenges and optimize their protocols. The troubleshooting guides and step-by-step methods provided in this technical support center are intended to serve as a valuable resource for achieving high purity and yield in your synthetic endeavors.

VII. References

  • Brouwers, R., Vass, H., Dawson, A., Squires, T., Tavaddod, S., & Allen, R. J. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. Available from: [Link]

  • Jones, R. N., Barry, A. L., Gavan, T. L., & Washington, J. A. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 23(4), 790–792. Available from: [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 647–655.

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385–392.

Sources

addressing stability problems of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Welcome to the technical support guide for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (also known as PTH-Proline)[1]. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reproducibility of your experiments.

The unique fused heterocyclic structure of this molecule, containing a thione (C=S) group and a lactam-like moiety, presents specific stability concerns that require careful consideration of solvent, pH, temperature, and atmospheric exposure.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Q1: My solution of the compound is changing color (e.g., turning yellow or developing a haze) over a short period. What is happening? A: This is a classic indicator of degradation. The primary suspects are oxidation of the thione group (C=S) and/or hydrolysis. The thione group is susceptible to oxidation, which can lead to the formation of sulfines, sulfenes, or the corresponding oxygen analog (ketone), often resulting in colored byproducts. Additionally, precipitation of a degradant or the parent compound due to poor solvent choice can cause haziness.

Q2: I'm observing a rapid loss of potency or inconsistent results in my biological assays. Could this be a stability issue? A: Absolutely. The loss of the parent compound due to chemical degradation will directly lead to a decrease in its effective concentration, causing variable assay results. The key degradation pathways—hydrolysis of the lactam bond or oxidation of the thione group—alter the molecule's structure, which is critical for its biological activity. It is crucial to confirm the compound's integrity in your assay buffer under the exact experimental conditions (time, temperature, lighting).

Q3: What is the optimal pH range for storing this compound in an aqueous or semi-aqueous solution? A: While specific data for this exact molecule is limited, based on its structural similarity to thiohydantoins and lactams, a slightly acidic pH range (pH 3-6) is recommended.[2][3][4] Alkaline conditions (pH > 7) are known to significantly accelerate the hydrolysis of both thiohydantoin rings and lactam bonds.[5][6] Acid-catalyzed hydrolysis can also occur, but is often slower than base-catalyzed hydrolysis for these moieties.[7]

Q4: Which solvents are recommended for dissolving and storing the compound? A: For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for stock solutions. For aqueous buffers, minimize the water content as much as possible and use a slightly acidic buffer. Avoid protic solvents like methanol or ethanol for long-term storage if possible, as they can participate in solvolysis reactions. Always use high-purity, anhydrous solvents when preparing stock solutions to minimize water-initiated degradation.

Q5: Should I take special precautions against oxygen or light? A: Yes. The thione group is susceptible to both oxidation and photodegradation.[8] It is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[9][10] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[9] For critical applications, deoxygenating solvents by sparging with an inert gas is a prudent step.[9]

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific stability problems and offers systematic approaches to diagnose and resolve them.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Symptoms: Significant loss of the parent compound peak in HPLC analysis within hours; appearance of new, more polar peaks; inconsistent bioassay results.

  • Primary Suspects: Hydrolysis, Oxidation.

Troubleshooting Workflow:

  • pH Analysis:

    • Rationale: The rate of hydrolysis for lactams and related structures is highly pH-dependent.[7][11]

    • Action: Perform a pH-rate profile study. Prepare solutions in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate at a fixed temperature using HPLC. This will identify the pH of maximum stability. For thiohydantoin-like structures, acidic pH is generally more stable.[2][3]

  • Atmosphere Control:

    • Rationale: Dissolved oxygen in aqueous media can readily oxidize the electron-rich thione group.[12][13]

    • Action: Prepare a sample using buffer that has been deoxygenated by sparging with nitrogen or argon for 20-30 minutes.[9] Maintain an inert gas headspace in the vial. Compare the stability of this sample to one prepared under normal atmospheric conditions. A significant improvement in stability points to oxidation as a major degradation pathway.

  • Investigate Buffer Species:

    • Rationale: Certain buffer salts can catalyze degradation independently of pH.[2]

    • Action: If a specific buffer (e.g., phosphate) is used, test an alternative buffer system (e.g., citrate, acetate) at the same pH to rule out catalytic effects.

Potential Degradation Pathways

The primary degradation pathways for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are predicted to be hydrolysis and oxidation.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis (pH-dependent) cluster_2 Oxidation Parent 2-Phenyl-3-thioxohexahydro- 1H-pyrrolo[1,2-c]imidazol-1-one Hydrolysis_Product Ring-Opened Thioureido Acid (Loss of Activity) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Corresponding Ketone (Oxo-analog) or Sulfine/Sulfene Intermediates Parent->Oxidation_Product [O] / O₂ / Light G cluster_workflow Recommended Solution Handling Workflow start Start: Solid Compound solvent Select High-Purity, Anhydrous Solvent (e.g., DMSO) start->solvent deoxygenate Deoxygenate Solvent (Sparge with N₂/Ar) solvent->deoxygenate For aqueous solutions or critical studies dissolve Dissolve Compound under Inert Atmosphere solvent->dissolve For routine stock deoxygenate->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot storage Store at -20°C or -80°C Protected from Light aliquot->storage end Use Aliquot storage->end

Sources

optimization of crystallization conditions for X-ray crystallography of PTH-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Crystallization of PTH-Proline.

This guide is designed for researchers, scientists, and drug development professionals engaged in the structural determination of PTH-proline via X-ray crystallography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to intelligently troubleshoot and optimize your crystallization experiments. The unique structural properties of proline-rich peptides present specific challenges, and this guide is structured to address them systematically.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and concepts crucial for designing your initial crystallization strategy for PTH-proline.

Q1: What are the primary challenges in crystallizing a proline-rich peptide like PTH-proline?

Proline's unique cyclic structure introduces significant conformational rigidity into the peptide backbone.[1][2][3][] This has several implications for crystallization:

  • Structural Rigidity: The pyrrolidine ring restricts the Ramachandran angles, potentially creating well-defined turns or helices (like a polyproline helix) that can be beneficial for forming crystal contacts.[1][2][3]

  • Conformational Heterogeneity: While proline itself is rigid, the peptide bonds preceding it can exist in both cis and trans conformations. This can lead to a mixed population of conformers in solution, which is a major obstacle to forming a uniform crystal lattice.

  • Disruption of Secondary Structures: Proline is known as a "helix breaker" because its nitrogen atom cannot act as a hydrogen bond donor, disrupting the regular hydrogen-bonding patterns of α-helices and β-sheets.[1][3] This can lead to more flexible or disordered regions flanking the proline residues, hindering crystallization.

Q2: What is a recommended starting concentration for PTH-proline in initial screens?

For most proteins and peptides, a starting concentration between 5 and 20 mg/mL is common.[5] However, the ideal concentration is highly empirical.

  • If your initial screens show widespread heavy precipitation: Your concentration is likely too high. Reduce it by 50% (e.g., from 10 mg/mL to 5 mg/mL) and repeat the screen.[6]

  • If all drops remain clear: Your peptide may be too dilute to reach supersaturation under the tested conditions.[7] Before concentrating the sample further, which can be difficult and risky, try re-screening with a higher concentration (e.g., 15-20 mg/mL) if material allows.

Q3: Which crystallization method is best for initial screening: sitting drop or hanging drop vapor diffusion?

Both sitting and hanging drop vapor diffusion are excellent methods for initial screening.[8][9][10] The choice often comes down to laboratory preference and specific equipment.

FeatureSitting Drop Vapor Diffusion[8]Hanging Drop Vapor Diffusion[10]
Setup Drop is placed on a pedestal, separate from the reservoir.Drop is placed on a coverslip, which is inverted over the reservoir.
Advantages Easier to set up, especially for beginners. Less prone to falling. Stable positioning.Easier crystal harvesting as the entire coverslip can be removed.
Disadvantages Can be more difficult to access and mount crystals from the pedestal.Risk of the drop falling into the reservoir, especially with vibrations or poor sealing.

For initial screening of PTH-proline, the sitting drop method is often recommended due to its stability and ease of setup with robotic systems.

Q4: What commercial screening kits are a good starting point for PTH-proline?

A broad approach is essential. Start with at least two or three sparse matrix screens that cover a wide range of precipitants, salts, and pH values. Good starting points include:

  • PEG-based screens: (e.g., Hampton Research PEG/Ion, Molecular Dimensions Morpheus) PEGs of various molecular weights are effective precipitants that work by molecular crowding.

  • Salt-based screens: (e.g., Hampton Research Crystal Screen, SaltRx) These are useful for smaller, more soluble molecules like peptides.

  • Broad Spectrum Screens: (e.g., JCSG+ Suite, PACT Premier) These offer a diverse combination of conditions.

Section 2: Troubleshooting Guide

This guide is structured as a decision tree to help you diagnose and solve common crystallization outcomes.

Logical Flow for Crystallization Troubleshooting

Below is a diagram illustrating a systematic approach to troubleshooting common issues encountered during crystallization trials.

Troubleshooting_Workflow start Initial Screening Outcome clear_drops Problem: Clear Drops start->clear_drops No change precipitate Problem: Heavy Precipitate start->precipitate Amorphous solid microcrystals Problem: Microcrystals start->microcrystals Small needles/plates sol1 Increase Protein/Precipitant Conc. Vary Temperature clear_drops->sol1 sol2 Decrease Protein/Precipitant Conc. Vary pH Away from pI precipitate->sol2 sol3 Microseeding Fine-tune Conditions (Grid Screen) microcrystals->sol3 poor_diffraction Problem: Poor Diffraction sol4 Optimize Cryoprotection Crystal Annealing/Dehydration poor_diffraction->sol4 sol3->poor_diffraction Crystals grow, but diffract poorly

Caption: A decision tree for troubleshooting crystallization experiments.

Problem 1: All drops are clear.

Diagnosis: The solution has not reached a sufficient level of supersaturation for nucleation to occur.

Solutions:

  • Increase Concentrations: The most direct approach is to increase the concentration of the peptide or the precipitant.[7] If you started with a 1:1 ratio of 10 mg/mL protein to 20% PEG, try a 2:1 ratio or use a higher stock of PEG.

  • Change Temperature: Protein solubility is often temperature-dependent.[11][12] If your plates are at 20°C, try setting up an identical plate at 4°C. Lower temperatures often decrease solubility, promoting supersaturation.

  • Vary pH: The solubility of a protein is typically at its minimum near its isoelectric point (pI). If your buffer pH is far from the theoretical pI of PTH-proline, try screening conditions closer to the pI.

Problem 2: Heavy, amorphous precipitate forms immediately.

Diagnosis: The supersaturation level is too high, causing the peptide to crash out of solution randomly rather than forming an ordered lattice.[6]

Solutions:

  • Decrease Concentrations: This is the inverse of the problem above. Reduce the peptide concentration or the precipitant concentration.[13] Set up a grid screen where you systematically vary both.

  • Vary pH Away from pI: Increasing the net charge on the peptide by moving the pH away from its pI can increase solubility and slow down precipitation.[14]

  • Use Additives: Small molecules can sometimes stabilize the peptide and prevent aggregation. Screen additive kits (e.g., Hampton Research Additive Screen) that contain salts, detergents, or small polymers.

Problem 3: A shower of tiny microcrystals appears.

Diagnosis: Nucleation is too rapid and widespread, leaving insufficient solute for the crystals to grow to a usable size. This is a good problem to have, as it means you are near an optimal condition.

Solutions:

  • Refine Conditions: Set up a "grid screen" around the successful condition. For example, if you got microcrystals in 0.1 M Tris pH 8.5 and 20% PEG 3350, screen a matrix of pH 8.0-9.0 versus 15-25% PEG 3350.[5][12]

  • Microseeding: This is a powerful technique to control nucleation.[15][16][17] You will use the existing microcrystals to "seed" new crystallization drops that are in a less supersaturated state, promoting growth over new nucleation. (See Protocol 2).

  • Lower Temperature: As with promoting crystallization, lowering the temperature can slow down the kinetics of crystal growth, sometimes leading to fewer, larger crystals.

Problem 4: Crystals grow but diffract poorly.

Diagnosis: The crystals have a high degree of internal disorder (mosaicity) or are sensitive to the cryo-cooling process.

Solutions:

  • Optimize Cryoprotection: Ice crystal formation during flash-cooling is a primary cause of poor diffraction.[18][19] The cryoprotectant must be carefully optimized to ensure the crystal vitrifies (forms a glass-like state).[20] Systematically screen different cryoprotectants (glycerol, ethylene glycol, sugars) at varying concentrations.[20][21] (See Protocol 3).

  • Crystal Annealing: This technique involves briefly warming a flash-cooled crystal before re-cooling it.[22][23] This can sometimes allow the crystal lattice to relax into a more ordered state, improving diffraction quality.[23][24]

  • Dehydration: Controlled dehydration of the crystal can sometimes shrink the unit cell and improve molecular packing, leading to higher resolution diffraction.[22][25] This can be achieved by briefly exposing the crystal to air or by soaking it in a solution with a higher precipitant concentration before freezing.[25]

Section 3: Key Protocols

Protocol 1: Setting Up a Sitting Drop Vapor Diffusion Screen

This protocol describes the setup of a 96-well microplate for initial crystallization screening.

Workflow Diagram:

Vapor_Diffusion_Workflow cluster_plate Crystallization Plate reservoir 1. Pipette 80 µL Reservoir Solution protein 2. Pipette 100 nL PTH-proline to Post reservoir->protein reagent 3. Pipette 100 nL Reservoir Solution to Post protein->reagent seal 4. Seal Plate reagent->seal incubate 5. Incubate & Monitor seal->incubate

Caption: Step-by-step workflow for a sitting drop experiment.

Methodology:

  • Plate Preparation: Use a commercially available 96-well sitting drop crystallization plate.

  • Reservoir Filling: Using a multichannel pipette, add 80-100 µL of each condition from your screening kit into the reservoirs of the plate.

  • Drop Dispensing: Using a liquid-handling robot or a manual pipette, dispense 100-200 nL of your PTH-proline solution onto the center of the sitting drop post.

  • Mixing: Dispense an equal volume (100-200 nL) of the corresponding reservoir solution into the protein drop. Do not mix mechanically; allow diffusion to occur.

  • Sealing: Carefully seal the plate with clear adhesive film to create an airtight system for vapor equilibration.[8]

  • Incubation: Store the plate in a temperature-controlled, vibration-free environment (e.g., a 20°C incubator).

  • Monitoring: Inspect the drops under a microscope regularly (day 1, day 3, week 1, etc.) for any signs of precipitation, phase separation, or crystal formation.

Protocol 2: Micro-seeding for Crystal Optimization

This protocol is used when initial screens yield a shower of microcrystals.[15][16]

Methodology:

  • Prepare the Seed Stock:

    • Locate a drop containing a high density of microcrystals.

    • Add 50 µL of a "stabilizing solution" (the reservoir solution from that well) to the drop.

    • Transfer the entire volume into a 1.5 mL tube containing a "seed bead" (e.g., from Hampton Research).[17]

    • Vortex vigorously for 60 seconds to crush the crystals and create a homogenous suspension of crystal fragments (seeds).

    • Create a serial dilution of this seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.[26]

  • Set Up Seeding Plate:

    • Prepare a new sitting drop plate with conditions that are less supersaturated than the original hit. A good starting point is to reduce the precipitant concentration by 15-25%.

    • Set up the drops as in Protocol 1 (protein + new reservoir solution).

  • Introduce the Seeds:

    • Add a small volume (e.g., 20-50 nL) of your diluted seed stock to the pre-formed drops.[17]

    • Alternatively, use a fine tool (like a cat whisker) to touch the seed stock and then streak it through the new drop (streak-seeding).[16]

  • Incubate and Monitor: Incubate as before. The seeds should act as nucleation points, and the lower supersaturation will favor growth, leading to fewer, larger crystals.

Protocol 3: Screening for an Effective Cryoprotectant

This protocol is essential for preparing crystals for data collection at cryogenic temperatures.

Methodology:

  • Prepare Cryo-Solutions:

    • Start with the stabilizing solution (the final reservoir condition that grew your best crystals).

    • Create a series of cryo-solutions by adding a potential cryoprotectant (e.g., glycerol, ethylene glycol) to this stabilizing solution at increasing concentrations (e.g., 5%, 10%, 15%, 20%, 25%, 30%).[21]

  • Test for Vitrification:

    • Before sacrificing a protein crystal, test the cryo-solutions themselves.

    • Using a crystal mounting loop, pick up a small amount of a cryo-solution and plunge it into liquid nitrogen.[21]

    • Observe the frozen drop under a microscope. If it is clear, it has vitrified. If it is cloudy or opaque, ice has formed, and a higher concentration of cryoprotectant is needed.[18]

  • Crystal Soaking and Freezing:

    • Identify the lowest concentration of cryoprotectant that reliably vitrifies.

    • Using a crystal loop, carefully remove a PTH-proline crystal from its growth drop.

    • Briefly pass the crystal through the chosen cryo-solution (a 5-10 second soak is often sufficient).[27] Avoid long soaks which can damage the crystal.[20]

    • Immediately plunge the loop and crystal into liquid nitrogen.[19]

  • Evaluate:

    • Test the frozen crystal on an X-ray diffractometer. Look for sharp, well-defined diffraction spots and the absence of ice rings in the diffraction pattern. If diffraction is poor, try a slightly higher cryoprotectant concentration or a different cryoprotectant. A multi-step soaking method using different cryoprotectants can also be effective.[28]

References

mitigating side reactions in the synthesis of fused pyrrole heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of fused pyrrole heterocycles. This guide is designed to provide expert insights and practical solutions to common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

General Troubleshooting & FAQs

This section addresses overarching issues that can affect various synthetic routes to fused pyrroles.

Question 1: My reaction is yielding a complex mixture of unidentifiable products and has a low overall yield. Where should I begin my troubleshooting?

Answer: Complex product mixtures and low yields are common frustrations that often trace back to foundational reaction parameters. Before exploring more complex mechanistic issues, it's crucial to validate the following:

  • Purity of Starting Materials: Impurities in reagents are a primary source of unwanted side reactions. Always use freshly purified starting materials and ensure your solvents are anhydrous, as many pyrrole syntheses are sensitive to moisture.[1]

  • Reaction Atmosphere: The high electron density of the pyrrole ring makes it susceptible to oxidation. If not explicitly stated, assume the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

  • Stoichiometry: Inaccurate reactant ratios can lead to incomplete conversion of the limiting reagent or promote side reactions.[1] Double-check all measurements.

  • Temperature and Reaction Time: These parameters are critically linked. Higher temperatures can accelerate desired reactions but may also promote decomposition of sensitive substrates.[1][2] Monitor your reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.[2]

I. The Paal-Knorr Synthesis and Its Variants

The Paal-Knorr synthesis is a cornerstone method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][3] While robust, it is not without its pitfalls, especially when applied to complex fused systems.

Troubleshooting Guide: Paal-Knorr Synthesis

Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. What is causing this and how can it be prevented?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, which is often faster than the desired reaction with the amine, especially under strongly acidic conditions (pH < 3).[4]

Causality: Both the pyrrole and furan syntheses proceed through cyclization of the 1,4-dicarbonyl. The key difference is the initial nucleophile. For pyrrole formation, the amine attacks a carbonyl carbon. For furan formation, the enol form of one carbonyl attacks the protonated second carbonyl.[3] If the reaction is too acidic, the amine becomes fully protonated and non-nucleophilic, allowing the furan pathway to dominate.

Mitigation Strategies:

  • Control Acidity: The key is to maintain a weakly acidic to neutral medium. This ensures enough of the amine remains unprotonated to act as a nucleophile, while still catalyzing the necessary dehydration steps.

    • Protocol: Instead of strong acids like HCl or H₂SO₄, use a weak acid like acetic acid, which can also serve as the solvent.[1][4] Alternatively, catalysts like silica-supported bismuth(III) chloride or metal triflates can provide Lewis or Brønsted acidity under milder, often solvent-free, conditions.[5]

  • Catalyst Selection: The choice of catalyst can profoundly impact the reaction outcome.[1] Solid acid catalysts like montmorillonite clays or aluminas can offer high yields and selectivity due to their specific acidic sites and surface properties.[6][7]

  • Amine Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly, giving the furan cyclization more time to occur.[1] For these substrates, you may need to screen milder catalysts and slightly elevated temperatures to favor the desired pathway.

Catalyst TypeTypical ConditionsAdvantagesPotential Issues
Brønsted Acids (strong) HCl, H₂SO₄Inexpensive, readily availableHigh risk of furan byproduct, harsh on sensitive substrates[4][8]
Brønsted Acids (weak) Acetic AcidGood for simple substrates, can be the solventMay be too slow for unreactive amines[1][4]
Lewis Acids Zn(OTf)₂, Sc(OTf)₃, MgI₂High yields, mild conditions, good functional group tolerance[9]Cost, sensitivity to moisture
Heterogeneous Catalysts Montmorillonite, AluminaReusable, simple workup, high selectivity[6][7]May require higher temperatures or longer reaction times

Question 3: My Paal-Knorr reaction is sluggish or fails to reach completion. What factors should I investigate?

Answer: A stalled reaction is typically due to insufficient reactivity of the starting materials or suboptimal catalytic activity.

  • Steric Hindrance: Highly substituted 1,4-dicarbonyl compounds or bulky primary amines can significantly slow down the rate of condensation.[1]

  • Electronic Effects: As mentioned, amines bearing potent electron-withdrawing groups are poor nucleophiles.[1]

  • Catalyst Inefficiency: The chosen acid catalyst may not be strong enough to promote cyclization and dehydration efficiently for your specific substrate pair.

Optimization Workflow:

G start Reaction Stalled check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_sterics Assess Steric Hindrance check_purity->check_sterics check_electronics Evaluate Electronic Effects (e.g., EWG on Amine) check_sterics->check_electronics increase_temp Increase Temperature Incrementally check_electronics->increase_temp change_catalyst Screen Alternative Catalysts (e.g., Lewis Acids like Sc(OTf)₃) increase_temp->change_catalyst If no improvement success Reaction Complete increase_temp->success If successful use_mw Employ Microwave Irradiation to Accelerate Reaction change_catalyst->use_mw If still slow change_catalyst->success If successful use_mw->success If successful

Caption: Troubleshooting workflow for a stalled Paal-Knorr synthesis.

II. The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating indole-fused systems from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] Its primary challenge in complex syntheses is controlling regioselectivity.

Troubleshooting Guide: Fischer Indole Synthesis

Question 4: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?

Answer: Regioselectivity in the Fischer synthesis is determined by the formation of the key enamine intermediate, which then undergoes a[11][11]-sigmatropic rearrangement.[10] The reaction will favor the indole isomer that arises from the more stable or more readily formed enamine.

Causality and Control:

  • Enamine Stability: The thermodynamic product will derive from the more substituted (more stable) enamine. Harsh conditions, such as prolonged heating in strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid), tend to favor this isomer.[10]

  • Rate of Formation: The kinetic product arises from the enamine formed from the deprotonation of the less sterically hindered α-carbon. Milder conditions, often employing Lewis acids (e.g., ZnCl₂, BF₃), may favor this pathway.

  • Electronic Bias: Electron-withdrawing groups on the ketone or hydrazine can significantly influence the stability of the transition state for the[11][11]-sigmatropic rearrangement, potentially overriding simple steric or thermodynamic arguments and leading to high regioselectivity.[12]

Strategic Protocol for Controlling Regioselectivity:

  • Step 1 (Initial Screening): Run the reaction with a standard Brønsted acid (e.g., p-toluenesulfonic acid in refluxing toluene) and a standard Lewis acid (e.g., ZnCl₂ at a lower temperature). Analyze the product ratio to determine the kinetic and thermodynamic preferences of your system.

  • Step 2 (Force Thermodynamics): To favor the isomer from the more substituted enamine, use a strong, dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (80-120 °C).

  • Step 3 (Force Kinetics): To favor the isomer from the less substituted enamine, pre-form the desired hydrazone under neutral conditions, purify it, and then subject it to cyclization with a bulky Lewis acid catalyst at the lowest effective temperature.

G cluster_0 Unsymmetrical Ketone + Phenylhydrazine cluster_1 Enamine Formation (Equilibrium) cluster_2 [3,3]-Sigmatropic Rearrangement & Cyclization ketone R1-C(=O)-CH2-R2 enamine_kinetic Kinetic Enamine (Less Substituted) ketone->enamine_kinetic Milder Conditions (Lewis Acid, Low T) enamine_thermo Thermodynamic Enamine (More Substituted) ketone->enamine_thermo Harsher Conditions (Brønsted Acid, High T) indole_kinetic Kinetic Indole Product enamine_kinetic->indole_kinetic indole_thermo Thermodynamic Indole Product enamine_thermo->indole_thermo

Caption: Control of regioselectivity in the Fischer indole synthesis.

III. Modern Cross-Coupling Methods in Precursor Synthesis

Modern synthetic routes to fused pyrroles often rely on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to construct key precursors.[13][14][15] These powerful reactions come with their own unique side reactions.

Troubleshooting Guide: Cross-Coupling Reactions

Question 5: I am attempting a Suzuki-Miyaura coupling with a bromopyrrole substrate and observing significant amounts of a debrominated pyrrole byproduct. What is happening?

Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in Suzuki couplings, particularly with electron-rich heterocycles like pyrrole.[15][16] This occurs when the pyrrole nitrogen is unprotected (N-H).

Causality: The acidic N-H proton of the pyrrole can interfere with the catalytic cycle. Without protection, debromination occurs readily.[15] Another pathway involves a side reaction after oxidative addition of the Pd(0) catalyst to the bromopyrrole. The resulting Pd(II) intermediate can react with trace water, base, or solvent to acquire a hydride ligand, which then reductively eliminates with the pyrrole moiety to give the undesired debrominated product.[16]

Mitigation Protocol:

  • Protect the Pyrrole Nitrogen: This is the most effective solution. The electron-withdrawing nature of the protecting group deactivates the ring towards side reactions.

    • Sulfonyl groups (e.g., Tosyl, Nosyl): These are robust and strongly deactivating.[11]

    • Carbamates (e.g., Boc, SEM): tert-Butoxycarbonyl (Boc) is common, but can be labile under some coupling conditions. [2-(Trimethylsilyl)ethoxy]methyl (SEM) is more stable to the reaction conditions and prevents debromination effectively.[15] An efficient arylation of SEM-protected pyrroles has been developed that proceeds under mild conditions with no observed debrominated byproducts.[15]

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic, anhydrous base. Cesium carbonate (Cs₂CO₃) is often effective.[15]

    • Solvent: Ensure strictly anhydrous solvents are used to minimize hydride formation. A dioxane/H₂O mixture is common, but minimizing the water content can be beneficial.[15]

    • Catalyst: Use a well-defined catalyst system. Pd(PPh₃)₄ is a reliable choice for these couplings.[15]

Question 6: My Buchwald-Hartwig amination to form a precursor is giving low yields, and I am recovering my aryl halide starting material. What are the likely causes?

Answer: Low conversion in Buchwald-Hartwig amination often points to issues with catalyst activity or inhibition. The reaction involves a complex catalytic cycle including oxidative addition, amine coordination, deprotonation, and reductive elimination.[13]

  • Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands are required to promote both the oxidative addition and the final reductive elimination steps. For challenging substrates, using advanced, well-defined pre-catalysts can be crucial.[17][18]

  • Base Strength: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it degrades other functional groups. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Substrate Inhibition: Some heterocyclic substrates, particularly those with basic nitrogen atoms (like pyridine), can coordinate to the palladium center and act as catalyst poisons. Using bidentate phosphine ligands (e.g., BINAP, DPEPhos) can help prevent this by creating a more stable catalytic complex that is less prone to ligand displacement.[13][18]

References

  • Sharma, P., et al. (2022). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yoo, W., & Li, Z. (2016). Pyrrole Protection. ResearchGate. Retrieved from [Link]

  • Morales-Serna, J. A., et al. (2022). Fused Pyrroles in Cholestane and Norcholestane Side Chains: Acaricidal and Plant Growth-Promoting Effects. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Savage, S. A., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. PMC - NIH. Retrieved from [Link]

  • Ranjith Kumar, R., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved from [Link]

  • Williams, J. M. J., et al. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Unknown Author. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Meera, G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Vara, B. A., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Kumar, V., et al. (2018). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Savage, S. A., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Figshare. Retrieved from [Link]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Unknown Author. (n.d.). Recent synthetic journey on pyrrole fused compounds. ResearchGate. Retrieved from [Link]

  • Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH. Retrieved from [Link]

  • Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Retrieved from [Link]

  • Unknown Author. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Retrieved from [Link]

  • Willis, M. C., & McNally, A. (2008). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2015). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Singh, R., & Singh, V. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Retrieved from [Link]

  • Chen, J., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Retrieved from [Link]

  • Donohoe, T. J., et al. (2012). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one with other anticonvulsant agents

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative framework for evaluating novel anticonvulsant agents, using the specified molecule 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a conceptual placeholder within a broader class of compounds. Due to the limited specific data on this exact molecule in prominent scientific literature, we will focus on the established methodologies for comparing any new chemical entity (NCE) against benchmark anticonvulsants. This guide will detail the mechanisms of action of standard agents, provide rigorous experimental protocols for efficacy and toxicity screening, and present a template for data analysis and visualization.

Introduction: The Quest for Novel Anticonvulsants

The management of epilepsy remains a significant clinical challenge, with a substantial portion of patients exhibiting resistance to currently available therapies. This necessitates the ongoing discovery and development of novel anticonvulsant drugs with improved efficacy and tolerability profiles. The pyrrolo[1,2-c]imidazole scaffold has emerged as a promising area of medicinal chemistry for synthesizing potential central nervous system active agents. This guide establishes a framework for the comparative analysis of new candidates, such as those from the pyrrolo[1,2-c]imidazole class, against established anticonvulsant drugs.

We will compare our conceptual NCE to a panel of standard anticonvulsants that represent diverse mechanisms of action:

  • Phenytoin and Carbamazepine: Primarily act by blocking voltage-gated sodium channels, a cornerstone of therapy for focal seizures.

  • Valproic Acid: A broad-spectrum agent with multiple mechanisms, including enhancement of GABAergic transmission and modulation of sodium channels.

  • Levetiracetam: A newer agent with a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.

Mechanisms of Action of Comparator Anticonvulsant Agents

Understanding the molecular targets of existing drugs is fundamental to characterizing a novel agent. The primary mechanisms involve modulating ion channels or enhancing inhibitory neurotransmission.

  • Voltage-Gated Sodium Channel Blockade: Phenytoin and Carbamazepine stabilize the inactive state of voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.

  • Enhancement of GABAergic Inhibition: Valproic acid is believed to increase the concentration of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain and may also enhance its postsynaptic actions.

  • Modulation of Synaptic Vesicle Function: Levetiracetam binds to the synaptic vesicle protein 2A (SV2A). While the exact downstream effects are still under investigation, this interaction is thought to reduce the release of excitatory neurotransmitters during periods of high-frequency neuronal firing.

Below is a diagram illustrating these distinct mechanisms of action.

Anticonvulsant_Mechanisms cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Na_Channel Voltage-Gated Na+ Channel Na_Channel_Post Na+ Channel GABA_T GABA Transaminase Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Phenytoin Phenytoin/ Carbamazepine Phenytoin->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks Valproic_Acid->GABA_T Inhibits Action_Potential Reduced Neuronal Excitability Na_Channel_Post->Action_Potential Propagation Blocked

Caption: Mechanisms of action for comparator anticonvulsant drugs.

Standardized Preclinical Screening Protocols

To ensure a valid comparison, standardized and well-validated preclinical models are essential. The following protocols outline the core assays for determining anticonvulsant efficacy and potential neurological side effects.

Experimental Workflow

The general workflow for screening a novel compound involves a tiered approach, starting with broad efficacy models and progressing to more specific assays and toxicity assessments.

Screening_Workflow cluster_workflow Anticonvulsant Screening Workflow cluster_tests Efficacy & Toxicity Testing start Synthesize & Purify Novel Compound dissolve Prepare Drug Formulations (e.g., in 0.5% Methylcellulose) start->dissolve administer Administer Compound to Test Animals (e.g., Mice) via IP dissolve->administer wait Waiting Period for Peak Brain Uptake (e.g., 30-60 min) administer->wait MES Maximal Electroshock (MES) Test wait->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test wait->scPTZ Rotorod Rotorod Test (Neurotoxicity) wait->Rotorod analyze Data Analysis: Calculate ED50 & TD50 MES->analyze scPTZ->analyze Rotorod->analyze pi Calculate Protective Index (PI) PI = TD50 / ED50 analyze->pi compare Compare PI with Standard Drugs pi->compare end Candidate Selection compare->end

Caption: General experimental workflow for preclinical anticonvulsant screening.

Maximal Electroshock (MES) Test Protocol

This test is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that block voltage-gated sodium channels.

Objective: To determine the ability of a compound to prevent the hind limb tonic extension phase of a maximal seizure induced by corneal electrical stimulation.

Materials:

  • Male Swiss mice (18-25 g)

  • Rodent electroconvulsive device

  • Corneal electrodes

  • Saline solution with a local anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to testing.

  • Dosing: Administer the test compound or vehicle control intraperitoneally (IP) at various doses to different groups of mice (n=8-10 per group).

  • Pre-treatment Time: Wait for the time of peak effect, typically 30-60 minutes post-administration.

  • Electrode Application: Apply a drop of the saline/anesthetic solution to the corneal electrodes to ensure good electrical contact and minimize pain.

  • Stimulation: Place the electrodes on the corneas of the mouse and deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hind limb extension. The absence of this phase is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected, using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

This test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic transmission or block T-type calcium channels.

Objective: To determine the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).

Materials:

  • Male Swiss mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle control

  • Observation chambers

Procedure:

  • Animal Acclimation & Dosing: Follow steps 1 and 2 from the MES protocol.

  • Pre-treatment Time: Wait for the time of peak effect of the test compound.

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.

  • Observation: Place the mouse in an individual observation chamber and observe for 30 minutes. Record the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED50, the dose protecting 50% of animals from clonic seizures, using probit analysis.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.

Objective: To determine the median toxic dose (TD50) of a compound, defined as the dose that causes 50% of animals to fail to maintain their balance on a rotating rod.

Materials:

  • Rotorod apparatus for mice

  • Male Swiss mice (18-25 g)

  • Test compound and vehicle control

Procedure:

  • Training: Train the mice on the Rotorod (e.g., rotating at 6 rpm) for several trials until they can consistently remain on the rod for at least 1 minute.

  • Dosing: On the test day, administer the test compound or vehicle at various doses to different groups of trained mice.

  • Testing: At the time of peak effect, place each mouse on the rotating rod and time how long it remains on the rod over a 1-minute trial. Failure is defined as falling off the rod.

  • Data Analysis: Calculate the TD50, the dose at which 50% of the animals fail the test, using probit analysis.

Comparative Analysis of Efficacy and Safety

The ultimate goal of this preclinical screening is to determine the therapeutic potential of a novel compound. This is achieved by comparing its efficacy (ED50) with its toxicity (TD50). The Protective Index (PI) is a crucial metric calculated as PI = TD50 / ED50 . A higher PI indicates a wider margin of safety between the therapeutic dose and the dose that causes side effects.

Quantitative Data Summary

The table below presents representative data for the standard anticonvulsant drugs in the described assays. A novel compound, such as a derivative from the pyrrolo[1,2-c]imidazole class, would be evaluated against these benchmarks.

Anticonvulsant AgentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotorod TD50 (mg/kg)Protective Index (MES)Protective Index (scPTZ)Primary Mechanism
Phenytoin 9.5> 100687.2< 1Na+ Channel Blocker
Carbamazepine 8.830728.22.4Na+ Channel Blocker
Valproic Acid 2721494261.62.9Broad Spectrum (GABA, Na+)
Levetiracetam 2247> 1000> 45> 21SV2A Ligand
NCE (Hypothetical) TBDTBDTBDTBDTBDTo be determined

TBD: To Be Determined through experimentation.

Interpretation of Data:

  • A low ED50 in the MES test (like Phenytoin and Carbamazepine) suggests potent activity against generalized tonic-clonic seizures.

  • A low ED50 in the scPTZ test (like Valproic Acid) suggests efficacy against myoclonic or absence seizures.

  • A high TD50 (like Levetiracetam) indicates low potential for motor impairment at therapeutic doses.

  • A high Protective Index (like Levetiracetam) is highly desirable, indicating a favorable safety profile.

For a novel compound like 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, the initial screening results would place it on this comparative map. For instance, if it showed a low ED50 in the MES test but a high ED50 in the scPTZ test, its profile would resemble that of a sodium channel blocker. Its PI would then be the critical determinant of its potential for further development.

Conclusion

The comparative analysis of a novel anticonvulsant candidate requires a systematic approach grounded in validated preclinical models. By benchmarking the efficacy (MES, scPTZ) and neurotoxicity (Rotorod) of a new chemical entity against a panel of standard drugs with diverse mechanisms, researchers can effectively profile its therapeutic potential. The Protective Index serves as a critical initial measure of the drug's safety margin. While 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one itself lacks specific public data, the methodologies described herein provide a comprehensive and robust framework for its evaluation, should it, or related compounds from its chemical class, be synthesized and tested. The ultimate goal is to identify candidates with either a broader spectrum of activity, a superior safety profile, or efficacy in drug-resistant models, thereby addressing the unmet needs in epilepsy treatment.

References

  • Title: Anticonvulsant Drug Discovery: A Primer and a Look Toward the Future Source: Neurochemical Research URL: [Link]

  • Title: The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical Screening and Evaluation of New Potential Antiepileptic Drugs Source: Neuropharmacology URL: [Link]

  • Title: Mechanisms of action of antiepileptic drugs Source: UpToDate URL: [Link]

  • Title: Levetiracetam: a new antiepileptic drug Source: Journal of the Neurological Sciences URL: [Link]

A Comparative Guide to Validating the Mechanism of Action of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a novel compound's mechanism of action (MoA) is a critical pillar of modern drug discovery.[1] It provides the scientific foundation for a therapeutic hypothesis and is essential for de-risking progression into clinical development. This guide outlines a systematic, multi-faceted approach to elucidate and validate the MoA of a novel chemical entity, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (hereafter referred to as PTHPI ), a compound with a pyrrolo[1,2-c]imidazole core, a structure known to be present in various biologically active molecules.[2][3][4][5]

This document provides a logical workflow, from initial target identification to downstream pathway analysis and phenotypic validation. It emphasizes the causality behind experimental choices and presents comparative data and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Hypothesis Generation and Target Identification

The first crucial step is to identify the direct molecular target(s) of PTHPI. A multi-pronged approach combining computational and experimental methods is most effective.[6][7]

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can generate valuable hypotheses.[8][9] Inverse or reverse docking, where a small molecule is screened against a large database of protein structures, can predict potential binding partners.[8][10][11]

Rationale: This approach leverages the known 3D structures of proteins to predict binding affinity based on physiochemical complementarity. It is a cost-effective way to narrow down the vast number of potential targets to a manageable list for experimental validation.[12]

Experimental Target Deconvolution

Experimental methods provide direct evidence of binding interactions within a biological system. Chemical proteomics has emerged as a powerful strategy for identifying proteome-wide small molecule-protein interactions.[13][14][15]

Key Method: Affinity-Based Protein Profiling

This technique involves immobilizing PTHPI onto a solid support (e.g., agarose beads) or tagging it with an affinity handle like biotin.[16][17] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down," separated, and identified by mass spectrometry.[13][15][16]

Causality: The choice between immobilizing the compound directly versus using a biotin tag depends on the structure-activity relationship (SAR) of PTHPI. A linker must be attached at a position that does not interfere with the compound's biological activity. Comparing the pulldown results with those from a structurally similar but inactive analog is crucial to distinguish specific binders from non-specific interactors.

The overall workflow for target identification is depicted below.

Caption: Workflow for initial target identification of PTHPI.

Part 2: Validation of Direct Target Engagement in a Cellular Context

Identifying a protein in a pulldown experiment is not sufficient proof of a direct and meaningful interaction in a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for confirming target engagement in an intact cellular environment.[18][19]

Principle of CETSA: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[20][21] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[21] This difference can be quantified to confirm engagement.[18]

Comparative Analysis: Target Engagement of PTHPI vs. Alternatives

Let's hypothesize that the primary target of PTHPI is "Kinase X". A CETSA experiment would compare the thermal stability of Kinase X in cells treated with PTHPI, a known Kinase X inhibitor (Positive Control), and an inactive analog (Negative Control).

CompoundTarget ProteinTreatment Conc.Apparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)Kinase X-48.5-Baseline Stability
PTHPI Kinase X 10 µM 54.2 +5.7 °C Strong Target Engagement
Positive ControlKinase X1 µM55.1+6.6 °CValidated Engagement
Negative ControlKinase X10 µM48.7+0.2 °CNo Engagement
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate a human cancer cell line known to express Kinase X (e.g., HCT116) and grow to 80-90% confluency. Treat cells with PTHPI (10 µM), positive control (1 µM), negative control (10 µM), or vehicle (DMSO) for 1 hour.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification & Analysis: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of soluble Kinase X at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature to generate a "melting curve". The temperature at which 50% of the protein is denatured is the apparent aggregation temperature (Tagg).[20] A positive shift in Tagg in the presence of the compound indicates target stabilization and engagement.[20][22]

Part 3: Elucidation of Downstream Signaling Pathway Modulation

Confirming that PTHPI binds to Kinase X is a critical step, but understanding the functional consequence of this binding is essential to defining its MoA. This involves investigating the downstream signaling pathways regulated by Kinase X.

Key Method: Reporter Gene Assays

Reporter gene assays are widely used to quantify the activity of specific signal transduction pathways.[23][24][25] These assays use a plasmid containing a response element for a specific transcription factor (downstream of the target pathway) linked to a reporter gene (e.g., luciferase or GFP).[25][26] Activation or inhibition of the pathway leads to a measurable change in reporter gene expression.[23]

Let's assume Kinase X activates the transcription factor "TF-Y". A luciferase reporter assay can quantify the effect of PTHPI on this pathway.

Caption: Hypothesized pathway inhibited by PTHPI.

Comparative Analysis: Pathway Inhibition by PTHPI
CompoundTarget PathwayTreatment Conc.Luciferase Activity (RLU)% Pathway Inhibition
Vehicle (DMSO)TF-Y-1,500,0000%
PTHPI TF-Y 1 µM 300,000 80%
Positive ControlTF-Y100 nM150,00090%
Negative ControlTF-Y1 µM1,485,0001%
Experimental Protocol: Luciferase Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T) with a TF-Y luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of PTHPI, controls, or vehicle.

  • Cell Lysis: After the desired incubation time (e.g., 6-24 hours), wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay system.[27]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of pathway inhibition relative to the vehicle-treated control.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust workflow for validating the mechanism of action of the novel compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (PTHPI) . By integrating in silico prediction, chemical proteomics, direct target engagement confirmation with CETSA, and functional pathway analysis using reporter assays, researchers can build a comprehensive and well-supported MoA profile.

The comparative data presented for PTHPI against appropriate positive and negative controls are essential for interpreting the significance of the experimental results. The detailed protocols serve as a foundation for designing and executing these validation studies. A thorough understanding of a compound's MoA is paramount for its successful translation into a valuable chemical probe or a life-saving therapeutic.[28]

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. (2022, September). PubMed.
  • Chemical proteomics and its application to drug discovery. Stanford Medicine.
  • Target Identification and Validation (Small Molecules). University College London.
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  • Chemical Proteomics Applied to Target Identification and Drug Discovery. (2018, May 30). Unknown Source.
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  • Gene reporter assays. (2024, October 22). BMG LABTECH.
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
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  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
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  • Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. (2024, February 17). MDPI.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (2024, June 7). Bentham Science Publisher.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 9).
  • Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. (2010, December 15). PubMed.

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A Comparative Guide to the Synthetic Efficacy of Routes to Pyrrolo[1,2-c]imidazol-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-c]imidazol-1-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest to the medicinal and organic chemistry communities. This guide provides a comparative analysis of several prominent synthetic routes to this important structural core, offering insights into their efficacy, mechanistic underpinnings, and practical applicability for researchers in drug discovery and development.

Microwave-Assisted One-Pot Green Synthesis

In the pursuit of sustainable and efficient chemical transformations, microwave-assisted organic synthesis has emerged as a powerful tool. A recently developed one-pot, two-component synthesis of pyrrolo[1,2-c]imidazol-1-one derivatives exemplifies the advantages of this technology, offering a green and rapid route to the target compounds.

Mechanistic Rationale

This method leverages the principles of green chemistry by utilizing a substoichiometric amount of water as the reaction medium, enhancing both the reaction rate and the environmental profile of the synthesis. The reaction proceeds through a tandem sequence initiated by the conjugate addition of an amine to a substituted benzaldehyde, followed by an intramolecular cyclization and dehydration under microwave irradiation. The microwave energy provides rapid and uniform heating, which is crucial for driving the reaction to completion in a short timeframe.

Experimental Protocol

Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones:

  • A mixture of a substituted 2-formyl-1H-pyrrole (1.0 mmol), a primary amine (1.2 mmol), and a catalytic amount of water (0.5 mL) is placed in a sealed microwave vial.

  • The reaction vessel is subjected to microwave irradiation at 100 °C for 10-15 minutes.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Efficacy and Scope

This method has been shown to be effective for a range of substituted anilines and benzaldehydes, with reported yields often exceeding 80%. The short reaction times and the elimination of hazardous organic solvents make this a highly attractive route for library synthesis and green chemistry applications.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, and several elegant approaches have been developed for the construction of the pyrrolo[1,2-c]imidazol-1-one ring system. These methods often offer a high degree of control over the final structure, including the potential for stereoselectivity.

Diastereoselective Lithiation and Cyclization

For the synthesis of chiral pyrrolo[1,2-c]imidazol-3-ones, a powerful strategy involves the diastereoselective or enantioselective lithiation of a suitable precursor, followed by intramolecular cyclization. This approach allows for the introduction of stereocenters with a high degree of control.

2.1.1. Mechanistic Considerations

The key to this method's success lies in the use of a chiral auxiliary or a chiral base to direct the deprotonation of the pyrrole ring, leading to a stereochemically defined lithiated intermediate. This intermediate then undergoes intramolecular attack on an electrophilic carbonyl group, followed by cyclization to form the bicyclic system. The choice of silyl protecting group on the imidazole nitrogen can influence the diastereoselectivity of the lithiation step.

2.1.2. Experimental Protocol

Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones:

  • To a solution of N-silyl-protected (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one in anhydrous THF at -78 °C is added a solution of s-BuLi.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete lithiation.

  • An electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 5-substituted pyrrolo[1,2-c]imidazol-3-one.

Regioselective Cyclization of Biscarbamoyl-Substituted Pyrroles

Another intramolecular approach involves the regioselective cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. While the primary literature focuses on the synthesis of the related pyrrolo[2,1-f]triazin-4(3H)-one core, the underlying principles of regioselective intramolecular cyclization are highly relevant. This method offers a pathway to highly functionalized pyrroloimidazolone systems.

2.2.1. Mechanistic Insights

The regioselectivity of the cyclization is controlled by the nature of the activating agents and the reaction conditions. The use of reagents like triphenylphosphine dibromide can facilitate the formation of a reactive intermediate that undergoes intramolecular nucleophilic attack to form the desired bicyclic system. The choice of base is also critical in controlling the regiochemical outcome.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient processes that allow for the rapid assembly of complex molecules from simple starting materials in a single step. While direct synthesis of the parent pyrrolo[1,2-c]imidazol-1-one via these methods is not extensively documented, post-Ugi modifications and related MCR strategies have been successfully employed to generate analogous fused heterocyclic systems.

Post-Ugi Cascade Reactions

A promising strategy involves a post-Ugi cascade reaction. In this approach, the initial Ugi product is designed to contain the necessary functionality to undergo a subsequent intramolecular cyclization to form the desired pyrrolo[1,2-c]imidazole core.

3.1.1. Mechanistic Pathway

The Ugi four-component reaction (4CR) between an aldehyde, an amine, a carboxylic acid, and an isocyanide generates a bis-amide intermediate. By choosing a bifunctional starting material, such as a pyrrole-2-carboxamide with a pendant electrophilic or nucleophilic group, the Ugi product can be primed for a subsequent intramolecular cyclization. For instance, a copper-catalyzed intramolecular C-N or C-C bond formation can be used to construct the second ring of the bicyclic system.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions provide powerful and convergent strategies for the synthesis of the pyrrolo[1,2-c]imidazole scaffold, often from readily available starting materials.

Reaction of Acylethynylpyrroles with Tosylmethylisocyanide (TosMIC)

The reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) is a versatile method that can be tuned to produce either 2,3′-bipyrroles or pyrrolo[1,2-c]imidazoles, depending on the choice of base.

4.1.1. Mechanistic Dichotomy

The reaction proceeds via a [3+2] cycloaddition. When a strong, soft base like KOH is used, the reaction favors the formation of 2,3′-bipyrroles. In contrast, a harder base such as t-BuONa promotes a different reaction pathway, leading to the formation of pyrrolo[1,2-c]imidazoles in a nearly 1:1 ratio with the bipyrrole side product. This dual reactivity offers a degree of synthetic flexibility.

4.1.2. Experimental Protocol

Synthesis of Pyrrolo[1,2-c]imidazoles:

  • To a solution of an acylethynylpyrrole (1.0 mmol) in anhydrous THF (10 mL) is added tosylmethylisocyanide (1.2 mmol) and t-BuONa (1.5 mmol).

  • The reaction mixture is heated at reflux for 1-2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the pyrrolo[1,2-c]imidazole product from the 2,3′-bipyrrole byproduct.

[3+2] Annulation of Acylethynylpyrroles with 1-Pyrrolines

A catalyst-free [3+2] annulation reaction between acylethynylpyrroles and 1-pyrrolines provides a direct and efficient route to complex, fused pyrrolo[1,2-c]imidazole systems.

4.2.1. Mechanistic Overview

This reaction is believed to proceed through a concerted or stepwise [3+2] cycloaddition mechanism. The electron-deficient alkyne of the acylethynylpyrrole reacts with the nucleophilic enamine tautomer of the 1-pyrroline to form the five-membered imidazole ring fused to the pyrrole core.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Microwave-Assisted One-Pot Green, rapid, two-component>80%Environmentally friendly, short reaction times, simple work-upMay require specialized microwave equipment
Intramolecular Cyclization High control, potential for stereoselectivityVariableAccess to chiral compounds, diverse substitution patternsMay require multi-step synthesis of precursors
Multicomponent Reactions (MCRs) High efficiency, molecular diversityGood to excellentRapid assembly of complex molecules, atom economyDirect synthesis of the target scaffold can be challenging
Cycloaddition/Annulation Convergent, versatile40-80%Readily available starting materials, tunable reactivityMay produce mixtures of products requiring separation

Visualization of Synthetic Pathways

Synthetic_Routes cluster_microwave Microwave-Assisted Synthesis cluster_intramolecular Intramolecular Cyclization cluster_mcr Multicomponent Reactions cluster_cycloaddition Cycloaddition/Annulation M1 2-Formyl-1H-pyrrole + Primary Amine M2 Pyrrolo[1,2-c]imidazol-1-one M1->M2 H2O, MW I1 Functionalized Pyrrole Precursor I2 Pyrrolo[1,2-c]imidazol-1-one I1->I2 Cyclization U1 Pyrrole derivative + Aldehyde + Amine + Isocyanide U2 Ugi Product U1->U2 Ugi 4CR U3 Pyrrolo[1,2-c]imidazole derivative U2->U3 Post-Ugi Cascade C1 Acylethynylpyrrole + TosMIC / 1-Pyrroline C2 Pyrrolo[1,2-c]imidazole C1->C2 [3+2] Cycloaddition

Caption: Overview of major synthetic strategies to the pyrrolo[1,2-c]imidazol-1-one core.

Conclusion

The synthesis of pyrrolo[1,2-c]imidazol-1-ones can be achieved through a variety of effective synthetic routes, each with its own set of advantages and limitations. For rapid and environmentally friendly synthesis, the microwave-assisted one-pot method is a compelling choice. When stereochemical control is paramount, intramolecular cyclization strategies, particularly those involving diastereoselective lithiation, offer a high degree of precision. Multicomponent reactions provide a pathway to molecular complexity in a highly efficient manner, while cycloaddition and annulation reactions offer convergent and versatile approaches. The selection of the most appropriate synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, scalability, and the importance of stereochemical purity.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. PubMed. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]triazin-4(3H)

Bridging the Digital and the Physical: A Guide to Cross-Validating In Silico Predictions with Experimental Data for PTH-Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and empirical validation is not merely advantageous; it is paramount. For researchers, scientists, and drug development professionals focused on peptide therapeutics like Parathyroid Hormone (PTH) analogs, particularly those incorporating proline residues, this integration is critical for accelerating the design-build-test-learn cycle. Proline's unique conformational rigidity, with its capacity for cis-trans isomerization, introduces a layer of complexity that necessitates a robust, multi-faceted validation strategy.

This guide provides an in-depth technical comparison of in silico prediction methodologies with gold-standard experimental techniques for the characterization of PTH-proline analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, ensuring a scientifically rigorous and practically applicable resource.

The Central Challenge: Predicting and Validating PTH-Proline Interactions

The therapeutic potential of PTH analogs in treating conditions like osteoporosis is well-established.[1] The introduction of proline residues can be a strategic design choice to induce specific secondary structures or enhance stability. However, the prediction of how these modifications will translate to binding affinity, receptor activation, and ultimately, biological response is a significant computational and experimental challenge. Our goal is to create a high-fidelity feedback loop between prediction and reality.

dot

Caption: A workflow illustrating the cross-validation of in silico predictions with experimental data for PTH-proline analogs.

Part 1: In Silico Prediction of PTH-Proline Analog Behavior

Computational methods provide the initial blueprint for peptide design, offering insights into structural and energetic properties that guide experimental efforts.

Molecular Docking and Dynamics: Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand (the PTH-proline analog) when bound to its receptor (PTH1R) to form a stable complex.[2] Following docking, Molecular Dynamics (MD) simulations can provide a more nuanced view by simulating the movements of atoms in the complex over time, offering insights into conformational stability and the energetics of binding.[3]

Causality Behind the Choice: Docking provides a static, energetically favorable snapshot, while MD simulations introduce the dynamic reality of the biological environment. For proline-containing peptides, MD is particularly crucial for exploring the conformational landscape, including the potential for cis-trans isomerization around the proline's peptide bond, a phenomenon that can be computationally challenging to sample adequately but is critical for biological activity.[4][5]

In Silico Mutagenesis: Probing the "What Ifs"

Before committing to expensive peptide synthesis, in silico site-directed mutagenesis allows for the prediction of how specific amino acid changes will affect binding and stability.[6] By computationally substituting residues and recalculating binding energies, researchers can prioritize mutations most likely to enhance desired properties.

Part 2: Experimental Validation – The Ground Truth

Experimental validation is the cornerstone of this workflow, providing the empirical data to confirm, refute, or refine computational predictions.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level resolution.[7] It is particularly adept at characterizing the conformational states of proline residues.

Key Insights from NMR:

  • Proline Isomerization: NMR can distinguish between the cis and trans conformations of the X-Pro peptide bond, which often have distinct chemical shifts.[4][7] This is critical as the two isomers can lead to vastly different peptide backbones and, consequently, different biological activities.

  • Secondary Structure: NMR can identify helical and turn structures within the peptide, which can be directly compared to the conformations predicted by MD simulations.[3][8]

Protocol: 2D NMR for Conformational Analysis of a PTH-Proline Analog
  • Sample Preparation:

    • Synthesize and purify the PTH-proline analog to >95% purity.

    • Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 298 K).

  • Resonance Assignment:

    • Assign the proton resonances using the TOCSY spectrum to identify spin systems and the NOESY spectrum to make sequential assignments.

  • Structural Restraints:

    • From the NOESY spectrum, identify cross-peaks that correspond to protons close in space (< 5 Å). The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.

    • Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures.

  • Proline Conformation Analysis:

    • Examine the Cα-H and Cδ-H chemical shifts of the proline residue and the preceding residue. Significant differences in chemical shifts from random coil values, and the presence of specific NOE patterns, can indicate the presence of cis or trans isomers.

Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding of an analyte (PTH-proline analog) to a ligand (immobilized PTH1R).[6][9] This allows for the determination of key kinetic parameters.

Quantitative Data from SPR:

ParameterSymbolDescriptionImportance for Validation
Association Rate ConstantkonThe rate at which the PTH analog binds to the receptor.Correlates with the initial binding events predicted in docking.
Dissociation Rate ConstantkoffThe rate at which the PTH analog dissociates from the receptor.A key determinant of the duration of signaling.
Equilibrium Dissociation ConstantKdThe ratio of koff/kon, indicating the affinity of the interaction.A direct quantitative measure to compare with in silico binding energy predictions.

dot

Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.

Protocol: SPR for Measuring PTH-Proline Analog Binding to PTH1R
  • Ligand Immobilization:

    • Immobilize purified PTH1R onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of the PTH-proline analog in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement:

    • Inject the analyte dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to generate sensorgrams for the association and dissociation phases.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kon, koff, and Kd values.

Biological Activity: Cell-Based Functional Assays

Ultimately, the goal is to design peptides with specific biological activities. Cell-based assays provide the crucial link between binding and function. PTH1R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Measuring cAMP production is a direct readout of receptor activation.

Causality Behind the Choice: A peptide can have high affinity (Kd) but be a poor agonist. This assay directly measures the functional consequence of the binding event predicted in silico and quantified by SPR.

Protocol: cAMP Production Assay in HEK293 Cells Overexpressing PTH1R
  • Cell Culture:

    • Culture HEK293 cells stably expressing human PTH1R in appropriate media.

  • Cell Plating:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Stimulation:

    • Prepare serial dilutions of the PTH-proline analog and a reference standard (e.g., PTH(1-34)).

    • Add the peptide solutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[1]

  • Data Analysis:

    • Plot the cAMP response as a function of peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of peptide that elicits a half-maximal response).

Part 3: Synthesizing the Data – The Cross-Validation Matrix

The true power of this approach lies in the synthesis of computational and experimental data. A successful cross-validation will show a strong correlation between the predicted and measured parameters.

Example Cross-Validation Results:

PTH AnalogIn Silico Predicted Binding Energy (kcal/mol)Experimental Kd (nM) from SPRExperimental EC₅₀ (nM) from cAMP AssayCorrelation and Insights
Wild-Type PTH(1-34)-12.5105Baseline for comparison.
Proline Mutant A-13.821In silico prediction of enhanced binding is validated by a lower Kd and a more potent functional response.
Proline Mutant B-10.2150120In silico prediction of reduced binding is validated by a higher Kd and decreased potency.
Proline Mutant C-13.55200High affinity does not translate to high potency, suggesting this mutant may be a partial agonist or antagonist. This highlights the need for functional assays.

A compelling example of this integrated approach was demonstrated in a study on PTH, where molecular modeling and in silico mutagenesis were used to predict that mutating Met-8 to a hydrophilic residue would disrupt hydrophobic interactions with PTH1R.[6][10] This prediction was subsequently validated through immunoprecipitation assays, which showed reduced binding, and cell-based assays, which confirmed a significant loss of biological activity.[6][10] This study exemplifies how computational predictions can guide targeted experiments to elucidate mechanisms of interaction and function.

Conclusion: An Iterative and Self-Validating Approach

The cross-validation of in silico predictions with experimental data is not a linear process but an iterative cycle. Discrepancies between predicted and measured outcomes are not failures but opportunities to refine the computational models, leading to more accurate predictions in subsequent rounds of design. By systematically comparing conformational, kinetic, and functional data, researchers can build a comprehensive understanding of their PTH-proline analogs. This rigorous, multi-pillar approach ensures scientific integrity, minimizes costly and time-consuming empirical screening, and ultimately accelerates the development of novel and effective peptide therapeutics.

References

  • Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. National Institutes of Health. [Link]

  • Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [Link]

  • Conformation of parathyroid hormone antagonists by CD, NMR, and molecular dynamics simulations. PubMed. [Link]

  • (PDF) Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. ResearchGate. [Link]

  • Small molecule binding, docking, and characterization of the interaction between Pth1 and peptidyl-tRNA. Oak Ridge National Laboratory. [Link]

  • PTH and PTH Antagonist Induce Different Conformational Changes in the PTHR1 Receptor. PubMed Central. [Link]

  • Prolonging parathyroid hormone analog action in vitro and in vivo through peptide lipidation. ResearchSquare. [Link]

  • Development and Validation of a Novel Cell-Based Assay for Potency Determination of Human Parathyroid Hormone (PTH). PubMed. [Link]

  • Conformation of parathyroid hormone antagonists by CD, nmr, and molecular dynamics simulations. The Hebrew University of Jerusalem. [Link]

  • An integrative characterization of proline cis and trans conformers in a disordered peptide. PubMed Central. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • Predicting biomolecular binding kinetics: A review. PubMed Central. [Link]

  • Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH) | Request PDF. ResearchGate. [Link]

  • In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Preprints.org. [Link]

  • Comparative Molecular Docking, Molecular Dynamics and Adsorption–Release Analysis of Calcium Fructoborate and Alendronate Salts on Hydroxyapatite and Hydroxyapatite–Titanium Implants. MDPI. [Link]

  • measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Binding Affinity via Docking: Fact and Fiction. MDPI. [Link]

  • In silico prediction of endocrine activity. PubMed. [Link]

  • Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers. [Link]

  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. PubMed. [Link]

  • Systematic evaluation of computational tools to predict the effects of mutations on protein stability in the absence of experimental structures. National Institutes of Health. [Link]

  • Binding Site Predictions and Analysis & Theory, principles, methods of molecular docking. YouTube. [Link]

  • Generation and analysis of proline mutants in protein G. PubMed. [Link]

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comparative study of the biological activity of different 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery

The quest for novel therapeutic agents has led scientists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the fused ring system of pyrrolo[1,2-c]imidazolone has emerged as a scaffold of significant interest, demonstrating a wide array of biological activities. This guide provides a comparative study of the biological activities of derivatives based on the hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core and its closely related analogs. While direct comparative studies on 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives are limited in the current scientific literature, this analysis will delve into structurally similar compounds to elucidate key structure-activity relationships and guide future research.

The Allure of the Pyrrolo[1,2-c]imidazolone Core

The hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one scaffold represents a rigid, bicyclic structure that offers a three-dimensional arrangement of substituents, making it an attractive framework for designing molecules that can interact with specific biological targets. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding, while the fused pyrrolidine ring allows for the introduction of various substituents to modulate lipophilicity and steric bulk. The introduction of a thioxo group at the 3-position is anticipated to further influence the molecule's electronic properties and potential biological targets.

Comparative Biological Activities: Insights from Related Scaffolds

In the absence of extensive comparative data for the target 2-phenyl-3-thioxo derivatives, this guide will draw insights from studies on related pyrrolo[1,2-a]imidazole and other pertinent fused imidazole systems. These studies, while not a direct comparison, offer valuable perspectives on how modifications to the core structure and its substituents impact biological outcomes.

Antimicrobial and Antifungal Potential

A significant body of research has focused on the antimicrobial and antifungal properties of pyrrolo[1,2-a]imidazole derivatives. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have been synthesized and evaluated for their antimicrobial activity.[1] These studies provide a basis for understanding the structural requirements for potent antimicrobial action within this class of compounds.

Key Findings from Antimicrobial Studies:

  • The nature of the aryl substituent at the 3-position significantly influences antimicrobial potency.

  • Quaternization of the imidazole nitrogen generally enhances activity.

  • The presence of specific substituents on the aryl ring can broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

G cluster_synthesis Synthesis of Pyrrolo[1,2-a]imidazole Quaternary Salts cluster_testing Antimicrobial Activity Screening Start 3-Aryl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazoles Alkylating_Reagent Alkylating Reagents Reaction Reflux in Ethyl Acetate Product 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts Screening In vitro screening against bacterial and fungal strains Product->Screening Test Compounds MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Data_Analysis Structure-Activity Relationship (SAR) Analysis

Anticancer Activity

The pyrrolo[1,2-a]pyrazine dione scaffold, which shares structural similarities with the pyrrolo[1,2-c]imidazolone core, has been investigated for its anticancer potential. One such derivative, hexahydro-3-(2-methyl propyl) pyrrolo[1,2-a]pyrazine-1,4-dione (PPDHMP), extracted from a marine bacterium, demonstrated significant in vitro anticancer activity against lung and cervical cancer cell lines.[2]

Mechanistic Insights from Anticancer Studies:

  • PPDHMP was found to induce apoptosis in cancer cells, characterized by nuclear condensation, cell shrinkage, and the formation of apoptotic bodies.[2]

  • The compound was also shown to cause cell cycle arrest at the G1 phase.[2]

  • Western blot analysis revealed the downregulation of anti-apoptotic proteins and the activation of caspases, key mediators of apoptosis.[2]

G PPDHMP Pyrrolo[1,2-a]pyrazine -1,4-dione Derivative Cancer_Cells Cancer Cells (e.g., A549, HeLa) PPDHMP->Cancer_Cells treatment Apoptosis Induction of Apoptosis Cancer_Cells->Apoptosis Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Cancer_Cells->Cell_Cycle_Arrest

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationship (SAR) and Future Directions

The collective findings from studies on related pyrrolo[1,2-c]imidazole and similar fused heterocyclic systems allow for the postulation of a preliminary Structure-Activity Relationship (SAR).

G Core Hexahydro-1H-pyrrolo [1,2-c]imidazol-1-one Core Activity Biological Activity (Antimicrobial, Anticancer) Core->Activity R1 Substituent at C2 (e.g., Phenyl) R1->Activity Influences Lipophilicity & Sterics R2 Substituent at C3 (e.g., =O, =S) R2->Activity Modulates Electronic Properties R3 Substituents on Phenyl Ring R3->Activity Fine-tunes Potency & Selectivity

Future research in this area should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize a library of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives with diverse substituents on the phenyl ring is crucial.

  • Broad Biological Evaluation: These derivatives should be screened against a wide panel of bacterial, fungal, and cancer cell lines to identify promising lead compounds.

  • Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

  • Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds to their targets and guide the design of more potent analogs.

Conclusion

While a direct comparative study on the biological activity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives remains an untapped area of research, the analysis of structurally related compounds provides a strong rationale for their potential as a source of novel therapeutic agents. The insights into the antimicrobial and anticancer activities of similar scaffolds, coupled with established experimental protocols, lay a solid foundation for future investigations into this promising class of heterocyclic compounds. The exploration of this chemical space holds the potential to yield new drug candidates with improved efficacy and novel mechanisms of action.

References

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

  • Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Bentham Science. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ResearchGate. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. [Link]

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  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. PMC. [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed. [Link]

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. PubMed. [Link]

  • Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][3][4]thiazine. PubMed. [Link]

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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Detection of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in the quality, safety, and efficacy of a drug product. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound of interest in contemporary research. As a proline derivative, this molecule, also known as PTH-proline, presents unique analytical challenges and necessitates robust and reliable detection methods.[1]

This document is designed for researchers, scientists, and drug development professionals, offering a technical exploration of method validation. It eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][8] It provides an assurance of reliability during routine use, ensuring that the method is fit for its purpose. For a molecule like 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, which may act as a key intermediate or a potential impurity in a drug substance, the choice of analytical method and the thoroughness of its validation are paramount.

The core parameters of analytical method validation, as stipulated by ICH Q2(R2) guidelines, form the framework of our comparative analysis.[2][3][6][9][10][11] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][13]

Comparative Analysis of Analytical Techniques

For the detection of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, several analytical techniques can be considered. The choice of method is dictated by the intended purpose of the analysis, such as quantification of the bulk substance, determination of impurities, or analysis in a biological matrix. Here, we compare three common and powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_ATP Define Analytical Target Profile (ATP) MD_Scout Method Scouting & Optimization MD_ATP->MD_Scout MD_Robust Initial Robustness Evaluation MD_Scout->MD_Robust MV_Protocol Prepare Validation Protocol MD_Robust->MV_Protocol Proceed to Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report Routine_Use Routine QC Analysis MV_Report->Routine_Use Method Approved for Routine Use

Caption: A generalized workflow for analytical method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[14][15] For a compound like 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, which contains a phenyl group and a thioxo-imidazole moiety, it is expected to possess a UV chromophore, making it amenable to UV detection.[16]

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The presence of a chromophore suggests that UV detection will be a suitable method.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning a standard solution of the analyte from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Validation Experiments:

    • Specificity: Inject blank (diluent), placebo (if in a formulation), a standard solution of the analyte, and a sample spiked with potential impurities or degradation products. The analyte peak should be well-resolved from any other peaks.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three concentration levels covering the specified range, with three replicates at each level). The recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in complex matrices (e.g., biological fluids) or for trace-level impurity analysis, LC-MS/MS is the method of choice.[17][18][19]

Experimental Protocol: LC-MS/MS Method Validation
  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 column with a smaller particle size for better resolution and faster analysis.

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) are selected and monitored for enhanced selectivity.

  • Validation Experiments:

    • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and internal standard (IS).

    • Linearity: Prepare a calibration curve with at least six non-zero concentrations in the matrix. A weighting factor (e.g., 1/x or 1/x²) may be applied to the linear regression.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the RSD should be ≤ 15% (≤ 20% at the LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components by comparing the analyte response in a post-extraction spiked sample to that of a neat solution.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be suitable for the quantification of the pure substance or in simple formulations where there are no interfering excipients.[20][21][22][23] Its primary limitation is its lack of specificity compared to chromatographic methods.

Experimental Protocol: UV-Vis Spectrophotometry Method Validation
  • Methodology:

    • Solvent: Select a solvent in which the analyte is soluble and that does not absorb in the same wavelength range.

    • Wavelength Selection: Scan a solution of the analyte across the UV-Vis spectrum to determine the λmax.

    • Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax.

  • Validation Experiments:

    • Specificity: Analyze the diluent and a placebo solution to ensure they do not absorb at the analytical wavelength.

    • Linearity: Construct a calibration curve by plotting absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Prepare samples with known concentrations and calculate the percent recovery.

    • Precision: Measure the absorbance of multiple preparations of the same sample and calculate the RSD.

Comparative Summary of Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity High (with good chromatographic separation)Very High (based on retention time and mass-to-charge ratio)Low (prone to interference from other absorbing species)
Sensitivity (LOD/LOQ) Moderate (ng/mL range)Very High (pg/mL range)Low (µg/mL range)
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (in matrix)98.0 - 102.0%
Precision (% RSD) ≤ 2%≤ 15% (in matrix)≤ 2%
Robustness GoodModerate (sensitive to matrix effects)Good
Cost & Complexity ModerateHighLow
Typical Application Assay, impurity testing, content uniformityBioanalysis, trace impurity analysisAssay of pure substance

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship between key analytical method validation parameters.

Conclusion

The selection of an analytical method for the detection of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a critical decision that must be guided by the specific requirements of the analysis. For routine quality control of the bulk substance or a simple formulation, a validated HPLC-UV method offers a reliable and cost-effective solution. When high sensitivity and selectivity are paramount, particularly for bioanalytical studies or trace impurity determination, an LC-MS/MS method is indispensable. UV-Visible spectrophotometry, while simple and rapid, should be reserved for preliminary analysis or for the assay of the pure compound where interfering substances are not a concern.

Regardless of the chosen technique, a comprehensive and systematic validation process, guided by international regulatory standards, is essential to ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, is fundamental to the successful development and commercialization of safe and effective pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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A Head-to-Head Performance Analysis: Benchmarking 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Against Established Prolyl Oligopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, hereafter referred to as Compound X . Based on its structural motifs, particularly the bicyclic thiohydantoin core, we hypothesize that Compound X acts as an inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and other pathologies.

This document outlines a series of head-to-head comparisons between Compound X and two well-characterized POP inhibitors: the potent, reversible inhibitor Z-Pro-Prolinal (ZPP) and the clinically evaluated compound S-17092 . Through a systematic series of in vitro and cell-based assays, we will elucidate the potency, selectivity, and cellular efficacy of Compound X, providing a robust dataset for researchers and drug development professionals to assess its therapeutic potential.

Introduction to Prolyl Oligopeptidase (POP) and its Inhibition

Prolyl oligopeptidase (POP) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its dysregulation has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it an attractive therapeutic target. The development of potent and selective POP inhibitors is a key area of research aimed at modulating the levels of neuropeptides and protein aggregation.

This guide will walk through the essential experiments required to characterize a novel putative POP inhibitor, providing not just the "how" but also the "why" behind each methodological choice.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

Our benchmarking strategy is built on a tiered approach, starting with fundamental biochemical assays and progressing to more complex cellular models. This ensures a thorough understanding of the compound's properties.

G cluster_0 Benchmarking Workflow A Compound X Synthesis & QC B In Vitro Enzymatic Assay (IC50 Determination) A->B Purity >95% C Cell-Based Assay (Cellular Efficacy) B->C Potent IC50 D Selectivity Profiling (Kinase Panel) B->D High Potency E Data Analysis & Comparison C->E D->E

Figure 1: A tiered workflow for the comprehensive characterization of Compound X.

In Vitro Potency Assessment: Determination of IC50 Values

The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified POP enzyme. This provides a quantitative measure of its potency. We will employ a well-established fluorogenic assay.

Rationale for Assay Selection

A fluorogenic assay using a substrate like Z-Gly-Pro-AMC offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening. The enzymatic cleavage of the substrate liberates the fluorescent aminomethylcoumarin (AMC) group, providing a direct and continuous measure of enzyme activity.

Experimental Protocol: Fluorogenic POP Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant human POP enzyme

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA

    • Fluorogenic Substrate: Z-Gly-Pro-AMC (from a 10 mM stock in DMSO)

    • Test Compounds: Compound X, Z-Pro-Prolinal (ZPP), and S-17092 (serially diluted in DMSO)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of Compound X, ZPP, and S-17092 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add 25 µL of assay buffer.

    • Add 0.5 µL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity).

    • Add 25 µL of POP enzyme diluted in assay buffer to each well to a final concentration of 1 nM.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC substrate diluted in assay buffer to a final concentration of 10 µM.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Comparison

The following table presents hypothetical, yet realistic, IC50 values for our test compounds.

CompoundTargetIC50 (nM)
Compound X POP 75
Z-Pro-Prolinal (ZPP)POP15
S-17092POP120

This hypothetical data suggests that Compound X is a potent inhibitor of POP, more potent than S-17092 but less so than the tool compound ZPP.

Cellular Efficacy: Assessing Target Engagement in a Relevant Biological Context

While in vitro potency is crucial, a compound's ability to penetrate cell membranes and engage its target in the complex intracellular environment is paramount for its therapeutic potential. We will use a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses POP.

Rationale for Cell-Based Assay

This assay provides a more biologically relevant measure of a compound's effectiveness. It accounts for factors such as cell permeability, stability, and potential off-target effects within a cellular context.

Experimental Protocol: Intracellular POP Activity Assay
  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Compound X, ZPP, and S-17092 for 4 hours. Include a DMSO vehicle control.

    • After treatment, wash the cells with PBS.

    • Lyse the cells using a hypotonic lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100).

    • Perform the fluorogenic POP assay as described in section 3.2 on the cell lysates to measure the remaining intracellular POP activity.

  • Data Analysis:

    • Normalize the POP activity in the compound-treated cells to the DMSO-treated control cells.

    • Plot the percentage of POP inhibition against the logarithm of the compound concentration and determine the cellular IC50.

Hypothetical Cellular Potency Data
CompoundCellular IC50 (µM)
Compound X 0.5
Z-Pro-Prolinal (ZPP)0.1
S-170921.2

These results would indicate that Compound X effectively penetrates the cell membrane and inhibits intracellular POP.

Selectivity Profiling: Gauging Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize potential side effects. We will assess the selectivity of Compound X against a panel of common off-targets, such as kinases, due to their prevalence in drug discovery and the presence of ATP-binding sites that can sometimes non-specifically bind small molecules.

Rationale for Kinase Selectivity Screen

Kinase inhibition is a common source of off-target toxicity. Screening against a diverse panel of kinases provides a good measure of a compound's specificity.

G cluster_0 Selectivity Profiling Workflow A Compound X (10 µM) B Kinase Panel (e.g., 96 kinases) A->B C Activity Assay (e.g., ADP-Glo) B->C D Data Analysis (% Inhibition) C->D E Identification of Off-Targets D->E Inhibition > 50%

Figure 2: A generalized workflow for kinase selectivity profiling.

Experimental Protocol: Kinase Selectivity Profiling

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Procedure:

    • Provide the CRO with a sample of Compound X at a specified concentration (e.g., 10 µM).

    • The CRO will screen the compound against their kinase panel (e.g., the Eurofins DiscoverX KINOMEscan™).

    • The primary screen will identify any kinases that are inhibited by more than 50% at the tested concentration.

    • For any significant "hits," a follow-up dose-response curve is generated to determine the IC50 for the off-target kinase.

Interpreting Selectivity Data

The goal is to have a large selectivity window between the on-target potency (POP IC50) and any off-target activity. A selectivity ratio of at least 100-fold is generally considered desirable.

CompoundPOP IC50 (nM)Off-Target Kinase (Example: PIM1) IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Compound X 75 >10,000 >133
Z-Pro-Prolinal (ZPP)15>10,000>667
S-17092120>10,000>83

This hypothetical data would demonstrate that Compound X possesses a favorable selectivity profile, with minimal off-target kinase activity at concentrations well above its POP IC50.

Summary and Future Directions

This guide has outlined a robust and systematic approach to benchmarking the novel compound, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (Compound X), against known prolyl oligopeptidase inhibitors. The hypothetical data presented suggests that Compound X is a potent, cell-permeable, and selective inhibitor of POP, warranting further investigation.

Future studies should focus on:

  • Mechanism of Inhibition Studies: Determining whether Compound X is a reversible or irreversible inhibitor and its mode of binding.

  • In Vivo Pharmacokinetic and Efficacy Studies: Assessing the compound's stability, bioavailability, and efficacy in animal models of relevant diseases.

  • Lead Optimization: Synthesizing and testing analogs of Compound X to further improve its potency, selectivity, and drug-like properties.

By following the principles and protocols laid out in this guide, researchers can confidently and comprehensively characterize novel inhibitors, paving the way for the development of next-generation therapeutics.

Comparative Docking Analysis of Pyrrolo[1,2-c]imidazol-1-one Analogs: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[1,2-c]imidazol-1-one scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in oncology. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. This guide presents a comparative molecular docking study of a series of pyrrolo[1,2-c]imidazol-1-one analogs against key protein targets implicated in cancer progression, namely Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). By elucidating the molecular interactions and binding affinities, we aim to provide a rational basis for the structure-activity relationship (SAR) and guide the future design of more potent and selective inhibitors.

The Rationale for Target Selection: CDK2 and EGFR in Oncology

The selection of CDK2 and EGFR as target proteins is underpinned by their critical roles in cell cycle regulation and signal transduction, pathways frequently dysregulated in cancer.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle, CDK2's activity is often aberrantly high in tumor cells, making it an attractive target for therapeutic intervention.[1][2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is a central node in signaling pathways that control cell growth, proliferation, and survival.[1][2] Mutations and overexpression of EGFR are common drivers of various cancers, and EGFR inhibitors have proven to be effective therapies.

This guide will explore the binding modalities of pyrrolo[1,2-c]imidazol-1-one analogs within the ATP-binding pockets of these two kinases, providing a comparative analysis of their potential as inhibitors.

Experimental Workflow: From Target Preparation to Docking Simulation

A robust and validated molecular docking protocol is paramount for generating reliable in silico predictions. The following workflow outlines the key steps in our comparative analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB_retrieval 1. Target Protein Retrieval (PDB IDs: 6GUE for CDK2, 1M17 for EGFR) Protein_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Clean structure Grid_gen 4. Active Site Definition & Grid Generation Protein_prep->Grid_gen Define binding pocket Ligand_prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking_run 6. Molecular Docking (Pyrrolo[1,2-c]imidazol-1-one analogs) Ligand_prep->Docking_run Prepare for docking Protocol_val 5. Docking Protocol Validation (Redocking of co-crystallized ligand, RMSD < 2.0 Å) Grid_gen->Protocol_val Validate docking space Protocol_val->Docking_run Validated protocol Scoring 7. Scoring & Ranking (Binding energy calculation) Docking_run->Scoring Generate poses & scores Interaction_analysis 8. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction_analysis Analyze top poses SAR 9. Comparative Analysis & SAR Interaction_analysis->SAR Interpret results

Caption: A generalized workflow for our comparative molecular docking study.

Detailed Experimental Protocols

Protocol 1: Target Protein Preparation
  • Retrieval of Crystal Structures: The three-dimensional atomic coordinates of the target proteins, human CDK2 and EGFR kinase domain, were obtained from the RCSB Protein Data Bank (PDB). For this study, we selected PDB ID: 6GUE for CDK2, which is co-crystallized with an inhibitor, and PDB ID: 1M17 for the EGFR kinase domain, also in complex with an inhibitor.

  • Protein Clean-up: The raw PDB files were processed to prepare them for docking. This involved the removal of all non-essential water molecules, co-solvents, and any co-crystallized ligands.

  • Protonation and Optimization: Hydrogen atoms were added to the protein structures, and the protonation states of ionizable residues were assigned based on physiological pH. The structures were then subjected to a brief energy minimization to relieve any steric clashes.

Protocol 2: Ligand Preparation
  • 2D to 3D Conversion: The two-dimensional structures of the pyrrolo[1,2-c]imidazol-1-one analogs were sketched and converted into three-dimensional structures.

  • Energy Minimization: The 3D structures of the ligands were then subjected to energy minimization using a suitable force field to obtain their lowest energy conformations.

Protocol 3: Molecular Docking and Validation
  • Active Site Definition: The binding site for docking was defined as a grid box centered on the co-crystallized ligand in the original PDB structures of CDK2 and EGFR.

  • Protocol Validation: A crucial step to ensure the reliability of the docking protocol is to perform redocking of the co-crystallized ligand back into the active site of its respective protein.[4][5][6] A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[4][5]

  • Docking of Analogs: The prepared pyrrolo[1,2-c]imidazol-1-one analogs were then docked into the validated active sites of CDK2 and EGFR using a standard docking algorithm.

  • Scoring and Analysis: The resulting docked poses for each analog were evaluated using a scoring function to estimate their binding affinity (typically in kcal/mol). The poses with the most favorable scores were selected for detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target proteins.

Comparative Docking Results and Analysis

The following tables summarize the predicted binding affinities and key interactions of a representative set of pyrrolo[1,2-c]imidazol-1-one analogs with CDK2 and EGFR. For the purpose of this guide, we will consider a hypothetical series of analogs with variations at the R1 and R2 positions of the pyrrolo[1,2-c]imidazol-1-one core.

Table 1: Comparative Docking Data against CDK2 (PDB: 6GUE)
Analog IDR1 SubstituentR2 SubstituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
PIM-01 -H-Phenyl-8.5Leu83, Asp86Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
PIM-02 -CH3-Phenyl-8.8Leu83, Asp86Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
PIM-03 -H-4-Chlorophenyl-9.2Leu83, Asp86, Lys89Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
PIM-04 -H-4-Methoxyphenyl-8.9Leu83, Asp86Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
Alternative Roscovitine(Reference)-9.5Leu83, Asp86, Gln131Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
Table 2: Comparative Docking Data against EGFR (PDB: 1M17)
Analog IDR1 SubstituentR2 SubstituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
PIM-01 -H-Phenyl-7.9Met793Leu718, Val726, Ala743, Leu788, Leu844
PIM-02 -CH3-Phenyl-8.2Met793Leu718, Val726, Ala743, Leu788, Leu844
PIM-03 -H-4-Chlorophenyl-8.6Met793, Thr790Leu718, Val726, Ala743, Leu788, Cys797, Leu844
PIM-04 -H-4-Methoxyphenyl-8.3Met793Leu718, Val726, Ala743, Leu788, Leu844
Alternative Erlotinib(Reference)-9.8Met793, Thr790Leu718, Val726, Ala743, Leu788, Cys797, Leu844

Structure-Activity Relationship (SAR) Insights

The comparative docking data reveals several key insights into the structure-activity relationship of the pyrrolo[1,2-c]imidazol-1-one scaffold:

  • Impact of R1 Substitution: The introduction of a small alkyl group, such as a methyl group at the R1 position (PIM-02 vs. PIM-01), appears to be well-tolerated and may slightly enhance binding affinity, likely through increased hydrophobic interactions within the ATP-binding pocket of both CDK2 and EGFR.

  • Influence of R2 Substitution: The nature of the substituent at the R2 position significantly influences the binding affinity.

    • Halogenation: The presence of a chlorine atom on the phenyl ring (PIM-03) leads to a notable increase in predicted binding affinity for both targets. This is likely due to the formation of additional favorable interactions, such as halogen bonds or enhanced hydrophobic contacts. In the case of EGFR, the chloro-substituent appears to facilitate a hydrogen bond with Thr790.

    • Electron-Donating Groups: The methoxy group at the R2-phenyl ring (PIM-04) also shows a favorable impact on binding affinity compared to the unsubstituted phenyl ring (PIM-01), suggesting that electron-donating groups can positively contribute to the interaction.

  • Interaction Patterns: The pyrrolo[1,2-c]imidazol-1-one core consistently orients itself to form key hydrogen bonds with the hinge region of both kinases (Leu83 in CDK2 and Met793 in EGFR), a characteristic feature of many kinase inhibitors. The variations in the R-groups then modulate the overall binding affinity by engaging with different sub-pockets within the active site.

Visualization of Binding Modes

G cluster_cdk2 PIM-03 in CDK2 Active Site (PDB: 6GUE) cluster_egfr PIM-03 in EGFR Active Site (PDB: 1M17) PIM03_CDK2 PIM-03 - Pyrrolo[1,2-c]imidazol-1-one Core - 4-Chlorophenyl (R2) Leu83 Leu83 PIM03_CDK2:head->Leu83 H-bond (backbone) Asp86 Asp86 PIM03_CDK2:head->Asp86 H-bond (side chain) Lys89 Lys89 PIM03_CDK2:head->Lys89 H-bond (side chain) Hydrophobic_Pocket_CDK2 Hydrophobic Pocket (Ile10, Phe80, Leu134) PIM03_CDK2:head->Hydrophobic_Pocket_CDK2 Hydrophobic Interactions PIM03_EGFR PIM-03 - Pyrrolo[1,2-c]imidazol-1-one Core - 4-Chlorophenyl (R2) Met793 Met793 PIM03_EGFR:head->Met793 H-bond (hinge) Thr790 Thr790 PIM03_EGFR:head->Thr790 H-bond (gatekeeper) Hydrophobic_Pocket_EGFR Hydrophobic Pocket (Leu718, Val726, Leu844) PIM03_EGFR:head->Hydrophobic_Pocket_EGFR Hydrophobic Interactions

Caption: A schematic representation of the key interactions of analog PIM-03 within the active sites of CDK2 and EGFR.

Conclusion and Future Directions

This comparative docking guide demonstrates the utility of in silico methods in elucidating the structure-activity relationships of pyrrolo[1,2-c]imidazol-1-one analogs as potential kinase inhibitors. The findings suggest that strategic modifications at the R1 and R2 positions of the scaffold can significantly impact binding affinity and selectivity towards CDK2 and EGFR. Specifically, the introduction of a 4-chlorophenyl group at the R2 position appears to be a promising strategy for enhancing potency.

It is imperative to emphasize that these in silico predictions require experimental validation. Future work should focus on the synthesis of these analogs and their evaluation in in vitro kinase assays and cell-based proliferation assays to confirm their biological activity. A strong correlation between the predicted binding affinities and experimentally determined inhibitory concentrations (e.g., IC50 values) would further validate the docking model and provide a solid foundation for the rational design of next-generation pyrrolo[1,2-c]imidazol-1-one-based therapeutics.

References

Validating the Therapeutic Efficacy of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying next-generation therapeutics. 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a compound featuring a unique fused ring system, has emerged as a molecule of significant interest. While direct biological data for this specific entity remains nascent, a comprehensive analysis of its structural motifs—the pyrrolo[1,2-c]imidazol-1-one core and the phenylthiourea moiety—provides a compelling rationale for its investigation in oncology and neuroprotection.

Derivatives of pyrrolidone have demonstrated neuroprotective and nootropic effects, suggesting a potential to mitigate neuronal damage.[1] Furthermore, the thiourea group is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[2][3][4] These compounds are known to interfere with various biological processes in cancer cells, including enzyme inhibition and the induction of apoptosis.[3][5] This guide, therefore, puts forth a preclinical roadmap for the systematic validation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one's therapeutic efficacy in established animal models of non-small cell lung cancer and ischemic stroke. We will provide a comparative analysis against standard-of-care agents, cisplatin and riluzole, respectively, supported by detailed experimental protocols and hypothetical data to illustrate potential outcomes.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

We hypothesize that 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts a dual therapeutic action. In the context of oncology, the phenylthiourea component is predicted to disrupt cancer cell signaling pathways, potentially through the inhibition of key kinases or by inducing oxidative stress, leading to apoptosis.[5] For neuroprotection, the pyrrolo[1,2-c]imidazol-1-one core is anticipated to modulate pathways involved in neuronal survival, possibly by antagonizing excitotoxicity and reducing inflammation in the ischemic brain.[6][7]

Hypothesized Mechanism of Action cluster_0 Oncology cluster_1 Neuroprotection Compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Inhibits Oxidative_Stress Induction of Oxidative Stress Compound->Oxidative_Stress Induces Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Oxidative_Stress->Apoptosis Compound_N 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Excitotoxicity Glutamate-Mediated Excitotoxicity Compound_N->Excitotoxicity Antagonizes Inflammation Neuroinflammation Compound_N->Inflammation Reduces Neuronal_Survival Enhanced Neuronal Survival Excitotoxicity->Neuronal_Survival Inflammation->Neuronal_Survival Anticancer Efficacy Workflow Cell_Culture A549 Cell Culture Tumor_Implantation Subcutaneous Implantation in Athymic Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound, Cisplatin, Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histopathology, Biomarkers) Monitoring->Endpoint Neuroprotection Efficacy Workflow Acclimatization Rat Acclimatization MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Acclimatization->MCAO_Surgery Treatment_Admin Treatment Administration (Test Compound, Riluzole, Vehicle) MCAO_Surgery->Treatment_Admin Neurological_Scoring Neurological Deficit Scoring Treatment_Admin->Neurological_Scoring Infarct_Analysis Infarct Volume Measurement (TTC Staining) Neurological_Scoring->Infarct_Analysis Histopathology Histopathological Analysis Infarct_Analysis->Histopathology

Caption: Workflow for MCAO stroke model.

Detailed Experimental Protocol
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.

  • MCAO Surgery: Rats will be anesthetized, and focal cerebral ischemia will be induced by intraluminal filament occlusion of the right middle cerebral artery for 90 minutes, followed by reperfusion.

  • Treatment Groups: Immediately after reperfusion, rats will be randomly assigned to the following treatment groups (n=12 per group):

    • Sham-operated + Vehicle

    • MCAO + Vehicle (e.g., saline with 5% DMSO)

    • MCAO + 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (e.g., 10 mg/kg, administered intravenously)

    • MCAO + Riluzole (8 mg/kg, administered intravenously) 4[8][9]. Neurological Assessment: Neurological deficits will be evaluated 24 hours after MCAO using a 5-point neurological scoring system.

  • Infarct Volume Measurement: After the neurological assessment, rats will be euthanized, and brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be quantified using image analysis software.

  • Histopathological Analysis: Brain sections will be processed for H&E staining to assess neuronal damage and for immunostaining of markers for apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba-1 for microglia).

Hypothetical Comparative Data
Treatment GroupNeurological Score (Median)Infarct Volume (% of Hemisphere) (Mean ± SD)
Sham00
MCAO + Vehicle335 ± 5
MCAO + Test Compound (10 mg/kg) 2 20 ± 4
MCAO + Riluzole (8 mg/kg)218 ± 3

Note: This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for the validation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a potential therapeutic agent for both cancer and ischemic stroke. The proposed in vivo studies, with direct comparisons to established clinical drugs, will provide critical data on the efficacy and potential mechanisms of action of this novel compound. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical development. The dual-action nature of this molecule, if validated, could represent a significant advancement in the treatment of complex diseases with overlapping pathological pathways.

References

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. (2025). BenchChem.
  • LLC cells tumor xenograft model. (n.d.). protocols.io.
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comparative analysis of the ADMET properties of novel pyrrolo[1,2-c]imidazol-1-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an intricate journey, where the efficacy of a compound is only one part of the equation. A promising drug candidate must also possess a favorable safety and pharmacokinetic profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The pyrrolo[1,2-c]imidazol-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. However, to translate this potential into clinical success, a thorough understanding and optimization of their ADMET properties are paramount.

This guide provides a comparative analysis of the ADMET properties of a series of novel pyrrolo[1,2-c]imidazol-1-one compounds. We will delve into the key experimental assays used to profile these drug candidates, explaining the scientific rationale behind each method. Furthermore, we will explore the correlation between in vitro experimental data and in silico predictions, offering a comprehensive framework for selecting and advancing the most promising compounds.

The Importance of Early ADMET Profiling

Late-stage drug attrition due to poor ADMET properties is a significant challenge in the pharmaceutical industry. Early and robust assessment of these parameters allows for the timely identification of liabilities, guiding medicinal chemistry efforts to mitigate them. By integrating ADMET profiling into the early stages of drug discovery, we can de-risk projects, reduce costs, and accelerate the delivery of safe and effective medicines to patients.

A Hypothetical Comparative Analysis of Pyrrolo[1,2-c]imidazol-1-one Analogs

To illustrate the principles of comparative ADMET analysis, we will consider a hypothetical series of novel pyrrolo[1,2-c]imidazol-1-one compounds. These structures, while not directly extracted from a single comparative study, are representative of the chemical space being explored for this scaffold.

Our representative compounds are:

  • Compound A: The unsubstituted parent scaffold.

  • Compound B: A derivative with a lipophilic substitution on the pyrrole ring.

  • Compound C: A derivative with a polar substitution on the imidazole ring.

  • Compound D: A derivative with a metabolically labile group.

The following sections will detail the experimental protocols and present illustrative data for these compounds across key ADMET parameters.

I. Absorption: Assessing Permeability with the Parallel Artificial Membrane Permeability Assay (PAMPA)

A crucial aspect of oral drug absorption is the ability of a compound to permeate the intestinal membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion, the primary absorption mechanism for many small molecule drugs.[1][2]

Experimental Protocol: PAMPA
  • Preparation of the PAMPA Sandwich: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This filter plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4) to mimic physiological conditions.

  • Compound Addition: The test compounds are dissolved in a donor buffer (pH 5.0-6.5, to mimic the acidic environment of the upper intestine) and added to the wells of the filter plate.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (typically 4-16 hours). During this time, the compounds diffuse from the donor to the acceptor compartment across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Where [drug] is the concentration, V is the volume of the donor (d) and acceptor (a) compartments, Area is the surface area of the membrane, and Time is the incubation time.

Rationale for Experimental Choices

The choice of a pH gradient between the donor and acceptor compartments is critical for mimicking the physiological conditions of the gastrointestinal tract and accurately predicting the absorption of ionizable compounds. The lipid composition of the artificial membrane is selected to resemble that of the intestinal epithelium.

Comparative Permeability Data (Illustrative)
CompoundSubstitutionPredicted LogPPAMPA Permeability (Pe) (10⁻⁶ cm/s)Permeability Class
Compound A Unsubstituted2.15.2Moderate
Compound B Lipophilic3.512.8High
Compound C Polar1.21.5Low
Verapamil (Control)3.815.1High
Atenolol (Control)0.20.8Low

Interpretation:

  • Compound B , with its lipophilic substitution, exhibits the highest permeability, suggesting it is likely to be well-absorbed.

  • Compound C , with a polar group, shows low permeability, indicating potential absorption issues.

  • Compound A , the parent scaffold, has moderate permeability.

This data allows for a clear ranking of the compounds based on their passive permeability and guides further structural modifications to optimize absorption.

II. Metabolism: Evaluating Metabolic Stability with Liver Microsomes

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the biotransformation of xenobiotics.[3] The in vitro metabolic stability assay using liver microsomes is a standard method to assess a compound's susceptibility to phase I metabolism.[4][5]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, or other species), a phosphate buffer (pH 7.4), and the test compound.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP enzyme activity.[3] A control incubation without NADPH is also run to account for any non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixtures are incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated.

Rationale for Experimental Choices

The use of liver microsomes provides a concentrated source of phase I metabolic enzymes, particularly CYPs.[5] The inclusion of NADPH is crucial as it is the electron donor for CYP-mediated reactions. Running the assay with and without NADPH helps to distinguish between enzymatic and non-enzymatic degradation.

Comparative Metabolic Stability Data (Illustrative)
CompoundSubstitutionIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Class
Compound A Unsubstituted4515.4Moderate
Compound B Lipophilic5512.6High
Compound D Metabolically Labile886.6Low
Verapamil (Control)1257.8Low
Warfarin (Control)> 60< 11.5High

Interpretation:

  • Compound D is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. This suggests it may have poor in vivo stability.

  • Compound B exhibits the highest metabolic stability, making it a more promising candidate for further development.

  • Compound A shows moderate stability.

This analysis helps to identify metabolically vulnerable parts of the molecule and guides the design of analogs with improved stability.

III. Toxicity: Assessing Cytotoxicity with the MTT Assay

Early assessment of a compound's potential for cytotoxicity is essential to avoid progressing molecules that may have safety liabilities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay
  • Cell Seeding: A suitable human cell line (e.g., HepG2, a liver carcinoma cell line) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.

Rationale for Experimental Choices

The MTT assay is a robust and high-throughput method for assessing mitochondrial function, which is a good indicator of overall cell health. The choice of cell line can be tailored to the intended therapeutic area or to assess specific organ toxicity (e.g., HepG2 for liver toxicity).

Comparative Cytotoxicity Data (Illustrative)
CompoundSubstitutionHepG2 IC50 (µM)Therapeutic Index (Illustrative)
Compound A Unsubstituted> 100High
Compound B Lipophilic85Moderate
Compound C Polar> 100High
Doxorubicin (Control)1.2N/A

Interpretation:

  • Compounds A and C show low cytotoxicity, with IC50 values greater than 100 µM, indicating a good initial safety profile.

  • Compound B , while having good permeability and metabolic stability, exhibits some cytotoxicity at higher concentrations.

  • The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter. A high therapeutic index is desirable.

IV. In Silico ADMET Prediction: A Complementary Approach

In silico tools play an increasingly important role in early drug discovery by providing rapid and cost-effective predictions of ADMET properties.[7][8] These models are built on large datasets of experimental data and use various algorithms to predict the properties of new chemical entities based on their structure.

Commonly Used In Silico Tools and Predicted Parameters:
  • SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetics (including GI absorption and BBB penetration), and drug-likeness.

  • pkCSM: Predicts a comprehensive set of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

  • ADMETlab 2.0: A platform for systematic ADMET evaluation of chemicals.

Correlation of In Silico Predictions with Experimental Data

The table below shows a hypothetical correlation between in silico predictions and the experimental data for our compound series.

CompoundPredicted GI Absorption (SwissADME)Experimental Permeability ClassPredicted CYP Substrate (pkCSM)Experimental Metabolic Stability Class
Compound A HighModerateCYP3A4, CYP2D6Moderate
Compound B HighHighCYP3A4High
Compound C HighLowNoneHigh
Compound D HighModerateCYP3A4, CYP2C9Low

Analysis of Correlation:

  • For Compound B , the high predicted GI absorption correlates well with its high experimental permeability. The prediction of it being a substrate for a major CYP enzyme is also consistent with its observed metabolism.

  • For Compound C , there is a discrepancy. While in silico tools predict high GI absorption, the experimental permeability is low. This highlights the importance of experimental validation, as in silico models may not always capture the nuances of specific chemical scaffolds.

  • For Compound D , the prediction of it being a substrate for multiple CYPs aligns with its low experimental metabolic stability.

In silico tools are powerful for initial screening and prioritization, but experimental validation remains the gold standard for definitive ADMET assessment.

Visualizing the ADMET Workflow

The following diagrams illustrate the experimental workflows for the key ADMET assays discussed.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer pH 5.0) assemble Assemble PAMPA Sandwich prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer pH 7.4) prep_acceptor->assemble prep_membrane Coat Filter Plate (Lipid Membrane) prep_membrane->assemble incubate Incubate (Room Temperature, 4-16h) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) start_rxn Initiate Reaction (Add NADPH, 37°C) prep_mix->start_rxn time_points Take Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench analyze Analyze Supernatant (LC-MS/MS) quench->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds (24-72h Incubation) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The comparative analysis of the ADMET properties of novel pyrrolo[1,2-c]imidazol-1-one compounds is a critical step in their development as potential drug candidates. By employing a suite of in vitro assays such as PAMPA, liver microsomal stability, and MTT, we can gain valuable insights into their absorption, metabolism, and toxicity profiles. This experimental data, when integrated with in silico predictions, provides a powerful decision-making framework for lead optimization.

The illustrative data presented in this guide demonstrates how a multi-parameter assessment can differentiate between compounds with more and less favorable ADMET properties. For instance, while a compound may exhibit high permeability, it could be flagged for metabolic instability or cytotoxicity, necessitating further chemical modifications.

Future work in this area should focus on establishing robust structure-ADMET relationships for the pyrrolo[1,2-c]imidazol-1-one scaffold. This will enable the more accurate prediction of ADMET properties for new analogs and guide the design of compounds with an optimal balance of potency, safety, and pharmacokinetics. Ultimately, a deep understanding of the ADMET properties of this promising class of compounds will be instrumental in translating their therapeutic potential into clinical reality.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. The final, and arguably most critical, phase is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 4333-21-5), a heterocyclic compound often utilized in synthetic chemistry. Due to the absence of a comprehensive public safety data sheet (SDS) detailing specific hazards for this compound, a cautious and principled approach, treating it as hazardous waste, is not just recommended but imperative for ensuring laboratory safety and environmental stewardship.

Hazard Assessment: A Precautionary Principle

The molecular structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, which incorporates a thioamide functional group and a bicyclic heterocyclic core, necessitates a conservative hazard assessment. Thioamides, as a class, are known for their potential toxicity and are generally treated as hazardous waste[1]. Furthermore, many heterocyclic compounds containing sulfur and nitrogen can present environmental and health risks.[2][3] Therefore, in the absence of specific toxicological and ecotoxicological data, all waste containing this compound must be managed as hazardous chemical waste.

Key Inferred Hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Unknown impact on aquatic life and ecosystems.

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents, acids, or bases.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste materials containing 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risks.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile glovesTo prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes of solutions or contact with solid particles.
Body Protection Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Not generally required if handled in a fume hoodIf there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is advised.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is a cornerstone of safe laboratory waste management.[4] Do not mix waste containing this compound with non-hazardous waste streams.

I. Solid Waste Collection:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Waste Transfer: Carefully transfer solid 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into the designated solid waste container using a scoop or spatula. Avoid generating dust.

  • Container Sealing: Securely close the container after each addition of waste. Containers must be kept closed at all times except when adding waste.[5]

II. Liquid Waste Collection:

  • Container Selection: Use a designated, leak-proof, and shatter-resistant container (e.g., HDPE or coated glass) for liquid waste containing this compound.

  • Waste Transfer: Pour liquid waste carefully into the container, avoiding splashes. If a funnel is used, it must be removed and the container sealed immediately after use.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes, such as strong acids, bases, or oxidizers. It is best practice to collect halogenated and non-halogenated solvent waste in separate containers.[4]

Labeling and Storage: Ensuring Clarity and Compliance

Accurate and clear labeling of hazardous waste is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers.[6][7]

Labeling Requirements:

  • The words "HAZARDOUS WASTE " must be prominently displayed.

  • The full chemical name: "2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one " and its CAS Number: 4333-21-5 .

  • An accurate estimation of the concentration and the solvent if in a liquid mixture.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating researcher or laboratory.

Storage Guidelines:

  • Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8]

  • Ensure secondary containment (e.g., a larger, chemically resistant tub) is used to capture any potential leaks.

  • Store away from heat sources and direct sunlight.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

DisposalWorkflow Disposal Workflow for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE Start->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Solid_Container Select Labeled Solid Hazardous Waste Container Segregate->Solid_Container Solid Waste Liquid_Container Select Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Waste Transfer_Solid Transfer Solid Waste Solid_Container->Transfer_Solid Transfer_Liquid Transfer Liquid Waste Liquid_Container->Transfer_Liquid Seal_Container Seal Container Transfer_Solid->Seal_Container Transfer_Liquid->Seal_Container Store_SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Seal_Container->Store_SAA EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_SAA->EHS_Pickup

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Essential Protective Measures for Handling 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safety protocols for handling 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 4333-21-5), also known as PTH-proline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the precautionary principle, drawing inferences from structurally similar compounds and adhering to established laboratory safety standards.

Hazard Assessment: Acknowledging the Unknown

A thorough hazard assessment is the cornerstone of laboratory safety. For 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, the lack of a comprehensive SDS necessitates a conservative approach. The primary guiding principle is to treat this compound as hazardous until proven otherwise.

Our assessment is informed by the known hazards of structurally related compounds, particularly thiohydantoin derivatives. 2-Thiohydantoin, for instance, is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, we must assume that 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one may exhibit similar toxicological properties.

Inferred Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, through skin contact, or if the dust is inhaled.

  • Skin and Eye Irritation: The chemical structure suggests a potential for irritation upon contact.

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation[3].

  • Hazardous Decomposition Products: Like other organic sulfur and nitrogen-containing compounds, combustion or thermal decomposition may produce toxic gases, including oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx)[4][5].

The following diagram illustrates the risk assessment and mitigation workflow:

Risk Assessment Workflow Risk Assessment & Mitigation for Handling Novel Compounds cluster_Assessment Hazard Identification & Risk Assessment cluster_Control Control Measures & PPE Selection A Identify Compound: 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one B Search for Specific SDS A->B C SDS Available? B->C D Assume Unknown Hazard: Apply Precautionary Principle C->D No F Inferred Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eye, Respiratory) - Hazardous Decomposition C->F Yes (Partial/Incomplete) E Analyze Structurally Similar Compounds (e.g., 2-Thiohydantoin) D->E E->F G Implement Engineering Controls: - Fume Hood - Ventilated Enclosure F->G H Select Appropriate PPE G->H I Develop Safe Handling & Disposal Procedures H->I

Caption: Risk assessment workflow for compounds with limited safety data.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for various laboratory operations involving 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of dust generation.Double-gloving with nitrile or neoprene gloves. Check for any signs of degradation before and during use.A fully buttoned laboratory coat, long pants, and closed-toe shoes are mandatory.A NIOSH-approved N95 or higher-rated particulate respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical splash goggles meeting ANSI Z87.1 standards.Chemical-resistant gloves (nitrile or neoprene). Consult a glove selection chart for compatibility with the chosen solvent[6][7].A fully buttoned laboratory coat, long pants, and closed-toe shoes.Work should be performed in a chemical fume hood to avoid inhalation of vapors.
Transferring Solutions Chemical splash goggles meeting ANSI Z87.1 standards.Chemical-resistant gloves (nitrile or neoprene).A fully buttoned laboratory coat, long pants, and closed-toe shoes.Not generally required if transfers are conducted with care to avoid splashes and aerosols.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Engineering Controls
  • Ventilation: All work with solid 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one that could generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure. When preparing solutions, always work within a fume hood to minimize exposure to solvent vapors and any potential aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[4].

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure the designated work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If transferring the weighed powder, do so carefully to minimize dust generation. Use anti-static guns if the powder is prone to static dispersal.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. If the dissolution process is exothermic, use an ice bath for cooling.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5].

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wipe down the work area thoroughly.

The following diagram outlines the correct sequence for donning and doffing PPE to prevent cross-contamination:

PPE Donning and Doffing PPE Donning & Doffing Sequence cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye & Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. Being prepared to respond effectively is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area and alert your laboratory supervisor and institutional safety office. For small spills of the solid, carefully clean up the material using a HEPA-filtered vacuum or by gently wetting the powder to prevent it from becoming airborne and then scooping it into a sealed container for disposal. Do not dry sweep. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, including excess compound, contaminated labware, and used PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety program, following all local, state, and federal regulations[8][9][10][11]. Do not dispose of this chemical down the drain or in the regular trash.

References

  • National Center for Biotechnology Information. (n.d.). 2-Thiohydantoin. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. (DHHS (NIOSH) Publication No. 96-101). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • Northwestern University. (n.d.). Respirator Selection. Retrieved from [Link]

  • Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Retrieved from [Link]

  • University of Washington. (n.d.). Glove Selection. Emergency and Safety Services. Retrieved from [Link]

  • United States Plastic Corp. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Oxford University. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

  • MCR Safety. (n.d.). Chemical Glove Selection Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-Phenylalanine 99+%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extrapolating from acute to chronic toxicity in vitro. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update. PubMed. Retrieved from [Link]

Sources

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2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
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